2-Phenyl-1-pyridin-3-yl-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14627-92-0 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No: 14627-92-0), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical characteristics, synthetic pathways, potential pharmacological applications, and analytical methodologies. By consolidating available data and presenting it in a structured format, this guide aims to serve as a valuable resource for researchers engaged in the exploration and utilization of this versatile chemical entity.
Introduction
This compound, a structural analog of deoxybenzoin where one phenyl ring is replaced by a pyridine moiety, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique combination of a flexible phenacyl group and a basic pyridine ring imparts specific steric and electronic properties that are attractive for designing molecules with targeted biological activities. This guide will systematically explore the core scientific attributes of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of its biological activity. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14627-92-0 | [1] |
| Molecular Formula | C₁₃H₁₁NO | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| Boiling Point | 352.6 °C at 760 mmHg | [2] |
| Density | 1.127 g/cm³ | [2] |
| Flash Point | 174.9 °C | [2] |
| LogP | 2.507 | [2] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Claisen condensation being a commonly employed method. This section outlines a general, yet detailed, protocol for its preparation.
Synthesis via Claisen Condensation
This synthetic approach involves the base-catalyzed condensation of a nicotinic acid ester (e.g., ethyl nicotinate) with phenylacetonitrile, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Sources
- 1. Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription: Identification of Novel Cellular Targets—Iron, Cyclin-Dependent Kinase (CDK) 2, and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 3. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
2-Phenyl-1-pyridin-3-yl-ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-pyridin-3-yl-ethanone
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and analysis of this compound (CAS No: 14627-92-0). This compound, featuring a phenyl ring and a pyridine-3-yl moiety linked by a ketone functional group, serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights into experimental methodologies, and a robust framework for its application. We will delve into its spectroscopic signature, chemical reactivity, and relevance in contemporary drug discovery, grounded in authoritative references.
Introduction and Significance
This compound is a heteroaromatic ketone with the molecular formula C₁₃H₁₁NO.[1][2] Its structure is characterized by three key components: a phenyl ring, a central carbonyl group (ketone), and a pyridine ring where the substitution is at the 3-position. This unique arrangement of an electron-rich phenyl group and an electron-deficient (π-deficient) pyridine ring imparts a distinct chemical character and reactivity profile.
The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[3][4] Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The title compound, as a building block, provides a gateway to more complex molecules with potential therapeutic applications, such as inhibitors of HIV-1 transcription and novel agents for treating osteosarcoma.[7][8] Understanding its core molecular structure and properties is therefore fundamental to leveraging its potential in drug design and synthesis.
Physicochemical and Spectroscopic Properties
The foundational characteristics of a molecule are its physical and chemical properties, which dictate its behavior in experimental settings.
Core Physicochemical Data
The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 14627-92-0 | [1][9][10] |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][9] |
| Exact Mass | 197.08406 g/mol | [9][11] |
| Density | 1.127 g/cm³ | [9] |
| Boiling Point | 352.6 °C at 760 mmHg | [9] |
| Refractive Index | 1.588 | [9] |
| LogP | 2.507 | [9] |
| PSA (Polar Surface Area) | 29.96 Ų | [9] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation is a cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet for the methylene (-CH₂-) protons. The protons on the pyridine ring, particularly the one at the C2 position, are expected to be the most downfield due to the electronegativity of the nitrogen atom and the deshielding effect of the adjacent carbonyl group. The methylene protons are deshielded by both the phenyl ring and the carbonyl group, likely appearing around 4.3 ppm.[12]
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a highly deshielded signal for the carbonyl carbon (C=O), typically appearing around 195-205 ppm.[13] Aromatic carbons will resonate in the 120-150 ppm range, with the carbons of the pyridine ring showing distinct shifts due to the influence of the nitrogen atom. The methylene carbon (-CH₂-) signal is expected in the 45-55 ppm region. Spectroscopic data for the isomeric 2-Phenyl-1-(4-pyridinyl)ethanone shows a similar pattern, which serves as a useful reference.[11]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at an m/z of 197, corresponding to its molecular weight.[11][14] Key fragmentation pathways would involve:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene carbon, leading to the formation of the pyridin-3-yl-carbonyl cation (m/z 106) and the benzyl radical (m/z 91).
-
McLafferty rearrangement is not possible as there are no gamma-hydrogens.
-
Formation of the benzyl cation (tropylium ion) at m/z 91 is a very common and stable fragment.
IR spectroscopy identifies the functional groups present. The IR spectrum of this molecule will be dominated by a strong, sharp absorption band corresponding to the ketone C=O stretch , typically found in the range of 1680-1700 cm⁻¹ . Other significant peaks include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methylene group (~2850-2950 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and reliable approach involves the reaction of a pyridine-derived nucleophile with a phenylacetyl electrophile, or vice versa.
Caption: Common synthetic routes to this compound.
Expert Commentary: While Route B (Friedel-Crafts type) is conceptually simple, its practical application to pyridine is problematic. The Lewis acid catalyst (AlCl₃) complexes strongly with the lone pair on the pyridine nitrogen, deactivating the ring towards electrophilic substitution and promoting undesirable side reactions. Therefore, Route A, utilizing an organometallic reagent like a Grignard reagent with a pyridine nitrile, is generally a more reliable and higher-yielding strategy for this specific transformation.
Protocol 3.1: Synthesis via Grignard Reaction
This protocol describes a robust method starting from benzylmagnesium chloride and 3-cyanopyridine (nicotinonitrile).
Self-Validation: This is a self-validating system. The success of the Grignard formation (Step 1) is crucial and can be qualitatively checked (e.g., Gilman test). The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 2.2 and chromatography (TLC, HPLC).
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether or THF dropwise. An iodine crystal may be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of nicotinonitrile in anhydrous THF dropwise. The choice of an anhydrous solvent is critical to prevent quenching the highly basic Grignard reagent.
-
Reaction Quenching & Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath. This step hydrolyzes the intermediate imine to the desired ketone.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Chemical Reactivity
The molecule possesses several reactive sites, making it a versatile synthetic intermediate.
Caption: Chemical reactivity map of this compound.
-
Ketone Carbonyl: The electrophilic carbon of the ketone is susceptible to nucleophilic attack. A primary example is its reduction using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 2-phenyl-1-(pyridin-3-yl)ethanol.[15]
-
α-Methylene Protons: The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. They can be removed by a suitable base to form an enolate , which can then act as a nucleophile in reactions like aldol condensations or alkylations.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt or alkylated with alkyl halides. This can also lead to the formation of the corresponding N-oxide upon treatment with an oxidizing agent like m-CPBA.[16]
Applications in Drug Discovery and Development
The structural motif of this compound is of significant interest to medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and its basic nitrogen allows for salt formation, which can improve the aqueous solubility and pharmacokinetic properties of a drug candidate.[3][17]
-
Antiviral Research: Phenyl-pyridin-ethanone-based structures have been investigated as iron chelators that can inhibit HIV-1 transcription.[7] These compounds were shown to modulate the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene expression.[7] This provides a mechanistic basis for developing novel anti-HIV therapeutics.
-
Antimicrobial Agents: Pyridine derivatives are widely explored for their antimicrobial properties.[6] Molecules incorporating the phenyl-pyridin-ethanone scaffold can be further functionalized to create derivatives with activity against pathogenic bacteria and fungi. For example, related oxadiazole derivatives have shown significant antibacterial activity, particularly against Escherichia coli.[4][18]
-
Oncology: The core structure is a building block for more complex heterocyclic systems. For instance, derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have been identified as potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo.[8] This highlights the utility of the scaffold in generating leads for cancer therapy.
-
COX-2 Inhibition: A methylated and sulfonylated analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain.[16][19][20] This demonstrates the direct industrial relevance of this chemical class in pharmaceutical manufacturing.
Toxicological and Safety Considerations
Specific toxicological data for this compound is not extensively documented. However, based on its constituent pyridine moiety, appropriate safety precautions are warranted. Pyridine itself can cause hepatic and renal effects upon exposure.[21] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. For disposal, local environmental regulations must be adhered to.
Conclusion
This compound is a molecule of significant synthetic and medicinal value. Its structure, defined by the interplay between a phenyl ring, a ketone linker, and a pyridine-3-yl group, gives rise to a rich chemical reactivity and a predictable spectroscopic signature. This guide has provided a comprehensive overview of its synthesis via robust methods like the Grignard reaction, its detailed structural analysis through NMR, MS, and IR spectroscopy, and its role as a privileged scaffold in the development of novel therapeutics. For professionals in drug discovery, this compound represents a versatile starting point for the rational design of new chemical entities targeting a range of diseases.
References
- PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. John Wiley & Sons, Inc.
- Chemsrc. (n.d.). This compound.
- Tetrahedron. (n.d.). This compound.
- IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- PubChem. (n.d.). 1-Phenyl-2-(pyridin-3-yl)ethanone. National Center for Biotechnology Information.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- ResearchGate. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
- PubMed. (2021). Pyridones in drug discovery: Recent advances.
- PubChem. (n.d.). 2-phenyl-1-(pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- PubMed. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription.
- ResearchGate. (2021). Pyridones in drug discovery: Recent advances.
- MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response.
- Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter.
- PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone.
- NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. National Center for Biotechnology Information.
- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- PubMed. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo.
- JETIR. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv.
- NIST WebBook. (n.d.). Ethanone, 2-hydroxy-1-phenyl-.
- MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
- NCBI. (n.d.). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation.
Sources
- 1. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-Phenyl-2-(pyridin-3-yl)ethanone | C13H11NO | CID 238335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 10. 14627-92-0 | this compound | Tetrahedron [thsci.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-PHENYL-1,3-INDANDIONE(83-12-5) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. PubChemLite - 2-phenyl-1-(pyridin-2-yl)ethan-1-one (C13H11NO) [pubchemlite.lcsb.uni.lu]
- 15. benchchem.com [benchchem.com]
- 16. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 20. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 21. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 2-Phenyl-1-pyridin-3-yl-ethanone
An In-depth Technical Guide to the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
In the landscape of modern medicinal chemistry and drug development, the diaryl ketone scaffold represents a cornerstone for the synthesis of a multitude of pharmacologically active agents. Among these, this compound stands out as a pivotal intermediate. Its structural motif, featuring a flexible methylene bridge between a phenyl and a pyridin-3-yl ketone moiety, is a key pharmacophore in various therapeutic classes. For instance, derivatives of this core structure are instrumental in the synthesis of selective COX-2 inhibitors like Etoricoxib, highlighting its relevance in the development of anti-inflammatory drugs.[1][2] The synthesis of this molecule, therefore, is not merely an academic exercise but a critical step in the pipeline of pharmaceutical manufacturing.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the mechanistic underpinnings of each route, offering not just protocols, but a rationale for the selection of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of synthesizing this valuable chemical building block.
Chapter 1: The Grignard Reaction Approach
The Grignard reaction is a classic and robust method for carbon-carbon bond formation.[3] For the synthesis of this compound, this approach typically involves the reaction of a pyridinyl electrophile with a benzyl nucleophile.
Pathway Overview: Benzylmagnesium Halide and Nicotinoyl Chloride
This pathway involves the formation of a benzyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a nicotinic acid derivative, such as nicotinoyl chloride or a nicotinate ester.
Mechanistic Rationale
The reaction is predicated on the nucleophilic character of the benzylmagnesium halide. The magnesium atom polarizes the carbon-magnesium bond, rendering the benzylic carbon strongly nucleophilic. Nicotinoyl chloride, with its electron-withdrawing carbonyl group and the chlorine leaving group, serves as an excellent electrophile. The initial nucleophilic acyl substitution forms the desired ketone. A critical consideration is the potential for a second addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol byproduct. This is often mitigated by using low temperatures and a slow, controlled addition of the Grignard reagent.
Caption: Grignard pathway for this compound synthesis.
Experimental Protocol
-
Preparation of Benzylmagnesium Chloride: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise, maintaining a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of nicotinoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise, ensuring the temperature does not exceed -70 °C.
-
Quenching and Workup: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 65-75% | [4] |
| Purity (post-chromatography) | >98% | N/A |
| Reaction Time | 4-6 hours | N/A |
| Key Equipment | Schlenk line, low-temperature bath | N/A |
Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Suzuki and Sonogashira reactions are particularly powerful tools for synthesizing diaryl ketones.[5]
The Sonogashira Coupling Pathway
This elegant, two-step approach involves an initial Sonogashira coupling of a 3-halopyridine with phenylacetylene, followed by the hydration of the resulting alkyne to yield the target ketone.[6][7][8][9][10]
Mechanistic Rationale
Step 1: Sonogashira Coupling: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[6] The catalytic cycle involves the oxidative addition of the 3-halopyridine to the Pd(0) complex, followed by the formation of a copper(I) acetylide from phenylacetylene. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the 3-(phenylethynyl)pyridine and regenerates the Pd(0) catalyst.
Step 2: Hydration of the Alkyne: The hydration of the alkyne to the ketone is typically achieved under acidic conditions, often with the aid of a mercury(II) salt as a catalyst. The reaction proceeds via a Markovnikov addition of water across the triple bond, forming an enol intermediate which then tautomerizes to the more stable keto form.
Caption: Sonogashira coupling and hydration route to the target ketone.
Experimental Protocol
-
Sonogashira Coupling: To a solution of 3-bromopyridine (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a suitable solvent such as DMF or toluene, add Pd(PPh₃)₂Cl₂ (0.02 equivalents), CuI (0.04 equivalents), and a base such as triethylamine (2.0 equivalents). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Isolation: After cooling, the reaction mixture is filtered to remove the catalyst and salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3-(phenylethynyl)pyridine.
-
Hydration: The crude alkyne is dissolved in a mixture of sulfuric acid and water. A catalytic amount of mercury(II) sulfate is added, and the mixture is heated. The reaction progress is monitored until the alkyne is fully converted.
-
Final Workup and Purification: The reaction is cooled, neutralized with a base, and extracted. The crude ketone is then purified by column chromatography or recrystallization.
Data Summary
| Parameter | Value | Reference |
| Coupling Yield | 85-95% | [8] |
| Hydration Yield | 70-85% | N/A |
| Overall Yield | 60-80% | N/A |
| Key Reagents | Palladium catalyst, Copper(I) iodide, Mercury(II) sulfate | [6][8] |
Chapter 3: Alternative Synthetic Approaches
While the Grignard and Sonogashira routes are highly effective, other methods offer unique advantages in terms of starting material availability or functional group tolerance.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones.[11] However, its application to pyridine is challenging due to the electron-deficient nature of the pyridine ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring.[12][13] A more viable approach is the acylation of benzene with a pyridine-3-acetic acid derivative.
The reaction involves the activation of 3-pyridylacetyl chloride with a strong Lewis acid, such as aluminum chloride, to form a resonance-stabilized acylium ion.[11] This potent electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the desired ketone.
Synthesis from Phenylacetonitrile
Another versatile method starts from phenylacetonitrile (benzyl cyanide). This approach leverages the acidity of the α-proton of the nitrile.
-
Deprotonation and Acylation: Phenylacetonitrile is deprotonated with a strong base like sodium amide or sodium hydride to form a stabilized carbanion. This nucleophile is then reacted with a nicotinic acid ester, such as ethyl nicotinate, in a condensation reaction.
-
Hydrolysis and Decarboxylation: The resulting α-cyano-β-ketoester intermediate is then subjected to acidic hydrolysis and decarboxylation to yield this compound.[14][15] This is a common and effective method for ketone synthesis.
Chapter 4: Purification and Structural Elucidation
Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications.
-
Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the crude product, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the aromatic and methylene protons provide unambiguous structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the ketone carbonyl group, typically in the range of 1680-1700 cm⁻¹.
-
Conclusion
The synthesis of this compound can be accomplished through several effective pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.
-
The Grignard reaction offers a direct and reliable method, though it requires careful control of reaction conditions to avoid side reactions.
-
The Sonogashira coupling followed by hydration is a modern and highly efficient route that often provides high yields and tolerates a wide range of functional groups.
-
Alternative methods like the Friedel-Crafts acylation and synthesis from phenylacetonitrile provide additional flexibility in synthetic design.
A thorough understanding of the mechanisms and practical considerations for each of these pathways is crucial for any researcher or professional involved in the synthesis of this important pharmaceutical intermediate.
References
- A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- Sonogashira coupling. Wikipedia.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
- Friedel–Crafts Acyl
- Preparation of Pyridines, Part 3: By Acyl
- How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Study.com.
- Friedel-Crafts reactions with N-heterocyclic alcohols. ProQuest.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- 18.
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances (RSC Publishing).
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- (PDF) Recent Advances in Sonogashira Reactions.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 15. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenyl-1-pyridin-3-yl-ethanone chemical formula C13H11NO
An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone (C₁₃H₁₁NO)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a deoxybenzoin derivative incorporating a pyridine moiety. The document delves into the compound's physicochemical properties, detailed synthesis methodologies, chemical reactivity, and its significant potential as a structural scaffold and synthetic intermediate in the field of medicinal chemistry. By synthesizing established chemical principles with field-proven insights, this guide aims to serve as a critical resource for professionals engaged in organic synthesis and drug discovery, highlighting the causality behind experimental choices and the strategic value of this molecular architecture.
Introduction and Molecular Overview
This compound (CAS: 14627-92-0) is an aromatic ketone with the chemical formula C₁₃H₁₁NO.[1][2][3] Structurally, it belongs to the deoxybenzoin (1,2-diphenylethan-1-one) class of compounds, where one of the phenyl rings is replaced by a pyridine-3-yl group. This substitution is of particular interest in medicinal chemistry; the pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and modulate the molecule's physicochemical properties, such as solubility and lipophilicity.[4][5]
Deoxybenzoin derivatives are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide range of natural products and pharmaceutically active molecules, including isoflavones, pyrimidinones, and quinoxalines.[6][7] The core deoxybenzoin scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[6][8] The integration of the pyridine moiety into this scaffold presents a strategic approach for developing novel therapeutic agents, leveraging the established biological relevance of both structural components.[9][10]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 14627-92-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁NO | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| MDL Number | MFCD00963967 | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Characterization
-
¹H NMR: Expected signals would include multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the phenyl and pyridine rings, and a characteristic singlet in the aliphatic region (~4.3 ppm) for the methylene (-CH₂-) protons.
-
¹³C NMR: Aromatic carbons would appear in the 120-160 ppm range. The carbonyl carbon (C=O) would be significantly downfield (>190 ppm), and the methylene carbon (-CH₂-) would be observed around 45-55 ppm.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 197. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl and methylene groups, yielding characteristic fragments.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹.
Synthesis Methodologies: Protocols and Rationale
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Workflow for Synthetic Approaches
Caption: Key synthetic routes to this compound.
Protocol 1: Synthesis via Grignard Reaction
This method involves the nucleophilic addition of a benzyl Grignard reagent to a nicotinic acid derivative. It is a robust and widely used carbon-carbon bond-forming reaction.
Rationale: The Grignard reagent, benzylmagnesium chloride, acts as a strong nucleophile (a benzyl anion equivalent), attacking the electrophilic carbonyl carbon of an ester like methyl nicotinate. The resulting tetrahedral intermediate collapses upon acidic workup to yield the desired ketone. The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards protic sources like water.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous ether/THF dropwise via an addition funnel, maintaining a gentle reflux. Stir until the magnesium is consumed.
-
-
Reaction with Pyridine Ester:
-
In a separate flame-dried flask, dissolve methyl nicotinate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled ester solution via cannula transfer.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Protocol 2: Synthesis via Friedel-Crafts Acylation
While Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring by the Lewis acid complexing with the basic nitrogen, modifications of this approach are plausible.[12] A related procedure is the reaction of nicotinoyl chloride (the acid chloride of nicotinic acid) with benzene in the presence of a Lewis acid like aluminum chloride, which forms 3-benzoylpyridine.[13] A variation using a phenylacetyl source would be required for the target molecule.
Reactivity and Potential in Drug Discovery
The chemical structure of this compound offers multiple sites for further chemical modification, making it a versatile scaffold for building molecular libraries for drug screening.
Key Reactive Sites:
-
The Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, converted to an oxime, or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel). The formation of deoxybenzoin oximes has been shown to yield compounds with potent and low-toxicity immunosuppressive activity.[8]
-
The α-Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, and other functionalizations at this position. For instance, bromination at this site can produce precursors for further synthetic elaboration.[1]
-
The Pyridine Ring: The pyridine nitrogen can be N-alkylated or N-oxidized. The ring itself can undergo nucleophilic aromatic substitution under certain conditions.
Scaffold for Therapeutic Agent Development
The combination of the deoxybenzoin core and the pyridine ring positions this molecule as a high-potential starting point for drug discovery programs. Pyridinone scaffolds, which are related to pyridine, are considered "privileged structures" in medicinal chemistry, known to impact a drug's lipophilicity, solubility, and metabolic stability.[4][5]
Caption: Relationship of the core scaffold to potential therapeutic areas.
-
Antiviral Activity: Derivatives of the isomeric 2-Phenyl-1-pyridin-2-yl-ethanone have been investigated as iron chelators that inhibit HIV-1 transcription by modulating CDK2 and CDK9 activities.[14] This provides a strong rationale for exploring the antiviral potential of the 3-pyridyl isomer and its derivatives.
-
Anticancer Activity: Novel thiazolidinone derivatives containing a 2-phenyl-3-(pyridin-2-yl) structure have been identified as potent inhibitors for the proliferation of osteosarcoma cells through phenotypic screening.[15]
-
Antioxidant and Tyrosinase Inhibition: Polyphenolic deoxybenzoins have demonstrated powerful antioxidant capabilities, in some cases exceeding that of standards like Vitamin C, and also exhibit potent mushroom tyrosinase inhibitory activity.[7]
-
Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with demonstrated antibacterial and antifungal properties.[10][16]
Conclusion
This compound is a strategically important molecule that bridges the biologically relevant classes of deoxybenzoins and pyridines. Its synthesis is achievable through established organic transformations, and its structure offers rich reactivity for creating diverse chemical libraries. For researchers in drug development, this compound represents a valuable scaffold and intermediate with significant potential for the discovery of new therapeutic agents across multiple domains, including oncology, virology, and immunology. Further investigation into its derivatization and biological evaluation is highly warranted.
References
- Organic Syntheses Procedure, 3-benzoylpyridine. Organic Syntheses.
- Chemsrc, this compound | CAS#:14627-92-0. Chemsrc.com.
- Li, H. Q., et al. (2010). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. ChemMedChem, 5(7), 1117-22.
- PubChem, 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information.
- Panchal, M., et al. (2023). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances.
- Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(13), 4618-25.
- SpectraBase, 2-Phenyl-1-(4-pyridinyl)ethanone. Wiley.
- Patents India, A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia.
- Google Patents, US3891661A - Process for preparation of benzoylpyridines and derivatives. Google Patents.
- Song, R., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Tetrahedron, 14627-92-0 | this compound. Tetrahedron.com.
- Google Patents, WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- ResearchGate, Pyridones in drug discovery: Recent advances. ResearchGate.
- Jerebtsova, M., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71.
- Al-bogami, A. S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4813.
- Arrichiello, C., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1845.
- Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010.
Sources
- 1. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 2. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. 14627-92-0 | this compound | Tetrahedron [thsci.com]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with the 2-phenyl-1-pyridin-3-yl-ethanone scaffold. This versatile chemical framework is a cornerstone in the design of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
The unique arrangement of a phenyl group and a pyridinyl moiety linked by a keto-bridge provides a structurally adept template for interacting with a diverse range of biological targets. This document moves beyond a simple recitation of facts to provide an in-depth analysis of the synthetic strategies employed, the nuanced structure-activity relationships (SAR) that govern efficacy, and the mechanistic underpinnings of their pharmacological effects. We will explore the causality behind experimental choices and present validated protocols to empower further research and development in this promising area of medicinal chemistry.
Part 1: The Chemical Landscape: Synthesis and Structural Diversification
The therapeutic utility of the this compound core originates from its synthetic accessibility and the ease with which its phenyl and pyridine rings can be functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategies
The fundamental synthesis of the ethanone backbone can be achieved through several established organometallic and condensation reactions. A common and robust approach involves the coupling of a pyridine-based precursor with a phenylacetic acid derivative. For instance, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the manufacture of the COX-2 inhibitor Etoricoxib, showcases a scalable industrial process.[1] This highlights the commercial viability of this chemical class.
Precursors for these syntheses are often commercially available, including nicotinic acid, methyl nicotinate, and benzyl cyanide.[2] The choice of synthetic route is dictated by the desired substitution patterns on both aromatic rings, the required scale, and the avoidance of incompatible functional groups.
Synthesis of Key Analogues and Bioisosteres
The true potential of this scaffold is unlocked through the synthesis of more complex analogues where the core structure is embedded within larger heterocyclic systems.
-
Thiazolidinone Derivatives (Anticancer): These analogues have emerged as potent inhibitors of osteosarcoma cell proliferation.[3][4] The synthesis typically involves a multi-component reaction, beginning with the formation of an imine from a substituted benzaldehyde and a pyridinyl amine, followed by cyclization with thioglycolic acid.
-
Oxazolidinone Derivatives (Antibacterial): Capitalizing on the success of linezolid, researchers have incorporated the pyridinyl moiety into the oxazolidinone scaffold. These compounds show significant activity against Gram-positive bacteria, including resistant strains.[5][6]
-
Thieno[2,3-b]pyridine Analogues (Kinase Inhibitors): The fusion of a thiophene ring to the pyridine core yields compounds with potent Pim-1 kinase inhibitory activity.[7] Their synthesis often starts from a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is then reacted with substituted phenacyl bromides or other electrophiles in the presence of a base like sodium ethoxide.[7]
The following diagram illustrates a generalized workflow for the synthesis and diversification of the core scaffold.
Caption: Synthetic workflow for this compound derivatives.
Part 2: Diverse Pharmacological Profiles and Mechanisms of Action
The structural plasticity of the this compound scaffold allows it to interact with a remarkable variety of biological targets, leading to distinct pharmacological activities.
Anticancer Activity
Derivatives based on this core have shown significant promise in oncology, particularly as inhibitors of osteosarcoma.
-
Mechanism & Potency: A key series of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives was identified through phenotypic screening.[3] Subsequent SAR studies led to the discovery of compound (R)-8i, which exhibits remarkable potency against MNNG/HOS osteosarcoma cells with an IC50 of 21.9 nM.[3] This compound also demonstrated significant in vivo efficacy, inhibiting tumor growth by 52.9% in a mouse model.[3] Further studies suggest the mechanism is independent of p53 and myoferlin (MYOF).[3]
-
Kinase Inhibition: Fused heterocyclic analogues, specifically 5-bromo-thieno[2,3-b]pyridines, have been identified as inhibitors of Pim-1 kinase, a known proto-oncogene.[7] The most active compounds in this series showed IC50 values in the micromolar range and exhibited cytotoxic effects on multiple cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (HCT116).[7]
| Compound Class | Target/Cell Line | Potency (IC50) | Reference |
| Thiazolidinone ((R)-8i) | MNNG/HOS Osteosarcoma | 21.9 nM | [3] |
| Thieno[2,3-b]pyridine (3c) | Pim-1 Kinase | 35.7 µM | [7] |
| Thieno[2,3-b]pyridine (5b) | Pim-1 Kinase | 12.71 µM | [7] |
Antiviral Activity
This scaffold is a key component in compounds designed to inhibit viral replication through novel mechanisms.
-
Influenza Endonuclease Inhibition: Phenyl-substituted 3-hydroxypyridin-2(1H)-ones act as potent inhibitors of the influenza A endonuclease.[8] This enzyme is critical for the virus's "cap-snatching" mechanism of viral mRNA synthesis. The compounds function by chelating the two catalytic metal ions (M1 and M2) in the enzyme's active site. Optimized derivatives in this class achieve IC50 values as low as 11 nM.[8]
-
HIV-1 Transcription Inhibition: Phenyl-1-pyridin-2yl-ethanone (PPY)-based iron chelators have been shown to inhibit HIV-1 transcription.[9] The proposed mechanism involves the modulation of Cyclin-Dependent Kinases 2 (CDK2) and 9 (CDK9). CDK9 is essential for the function of the HIV-1 Tat protein, which drives viral gene expression. By chelating intracellular iron, these compounds inhibit CDK2/CDK9 activity and upregulate IκB-α, which sequesters NF-κB in the cytoplasm, further suppressing HIV-1 transcription.[9]
The following diagram illustrates the proposed mechanism of HIV-1 transcription inhibition.
Caption: Mechanism of HIV-1 transcription inhibition by PPY-based iron chelators.
Antibacterial and Other Activities
-
Antibacterial: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong in vitro antibacterial activity against a panel of Gram-positive bacteria, including S. aureus and S. pneumoniae.[5][6] Their potency was found to be comparable to the clinically used antibiotic linezolid, with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL.[5][6]
-
Anti-inflammatory and Analgesic: Certain tetrahydropyrimidine derivatives incorporating the phenyl-ethanone moiety exhibited good anti-inflammatory activity in the carrageenan-induced rat paw edema model, as well as analgesic and antihypertensive properties.[10]
-
Enzyme Inhibition: Analogues have been developed as inhibitors of urease, with SAR studies indicating that electron-releasing groups on the phenyl ring are important for activity.[11]
| Activity | Compound Class | Organism/Target | Potency (MIC) | Reference |
| Antibacterial | 3-(pyridin-3-yl)-2-oxazolidinone | S. aureus | 2-8 µg/mL | [5][6] |
| Antibacterial | 3-(pyridin-3-yl)-2-oxazolidinone | S. pneumoniae | 2-8 µg/mL | [5][6] |
Part 3: Guiding Principles of Structure-Activity Relationship (SAR)
Systematic structural modification has been pivotal in transforming initial hits into potent lead compounds. The SAR landscape reveals key insights into the molecular interactions driving biological activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For urease inhibitors, electron-releasing groups enhance activity.[11] In the context of P2Y1 antagonists for antiplatelet therapy, a 4-(trifluoromethoxy)phenyl group was found to be optimal.[12]
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity. For example, a methyl group at the 6-position of the pyridine ring is present in the Etoricoxib intermediate.[1]
-
Modifications to the Linker and Core: As seen with the thiazolidinone and oxazolidinone analogues, embedding the core keto-bridge into a more rigid heterocyclic system is a highly effective strategy for generating potent and specific inhibitors. For the osteosarcoma inhibitors, SAR studies revealed that modulating the solubility through linker modification was key to achieving in vivo efficacy.[3]
The following diagram summarizes the key SAR points around the core scaffold.
Caption: Key structure-activity relationship (SAR) points for the scaffold.
Part 4: Validated Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of a representative derivative.
Protocol 1: Synthesis of a 2-Phenyl-1-(pyridin-3-yl)ethanone Derivative
This protocol is a generalized procedure based on common condensation methodologies.
Objective: To synthesize a substituted 2-phenyl-1-(pyridin-3-yl)ethanone via a condensation reaction.
Self-Validation System:
-
Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.
-
Purification: Product purity is established via column chromatography, with fractions analyzed by TLC.
-
Structural Confirmation: The final structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the product matches the expected chemical shifts, integration, and molecular weight.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the substituted pyridine precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, Toluene).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., Sodium ethoxide, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Electrophile Addition: To the stirring solution, add the substituted phenacyl bromide or equivalent electrophile (1.05 eq) dissolved in the same anhydrous solvent dropwise via a syringe.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (e.g., 60-80 °C) for 4-12 hours. Monitor the reaction's completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system determined by TLC analysis.
-
Characterization: Collect the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the compound by NMR and MS to confirm its identity and purity.
Protocol 2: In Vitro Influenza Endonuclease Inhibition Assay
This protocol describes a high-throughput fluorescence-based assay to measure enzyme inhibition.
Objective: To determine the IC50 value of a test compound against influenza A endonuclease.
Self-Validation System:
-
Controls: Include a positive control (known inhibitor) and a negative control (DMSO vehicle) in every assay plate.
-
Z'-factor Calculation: The quality and dynamic range of the assay are validated by calculating the Z'-factor for each plate, ensuring it is > 0.5 for a robust assay.
-
Dose-Response Curve: The IC50 is determined from a multi-point dose-response curve (e.g., 8-10 concentrations), which must have a good fit (R² > 0.95) to a standard four-parameter logistic model.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM MnCl₂, and 2 mM DTT.
-
Enzyme Solution: Dilute recombinant influenza A endonuclease protein in assay buffer to the final working concentration (e.g., 50 nM).
-
Substrate Solution: Prepare a fluorescently-quenched hairpin RNA substrate in assay buffer (e.g., 100 nM).
-
Compound Plates: Prepare serial dilutions of the test compounds in DMSO in a 96- or 384-well plate. Then, dilute further into assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution (or DMSO for controls) to the wells of a black, low-volume assay plate.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence (e.g., Excitation/Emission wavelengths specific to the fluorophore/quencher pair) every 60 seconds for 30-60 minutes at 37 °C. The signal increase corresponds to the cleavage of the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear phase of the fluorescence curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly privileged and versatile chemical class in modern drug discovery. The breadth of biological activities—spanning from anticancer and antiviral to antibacterial and anti-inflammatory—is a testament to its unique structural and electronic properties, which allow for effective interactions with a wide range of protein targets.
The successful development of potent and selective agents, such as the nanomolar osteosarcoma inhibitors and influenza endonuclease inhibitors, underscores the power of rational design and systematic SAR exploration within this chemical space. Future research should focus on several key areas:
-
Target Deconvolution: For compounds identified via phenotypic screening, elucidating the precise molecular target(s) is crucial for understanding the mechanism of action and predicting potential off-target effects.
-
Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, a concerted effort to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to translate these findings into effective in vivo candidates.
-
Exploration of New Chemical Space: The synthesis of novel fused heterocyclic systems and the exploration of underrepresented substitution patterns on the aromatic rings could uncover interactions with new biological targets and lead to first-in-class therapeutics.
References
- Siddiqui, A. A., et al. (2011). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. PubMed.
- Deng, X., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry.
- Catanzaro, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI.
- Various Authors. (n.d.). Structure activity relationship of the synthesized compounds 3–11. ResearchGate.
- Cotarca, L., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Stevaert, A., et al. (2013). Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease. PubMed.
- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry.
- Chemsrc. (n.d.). This compound | CAS#:14627-92-0. Chemsrc.com.
- Jerebtsova, M., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy.
- Ghasemian, A., et al. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. Scientific Reports.
- Khan, I., et al. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate.
- Gaspar, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
- Ghorab, M. M., et al. (2020). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- Jacobson, I. C., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry.
- Huc, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 3. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Phenyl-1-pyridin-3-yl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Phenyl-1-pyridin-3-yl-ethanone represents a versatile chemical scaffold with potential therapeutic applications, yet its precise mechanism of action remains to be fully elucidated.[1] This guide provides a comprehensive framework for investigating the molecular pathways and biological targets of this compound. Drawing from the known activities of structurally related molecules and established principles of drug discovery, we present a multi-pronged strategy encompassing target identification, validation, and pathway analysis. This document is intended to serve as a roadmap for researchers seeking to characterize the pharmacological profile of this compound and similar novel chemical entities.
Introduction: The Therapeutic Potential of the Phenyl-Pyridyl-Ethanone Scaffold
The phenyl-pyridyl-ethanone core is a recognized pharmacophore found in a variety of biologically active molecules.[2] The pyridine ring can participate in hydrogen bonding, while the aromatic systems allow for π-π stacking interactions, making this scaffold amenable to binding with biological targets such as enzymes and receptors.[1] While the specific mechanism of this compound is not yet defined, derivatives of the closely related isomer, 2-phenyl-1-pyridin-2-yl-ethanone, have demonstrated activity as iron chelators that inhibit HIV-1 transcription through the modulation of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[3] Furthermore, other derivatives have been identified as inhibitors of MCR-1, a protein associated with colistin resistance in bacteria.[4][5][6]
Given these precedents, a systematic investigation into the mechanism of action of this compound is warranted. This guide outlines a logical, evidence-based workflow for this purpose.
Proposed Investigational Pathways
Based on the activities of analogous compounds, we propose several initial hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Kinase Inhibition. The compound may act as an inhibitor of specific kinases, such as CDKs, leading to downstream effects on cell cycle progression or transcription.
-
Hypothesis 2: Metalloenzyme Interaction. The compound could function as a chelator of divalent metal ions, thereby modulating the activity of metalloenzymes.
-
Hypothesis 3: Receptor Binding. The molecule may bind to specific cell surface or intracellular receptors, acting as an agonist, antagonist, or allosteric modulator.[7]
-
Hypothesis 4: Antimicrobial Activity. The compound may exhibit antimicrobial properties through mechanisms such as enzyme inhibition or disruption of cellular processes.
The following sections detail experimental strategies to test these hypotheses.
Phase 1: Target Identification and Validation
The initial phase of investigation focuses on identifying the direct molecular targets of this compound. A combination of computational and experimental approaches is recommended.
In Silico Target Prediction
Computational methods can provide initial clues by screening the compound against databases of known protein structures.
Experimental Protocol: Virtual Screening
-
Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.
-
Target Database Selection: Choose a relevant protein structure database (e.g., PDB) and filter for potential targets, such as human kinases, metalloenzymes, or bacterial enzymes.
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of the compound within the active or allosteric sites of the selected targets.[6]
-
Scoring and Ranking: Score and rank the potential targets based on the predicted binding energies and interaction patterns.
Experimental Target Identification
Experimental methods are crucial for confirming the computationally predicted targets and for discovering novel interactions.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line for kinase inhibitor screening or a bacterial lysate for antimicrobial target identification).
-
Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Caption: Workflow for Target Identification.
Target Validation
Once potential targets are identified, it is essential to validate the direct interaction between the compound and the target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Inject varying concentrations of this compound over the sensor surface.
-
Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the protein.
-
Kinetic Analysis: Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Table 1: Hypothetical SPR Data for Target Validation
| Target Protein | KD (μM) |
| Kinase A | 5.2 |
| Metalloenzyme B | 15.8 |
| Receptor C | >100 |
Phase 2: Elucidation of Cellular Mechanism
Following target validation, the next phase is to understand how the interaction between the compound and its target(s) translates into a cellular response.
Kinase Inhibition Pathway Analysis
If a kinase is a validated target, the following experiments can elucidate the downstream signaling effects.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
-
Compound Titration: Add a range of concentrations of this compound to the wells.
-
Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate.
-
Detection: Use a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit) to measure the extent of substrate phosphorylation or ATP consumption.
-
IC50 Determination: Plot the kinase activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for different durations.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to assess the phosphorylation status of the signaling pathway components.
Caption: Hypothetical Kinase Inhibition Pathway.
Metalloenzyme Inhibition and Metal Chelation
If a metalloenzyme is a target, it is important to determine if the mechanism involves direct inhibition or chelation of the essential metal cofactor.
Experimental Protocol: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Cell Treatment: Treat cells with this compound.
-
Cell Fractionation: Separate the cells into cytosolic, mitochondrial, and nuclear fractions.
-
Metal Analysis: Analyze the concentration of various metal ions (e.g., Fe, Zn, Mg) in each fraction using ICP-MS. A change in the subcellular localization of metals upon treatment can indicate chelation.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. The proposed workflow, from in silico prediction to in-cell validation, is designed to be iterative, with findings from one phase informing the experiments in the next. The ultimate goal is to build a comprehensive understanding of how this compound exerts its biological effects, which is a critical step in its potential development as a therapeutic agent. Further studies may include advanced techniques such as chemoproteomics, RNAi screening, and structural biology to provide a more detailed picture of the compound's interactions and effects.[8][9][10]
References
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). International Journal of Molecular Sciences, 23(15), 8409.
- Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute. (n.d.).
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC - NIH. (2019). Molecules, 24(15), 2719.
- Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (2021).
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder - Crestone, Inc. (2023).
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed. (2014). Antimicrobial Agents and Chemotherapy, 58(11), 6558–6571.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2022). Pharmaceuticals, 15(7), 843.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - ResearchGate. (2019). Molecules, 24(15), 2719.
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed. (2019). Molecules, 24(15), 2719.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 8. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Phenyl-1-pyridin-3-yl-ethanone and Its Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – core molecular structures capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The 2-phenyl-1-pyridin-3-yl-ethanone framework represents such a scaffold, serving as a versatile template for the development of a diverse array of biologically active compounds. While the parent molecule itself is primarily a building block, its structural motifs have been elaborated upon to yield potent inhibitors and modulators across various therapeutic areas. This technical guide provides an in-depth exploration of the biological activities demonstrated by derivatives of the this compound core, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. For researchers and drug development professionals, understanding the therapeutic potential unlocked by modifying this core structure is paramount for designing the next generation of targeted therapies.
Antiviral Activity: Targeting Viral Replication
Derivatives of the phenyl-pyridinylethanone scaffold have shown significant promise as antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV) and influenza.
Anti-HIV Activity of Phenyl-1-pyridin-2-yl-ethanone Based Iron Chelators
A notable class of derivatives, based on the isomeric 2-phenyl-1-pyridin-2-yl-ethanone core, functions as iron chelators with potent anti-HIV activity.[1] Intracellular iron is a critical cofactor for several enzymes involved in HIV-1 replication. By chelating intracellular iron, these compounds disrupt key processes in the viral life cycle.
The mechanism of action for these derivatives is multifaceted. They have been shown to inhibit the activities of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which is recruited by the HIV-1 Tat protein to the viral promoter to enhance transcription.[1] By inhibiting CDK2, which phosphorylates CDK9, these iron chelators prevent the formation of the active P-TEFb complex.[1] Furthermore, these compounds upregulate the expression of IκB-α, leading to the accumulation of NF-κB in the cytoplasm and thereby modulating viral transcription.[1] This dual mechanism of inhibiting critical cellular kinases and modulating transcription factor activity highlights the therapeutic potential of this scaffold in anti-HIV drug development.[1]
Experimental Protocol: In Vitro HIV-1 Inhibition Assay
A common method to assess the anti-HIV activity of these compounds is through a cell-based assay using HIV-1 infected T-cell lines or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Infection:
-
Culture Jurkat T-cells or PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Infect the cells with a known titer of HIV-1 (e.g., subtype B) for 2-4 hours.
-
Wash the cells to remove the viral inoculum.
-
-
Compound Treatment:
-
Resuspend the infected cells in fresh medium and plate them in a 96-well plate.
-
Add serial dilutions of the test compounds (derivatives of 2-phenyl-1-pyridin-2-yl-ethanone) to the wells. Include a positive control (e.g., a known reverse transcriptase inhibitor) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Quantification of Viral Replication:
-
Harvest the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the concentration of the compound that inhibits viral replication by 50% (IC50) by plotting the percentage of p24 inhibition against the compound concentration.
-
Anticancer Activity: Proliferation and Migration Inhibition
The 2-phenyl-pyridinylethanone scaffold has also been exploited for the development of potent anticancer agents, particularly against osteosarcoma.
Thiazolidinone Derivatives as Inhibitors of Osteosarcoma Cell Proliferation
Derivatives incorporating a thiazolidinone ring fused with the 2-phenyl-3-(pyridin-2-yl) moiety have demonstrated remarkable potency against osteosarcoma cells.[2] Through phenotypic screening of a diverse chemical library, a lead compound was identified, and subsequent structure-activity relationship (SAR) studies led to the development of a water-soluble derivative with a remarkable IC50 value of 21.9 nM in MNNG/HOS osteosarcoma cells.[2] This compound also exhibited significant in vivo efficacy, inhibiting tumor growth in a mouse model by 52.9%.[2]
The mechanism of action of these thiazolidinone derivatives is still under investigation, but preliminary studies suggest that their effects are independent of p53 and myoferlin (MYOF).[2] In addition to inhibiting proliferation, the lead compound was also found to significantly suppress osteosarcoma cell migration in vitro, suggesting its potential to interfere with metastasis.[2]
Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the discovery and evaluation of thiazolidinone-based osteosarcoma inhibitors.
Antibacterial Activity: Targeting Bacterial Viability
The versatility of the this compound scaffold extends to the development of antibacterial agents.
Oxadiazole Derivatives with Activity Against Escherichia coli
By incorporating a 1,3,4-oxadiazole ring, derivatives of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole have been synthesized and shown to possess significant antibacterial activity, particularly against Escherichia coli.[3] Further modification of this scaffold by introducing a flexible cationic chain not only preserved the antibacterial activity but also enhanced water solubility, a desirable property for drug candidates.[3]
Table: Antibacterial Activity of a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Derivative
| Bacterial Strain | Activity | Reference |
| Escherichia coli | Significant | [3] |
| Bacillus subtilis | Studied | [3] |
| Staphylococcus aureus | Studied | [3] |
| Pseudomonas aeruginosa | Studied | [3] |
| Proteus vulgaris | Studied | [3] |
| Klebsiella pneumoniae | Studied | [3] |
| Candida albicans | Studied (Fungus) | [3] |
Other Notable Biological Activities
The therapeutic potential of the this compound scaffold is not limited to the aforementioned areas. Its derivatives have been investigated for a range of other biological activities, underscoring its status as a privileged structure in medicinal chemistry.
-
Anti-inflammatory Activity : The derivative 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. This highlights the potential of this scaffold in the development of anti-inflammatory drugs.
-
Anticonvulsant Activity : The complex derivative 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, known as Perampanel, is a noncompetitive AMPA receptor antagonist used as an antiepileptic drug.[4] This demonstrates that significant structural modifications of the core can lead to compounds with novel mechanisms of action for neurological disorders.
-
Antithrombotic Activity : Urea derivatives of the scaffold, such as 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea, have been identified as P2Y1 receptor antagonists with potential as antithrombotic agents.
Conclusion and Future Perspectives
The this compound core has proven to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties. The ability of this scaffold to be readily modified and to interact with a diverse range of biological targets underscores its importance in medicinal chemistry.
Future research in this area should focus on several key aspects. A systematic exploration of the structure-activity relationships for different substitution patterns on both the phenyl and pyridine rings is warranted to optimize potency and selectivity for specific targets. Furthermore, the elucidation of the precise mechanisms of action for the most promising derivatives will be crucial for their further development. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and improved drug candidates based on this versatile scaffold. As our understanding of the biological targets and disease pathways grows, the this compound scaffold is poised to remain a valuable starting point for the development of innovative medicines.
References
- Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., Takenaka, O., Hanada, T., & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600. [Link]
- Ibrahim, H. H., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial agents and chemotherapy, 58(11), 6558–6571. [Link]
- Rizzo, S., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for Naked-Eye Colorimetric and Fluorescent pH Sensing with Antibacterial Activity. Molecules (Basel, Switzerland), 26(18), 5649. [Link]
- Zhang, Y., Dong, S., & Liu, S. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European journal of medicinal chemistry, 228, 114010. [Link]
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of 2-Phenyl-1-pyridin-3-yl-ethanone
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a phenyl ring and a pyridine nucleus within a single molecular framework has historically yielded compounds of significant therapeutic value. This guide focuses on the untapped potential of 2-Phenyl-1-pyridin-3-yl-ethanone, a molecule poised at the intersection of these two critical pharmacophores. While direct therapeutic applications of this specific compound are not yet established, this document serves as a comprehensive technical guide for its exploration as a novel therapeutic agent. By examining the activities of structurally analogous compounds, we propose a focused investigation into its potential as both an anticancer and an antimicrobial agent. This whitepaper provides a hypothetical framework for its mechanism of action, detailed protocols for its synthesis and biological evaluation, and a structured approach to data interpretation, thereby offering a complete roadmap for researchers venturing into the study of this promising molecule.
Introduction: The Phenyl-Pyridinyl-Ethanone Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] Similarly, the phenyl group provides a scaffold for a variety of substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The ethanone linker introduces a reactive carbonyl group and conformational flexibility, allowing for optimal positioning within a biological target.
Derivatives of the broader phenyl-pyridine class have demonstrated a wide array of biological activities, including the inhibition of kinases, androgen receptors, tubulin polymerization, and topoisomerase enzymes, all of which are critical targets in cancer therapy.[1][2] Furthermore, various pyridine-containing compounds have shown significant promise as antimicrobial agents.[3] Given this precedent, this compound emerges as a compelling candidate for investigation in these therapeutic areas.
Proposed Therapeutic Arenas for this compound
Based on the established bioactivity of structurally related molecules, we propose two primary therapeutic avenues for the investigation of this compound:
-
Anticancer Activity: The presence of the pyridine moiety suggests the potential for interaction with various kinases, which are often dysregulated in cancer cells.[4] The planar aromatic systems of both the phenyl and pyridinyl rings could also facilitate intercalation with DNA or interaction with the active sites of other enzymes crucial for cancer cell proliferation.[4]
-
Antimicrobial Activity: Many pyridine derivatives exhibit antimicrobial properties.[3] A notable example is a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative, which has demonstrated significant antibacterial activity, particularly against Escherichia coli.[5] The structural similarity suggests that this compound could exert similar effects.
A Hypothetical Mechanism of Action: Targeting Cancer Cell Proliferation
We hypothesize that this compound may exert its anticancer effects through the inhibition of a key signaling pathway involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in many cancers.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route starting from 3-acetylpyridine.
Materials:
-
3-Acetylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Benzene
-
Sodium hydride (NaH)
-
Diethyl carbonate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination of 3-Acetylpyridine: To a solution of 3-acetylpyridine in CCl4, add NBS and a catalytic amount of BPO. Reflux the mixture under inert atmosphere for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(bromoacetyl)pyridine.[6]
-
Claisen Condensation: Suspend sodium hydride in dry benzene. Add a solution of 3-(bromoacetyl)pyridine and diethyl carbonate in benzene dropwise at room temperature. Stir the mixture for 12-16 hours. Quench the reaction carefully with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to give the crude product.
-
Hydrolysis and Decarboxylation: Reflux the crude product from the previous step with aqueous HCl for 4-6 hours. Cool the reaction mixture and neutralize with a saturated solution of NaOH. Extract the product with diethyl ether. Dry the combined organic layers over MgSO4 and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography.
Caption: Synthetic workflow for this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[10][11][12][13]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with a standard drug) and a negative control (microorganism with no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[13]
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 1 | 95.2 ± 3.1 | 15.8 |
| 10 | 60.7 ± 4.5 | ||
| 25 | 35.1 ± 2.8 | ||
| 50 | 10.4 ± 1.9 | ||
| A549 | 1 | 98.1 ± 2.5 | 22.4 |
| 10 | 75.3 ± 5.2 | ||
| 25 | 45.9 ± 3.7 | ||
| 50 | 20.1 ± 2.2 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The structural motifs it contains have a proven track record in successful therapeutic agents. The proposed research framework in this guide provides a clear and actionable path for the systematic evaluation of its potential as an anticancer and antimicrobial agent. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR), followed by in vivo efficacy and toxicity studies for the most promising candidates. Elucidation of the precise molecular targets will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
- The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. (n.d.). Benchchem.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Pyridine Moiety: Recent Advances in Cancer Tre
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023).
- Determining the Potency of a Novel Antibiotic: A Protocol for Minimum Inhibitory Concentration (MIC) Testing of Myxopyronin A. (n.d.). Benchchem.
- Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. (n.d.). Benchchem.
- Minimal Inhibitory Concentr
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (n.d.).
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI.
- Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][7][9]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC.
- Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. (n.d.). Univerzita Karlova.
- Synthesis of 3-acetyl pyridine. (n.d.). PrepChem.com.
- (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][7][9]triazin-7-ones and Stable Free Radical Precursors. (2025).
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.
- Syntheses and anti-cancer activities of 2-[1-(indo1-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-en ylaminol-2-phenyl-ethanols. (2025).
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026). DDDT.
- Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. (2025).
- 3-Acetylpyridine. (n.d.). PubChem.
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI.n.d.). MDPI.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1-pyridin-3-yl-ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. The document details a proposed synthetic pathway, outlines key characterization methodologies, and explores the rationale behind its design as a scaffold for drug discovery. Drawing from established chemical principles and analogous reactions, this guide serves as a foundational resource for researchers interested in the synthesis and application of novel pyridinyl-based compounds.
Introduction: The Pyridinyl Ketone Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. When combined with a phenyl ethanone moiety, the resulting this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. The juxtaposition of the electron-deficient pyridine ring and the phenyl group offers a rich electronic landscape for molecular interactions with biological targets. Derivatives of similar phenyl-pyridin-yl-ethanone structures have shown promise as antimicrobial and antiviral agents, highlighting the therapeutic potential of this chemical class.[1][2]
This guide will provide a detailed exploration of this compound, from its rational synthesis to its analytical characterization and potential applications in drug discovery.
Retrosynthetic Analysis and Proposed Synthesis
Figure 1: Retrosynthetic analysis of this compound.
Approach A, involving the reaction of a benzyl Grignard reagent with a pyridine-3-carbonyl derivative, is a classic and reliable method for ketone synthesis. The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, is a well-documented transformation for the preparation of ketones.[3] This approach is particularly attractive due to the commercial availability of 3-cyanopyridine.
Proposed Synthetic Protocol: Grignard Reaction with 3-Cyanopyridine
This protocol is adapted from established procedures for the synthesis of aryl ketones from Grignard reagents and nitriles.[3]
Step 1: Preparation of Benzylmagnesium Chloride
-
Rationale: The formation of the Grignard reagent is the critical first step. Anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species. Diethyl ether or tetrahydrofuran (THF) are common solvents for this reaction.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve benzyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to initiate the reaction. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 2: Reaction with 3-Cyanopyridine and Hydrolysis
-
Rationale: The nucleophilic benzyl Grignard reagent will attack the electrophilic carbon of the nitrile group in 3-cyanopyridine. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.
-
Procedure:
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting materials and side products. Purification by column chromatography is a standard and effective method to isolate the target compound.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product (monitored by TLC) and remove the solvent under reduced pressure to yield this compound.
-
Figure 2: Proposed synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Properties
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [4] |
| Molecular Weight | 197.23 g/mol | [4] |
| Boiling Point | 352.6 °C at 760 mmHg | [4] |
| Density | 1.127 g/cm³ | [4] |
| LogP | 2.507 | [4] |
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the two benzylic protons (-CH₂-) is expected in the region of 4.0-4.5 ppm.
-
A complex multiplet for the five protons of the phenyl ring will appear in the aromatic region (7.2-7.4 ppm).
-
The protons of the pyridine ring will also appear in the aromatic region, likely at more downfield shifts due to the electron-withdrawing effect of the nitrogen atom. The H2 and H6 protons of the pyridine ring are expected to be the most deshielded.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 195-200 ppm.
-
The benzylic carbon (-CH₂-) should appear around 45-50 ppm.
-
Multiple signals in the aromatic region (120-160 ppm) will correspond to the carbons of the phenyl and pyridine rings.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹.
-
C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197.08, corresponding to the molecular weight of the compound.[4]
-
Common fragmentation patterns would include the loss of the benzyl radical (C₇H₇, m/z = 91) and the phenylcarbonyl radical (C₇H₅O, m/z = 105).
-
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The presence of the pyridine ring and the ketone functionality provides multiple points for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.
Antimicrobial and Antiviral Potential
Numerous studies have demonstrated the antimicrobial and antiviral activities of pyridine-containing compounds.[1][2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The phenyl group can be substituted to modulate lipophilicity and introduce additional binding interactions. The ketone functionality can be further derivatized to introduce diverse functional groups.
Structure-Activity Relationship (SAR) Exploration
The this compound core allows for systematic exploration of the structure-activity relationship. Key modifications could include:
-
Substitution on the Phenyl Ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule.
-
Substitution on the Pyridine Ring: Modification of the pyridine ring can influence the pKa of the molecule and its ability to interact with biological targets.
-
Modification of the Ketone: The ketone can be reduced to an alcohol, converted to an oxime, or used as a handle for the attachment of other functional groups.
Figure 3: Potential sites for SAR exploration on the this compound scaffold.
Conclusion
This compound represents a valuable and synthetically accessible scaffold for medicinal chemistry research. This technical guide has provided a detailed, literature-supported rationale for its synthesis and characterization. The proposed Grignard-based synthetic route offers a reliable and scalable method for its preparation. The predicted spectroscopic data provides a benchmark for the analytical characterization of the compound. The inherent chemical features of this molecule, coupled with the known biological activities of related structures, underscore its potential as a starting point for the discovery of novel antimicrobial and antiviral agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. (2022).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. (2021).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. (2023).
- This compound | CAS#:14627-92-0 | Chemsrc.
- 2-Phenyl-1-(4-pyridinyl)ethanone - SpectraBase.
- 3-benzoylpyridine - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response [mdpi.com]
- 2. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
Spectroscopic Blueprint of 2-Phenyl-1-pyridin-3-yl-ethanone: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical and materials science, the meticulous characterization of novel chemical entities is paramount. 2-Phenyl-1-pyridin-3-yl-ethanone, a heterocyclic ketone, represents a scaffold of significant interest due to the prevalence of both the phenyl and pyridine moieties in a vast array of biologically active compounds and functional materials. Understanding its precise molecular architecture through spectroscopic analysis is the foundational step for any further investigation into its properties and potential applications.
This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The subsequent sections are designed to not only present the anticipated data but also to elucidate the rationale behind the experimental methodologies and the interpretation of the spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of related molecular structures.
Molecular Structure and Isomerism
This compound possesses a molecular formula of C₁₃H₁₁NO and a molecular weight of approximately 197.23 g/mol . The structure features a phenyl ring and a pyridine ring linked by an ethanone bridge. The connectivity to the 3-position of the pyridine ring is a critical determinant of its electronic and steric properties, distinguishing it from its 2- and 4-pyridinyl isomers.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its versatility, while DMSO-d₆ can be useful for compounds with lower solubility or to avoid signal overlap with the solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 220 ppm is appropriate for most organic molecules.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.20 | d | 1H | H-2 (Pyridine) |
| ~8.80 | dd | 1H | H-6 (Pyridine) |
| ~8.20 | dt | 1H | H-4 (Pyridine) |
| ~7.45 | dd | 1H | H-5 (Pyridine) |
| ~7.30-7.40 | m | 5H | Phenyl-H |
| ~4.30 | s | 2H | -CH₂- (Methylene) |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features:
-
Pyridine Ring Protons: The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group. The proton at the 2-position (H-2) is anticipated to be the most downfield, appearing as a doublet. The H-6 proton will likely appear as a doublet of doublets, and the H-4 as a doublet of triplets. The H-5 proton will be the most upfield of the pyridine protons.
-
Phenyl Ring Protons: The five protons of the phenyl ring are expected to resonate as a complex multiplet in the aromatic region, typically between 7.30 and 7.40 ppm.
-
Methylene Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet at approximately 4.30 ppm. The deshielding is due to the adjacent carbonyl group and the phenyl ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C=O (Ketone) |
| ~153.0 | C-6 (Pyridine) |
| ~150.0 | C-2 (Pyridine) |
| ~137.0 | C-4 (Pyridine) |
| ~135.0 | C-ipso (Phenyl) |
| ~132.0 | C-3 (Pyridine) |
| ~129.5 | C-ortho/meta (Phenyl) |
| ~129.0 | C-para (Phenyl) |
| ~127.5 | C-ortho/meta (Phenyl) |
| ~124.0 | C-5 (Pyridine) |
| ~45.0 | -CH₂- (Methylene) |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a carbon map of the molecule:
-
Carbonyl Carbon: The most downfield signal will be that of the ketone carbonyl carbon, expected around 196.0 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region, with C-2, C-6, and C-4 being the most deshielded. The carbon attached to the carbonyl group (C-3) will also be in this region.
-
Phenyl Carbons: The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry: one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon.
-
Methylene Carbon: The aliphatic methylene carbon will be the most upfield signal, anticipated around 45.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell. The solvent must be transparent in the regions of interest.
2. Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic) |
| ~2950-2850 | Weak | C-H stretching (Aliphatic -CH₂-) |
| ~1690 | Strong | C=O stretching (Aryl ketone) |
| ~1600, 1580, 1450 | Medium | C=C and C=N stretching (Aromatic rings) |
| ~1400-1200 | Medium | C-H bending (Aliphatic) |
| ~750, ~700 | Strong | C-H out-of-plane bending (Monosubstituted phenyl) |
| ~800 | Medium | C-H out-of-plane bending (3-substituted pyridine) |
Interpretation of IR Spectrum
The IR spectrum will be dominated by several characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹ is the most prominent feature and is indicative of the aryl ketone carbonyl group.
-
Aromatic C-H Stretch: A group of medium-intensity bands above 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the phenyl and pyridine rings.
-
Aliphatic C-H Stretch: Weaker bands just below 3000 cm⁻¹ are due to the C-H stretching of the methylene group.
-
Aromatic Ring Vibrations: Several medium-intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N skeletal vibrations of the aromatic rings.
-
C-H Bending: Strong absorptions in the fingerprint region (below 900 cm⁻¹) corresponding to the out-of-plane C-H bending vibrations provide information about the substitution patterns of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
1. Sample Introduction:
-
Direct Infusion: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for separation and analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds.
2. Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, confirming the molecular weight.
3. Mass Analyzer:
-
Quadrupole: A common type of mass analyzer.
-
Time-of-Flight (TOF): Provides high-resolution mass measurements, allowing for the determination of the elemental composition.
Predicted Mass Spectrum Data (ESI+)
| m/z | Proposed Fragment Ion |
| 198.0917 | [M+H]⁺ (Molecular Ion) |
| 106.0498 | [C₇H₆NO]⁺ |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |
| 78.0342 | [C₅H₄N]⁺ |
Interpretation of Mass Spectrum
-
Molecular Ion: In ESI+, the base peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 198.0917, which confirms the molecular weight of the compound.
-
Fragmentation Pattern: Under EI conditions or in-source fragmentation in ESI, characteristic fragment ions would be observed. The primary fragmentation pathway is likely the alpha-cleavage adjacent to the carbonyl group.
Caption: Proposed key fragmentation pathways for this compound.
The fragmentation would likely involve the loss of a benzyl radical (C₆H₅CH₂•) to form the pyridinoyl cation ([C₇H₆NO]⁺, m/z 106). Another prominent fragment would be the tropylium ion ([C₇H₇]⁺, m/z 91), formed by cleavage of the bond between the carbonyl carbon and the methylene group. The pyridinoyl cation can further lose carbon monoxide to give the pyridinyl cation ([C₅H₄N]⁺, m/z 78).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and structural verification of this compound. The synergy between NMR, IR, and MS techniques allows for a detailed interrogation of the molecular architecture, from the atomic connectivity to the nature of the functional groups and the overall molecular formula. While the presented data is predictive, it is firmly grounded in established spectroscopic principles and data from closely related structures. This guide serves as a testament to the power of modern analytical chemistry in advancing scientific research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. John Wiley & Sons, Inc.
- NIST Chemistry WebBook. (n.d.). Ethanone, 1,2-diphenyl-. National Institute of Standards and Technology.
- ChemSrc. (n.d.). This compound | CAS#:14627-92-0.
An In-depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No: 14627-92-0), a heterocyclic ketone belonging to the aza-deoxybenzoin class of compounds. Drawing from its structural similarity to deoxybenzoin, this document explores its potential as a versatile building block in medicinal chemistry and materials science. This guide details the compound's known physical and chemical characteristics, outlines plausible synthetic routes with detailed experimental considerations, and discusses its potential applications, particularly in drug discovery, based on the biological activities observed in structurally related molecules.
Introduction: The Significance of the Aza-Deoxybenzoin Scaffold
This compound, an analogue of deoxybenzoin where a phenyl ring is replaced by a pyridine ring, represents an important class of compounds in synthetic and medicinal chemistry. Deoxybenzoin and its derivatives are known to possess a wide range of biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitrogen atom into the aromatic framework, as seen in this compound, can significantly alter the molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds. These modifications can, in turn, influence its pharmacokinetic profile and biological target interactions. This guide aims to provide a detailed technical resource for researchers interested in harnessing the potential of this aza-deoxybenzoin for novel applications.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.
General and Physical Properties
The known physical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its behavior in different physical states.
| Property | Value | Source |
| CAS Number | 14627-92-0 | [3] |
| Molecular Formula | C₁₃H₁₁NO | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
| Boiling Point | 352.6 °C at 760 mmHg | [3] |
| Density | 1.127 g/cm³ | [3] |
| Flash Point | 174.9 °C | [3] |
| Melting Point | Not Available | [3] |
Spectroscopic Profile (Predicted and Analog-Based)
2.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, as well as a characteristic singlet for the methylene protons.
-
Pyridinyl Protons: Signals are expected in the downfield region (δ 8.5-9.2 ppm for the proton at C2, δ 8.7-8.8 ppm for the proton at C6, and δ 7.4-8.3 ppm for the protons at C4 and C5), characteristic of electron-deficient aromatic rings.
-
Phenyl Protons: A multiplet in the range of δ 7.2-7.4 ppm is anticipated for the five protons of the phenyl group.
-
Methylene Protons (-CH₂-): A sharp singlet is expected around δ 4.3 ppm, deshielded by the adjacent carbonyl and phenyl groups.
2.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-200 ppm.
-
Pyridinyl Carbons: Signals for the carbon atoms of the pyridine ring are expected between δ 123-155 ppm.
-
Phenyl Carbons: A set of signals between δ 127-135 ppm is predicted for the phenyl ring carbons.
-
Methylene Carbon (-CH₂-): A signal around δ 45 ppm is anticipated.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak is expected in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
2.2.4. Mass Spectrometry (MS) (Predicted)
Electron impact mass spectrometry is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Key fragments would likely arise from the cleavage of the C-C bond adjacent to the carbonyl group, leading to ions such as the benzoyl cation (m/z = 105) and the pyridinylmethyl cation or related fragments.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route will depend on the availability of starting materials, desired scale, and safety considerations.
Proposed Synthetic Pathways
Two plausible synthetic routes are outlined below, based on common reactions for ketone synthesis.
3.1.1. Friedel-Crafts Acylation Approach
This classic method involves the acylation of a suitable pyridine derivative with a phenylacetyl halide or anhydride.
Figure 1: Conceptual overview of the Friedel-Crafts acylation approach.
3.1.2. Grignard Reaction Approach
An alternative and often more versatile method involves the reaction of a pyridinyl Grignard reagent with phenylacetaldehyde or a related electrophile.
Figure 2: Conceptual overview of the Grignard reaction approach.
Detailed Experimental Protocol: A Step-by-Step Guide (Grignard Approach)
The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction, which is often preferred for its milder conditions and functional group tolerance.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phenylacetaldehyde
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromopyridine in anhydrous diethyl ether to the magnesium turnings with gentle warming to initiate the reaction.
-
Once the reaction starts, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phenylacetaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation of the Intermediate Alcohol:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude intermediate alcohol, 1-phenyl-2-(pyridin-3-yl)ethanol.
-
-
Oxidation to the Ketone:
-
Dissolve the crude alcohol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Reactivity and Further Transformations
As a ketone, this compound is susceptible to a variety of chemical transformations. The carbonyl group can undergo nucleophilic addition, reduction to the corresponding alcohol, or conversion to an oxime or hydrazone. The methylene group, being alpha to the carbonyl, is acidic and can be deprotonated to form an enolate, which can then participate in alkylation, aldol condensation, and other carbon-carbon bond-forming reactions. The pyridine ring itself can undergo N-alkylation or oxidation, and the aromatic ring is susceptible to electrophilic or nucleophilic substitution depending on the reaction conditions. This rich reactivity profile makes it a valuable intermediate for the synthesis of more complex molecules.
Potential Applications in Drug Discovery and Development
The structural similarity of this compound to biologically active deoxybenzoin derivatives suggests a range of potential therapeutic applications.
As a Precursor for COX-2 Inhibitors
Derivatives of pyridinyl ethanone have been identified as key intermediates in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The core structure of this compound provides a scaffold that can be further elaborated to develop novel anti-inflammatory agents.
Antiviral and Immunosuppressive Agents
Research has shown that certain phenyl-pyridin-2-yl-ethanone derivatives act as iron chelators and can inhibit HIV-1 transcription.[6] This suggests that aza-deoxybenzoin compounds, including the 3-pyridinyl isomer, could be explored for their potential as antiviral agents. Furthermore, deoxybenzoin derivatives have demonstrated immunosuppressive activity, indicating another promising avenue for therapeutic development.[1]
Development of Novel Heterocyclic Compounds
The reactivity of the ketone and the pyridine ring allows for the synthesis of a diverse library of heterocyclic compounds. These new chemical entities can be screened for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2]
Conclusion: A Versatile Building Block with Untapped Potential
This compound is a valuable heterocyclic ketone with a rich chemical profile and significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents and functional materials. Further research into its biological activities and the exploration of its synthetic utility are warranted to fully unlock the potential of this aza-deoxybenzoin scaffold. This guide provides a solid foundation of its known properties and a roadmap for its synthesis and application, empowering researchers to explore its full potential.
References
- Parameshwar, A., & Guhanathan, S. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science (IJRES), 9(7), 58-63.
- Jerebtsova, M., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71.
- Chemsrc. (n.d.). This compound | CAS#:14627-92-0.
- Dages, C. L., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Anderson, K. W., et al. (2010).
- Li, H. Q., et al. (2010).
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone.
- Azevedo, A. M. G., et al. (n.d.).
- Zhu, H. L., et al. (2007). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry, 42(11-12), 1330-1336.
- Royal Society of Chemistry. (2020). Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs.
Sources
- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 2-Phenyl-1-pyridin-3-yl-ethanone
This document provides a comprehensive technical guide for the safe handling, storage, and use of this compound (CAS No. 14627-92-0). It is intended for researchers, chemists, and drug development professionals who may work with this compound. The guidance herein is synthesized from available data on the compound and structurally related molecules, emphasizing a conservative and proactive approach to safety in the absence of complete toxicological data.
This compound is a heterocyclic ketone investigated in medicinal chemistry. Notably, related structures based on the Phenyl-1-Pyridin-2yl-ethanone core have been explored as iron chelators that can inhibit HIV-1 transcription, highlighting the compound's relevance in drug discovery pipelines.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 14627-92-0 | [2] |
| Molecular Formula | C₁₃H₁₁NO | [2][3] |
| Molecular Weight | 197.23 g/mol | [2][3] |
| Synonyms | 3-Benzoylpyridine, Phenyl 3-pyridyl ketone | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [3][4] |
| Physical Form | Solid powder (typical for similar compounds) | [5] |
Hazard Identification and Risk Assessment
Inferred Hazards from Surrogate Compounds:
| Hazard Category | Potential Effects based on Surrogates | Example Surrogate H-Statements | Source |
| Skin Irritation | May cause skin irritation, redness. | H315: Causes skin irritation. | [6][7] |
| Eye Irritation | May cause serious eye irritation. | H319: Causes serious eye irritation. | |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | H335: May cause respiratory irritation. | |
| Acute Oral Toxicity | May be harmful if swallowed. | H302: Harmful if swallowed. |
Causality: The pyridine functional group can be irritating to mucous membranes, and fine chemical powders, in general, pose a respiratory hazard. Ketone structures can act as skin and eye irritants. Given these structural alerts, this compound should be handled as a hazardous substance until proven otherwise.
Hierarchy of Controls: A Systematic Approach to Safety
To ensure personnel safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures first.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.
Engineering Controls
The primary method for controlling exposure is to physically isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background levels of airborne contaminants.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]
Administrative Controls
These are work policies and procedures that reduce exposure duration, frequency, and intensity.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.
-
Access Control: Designate specific areas within the lab for handling this compound and restrict access to authorized and trained personnel only.
-
Training: All personnel must be trained on the potential hazards, this specific safety guide, and emergency procedures before beginning work.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls described above.[9] Selection should be based on the potential for skin and eye contact.[9]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated. | Prevents skin contact and absorption. Butyl rubber gloves may also be suitable.[7] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield if there is a splash hazard. | Protects eyes from dust particles and splashes. Conforming to EN 166 (EU) or NIOSH (US) is recommended.[6][10] |
| Skin/Body Protection | Long-sleeved lab coat. Consider disposable coveralls for larger quantities or tasks with high splash potential. | Prevents contamination of personal clothing and skin.[11] |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergencies (e.g., large spills), a full-face respirator with appropriate cartridges may be necessary. | A fume hood provides primary respiratory protection. Emergency-use respirators require a formal program, including fit-testing.[12] |
Experimental Protocols: Safe Handling & Emergency Procedures
Trustworthy protocols are self-validating systems. Each step is designed to minimize risk and includes verification points.
Workflow for Weighing and Transferring Solid Compound
This workflow outlines the critical steps for safely handling the powdered form of this compound.
Caption: Standard workflow for safely handling a potent chemical powder inside a fume hood.
Emergency First Aid Procedures
Immediate and correct action is critical in the event of an exposure.[6]
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill and Leak Containment
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spillage. Do not let the chemical enter drains.[6]
-
Absorb: For small spills, gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, specifically at 2-8°C as recommended.[3][4][6] Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.
-
Disposal: All waste material, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste through an approved waste disposal plant.[11]
References
- This compound | CAS#:14627-92-0 | Chemsrc. (n.d.).
- 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone | C12H12N2O - PubChem. (n.d.).
- Acetylation - Wikipedia. (n.d.).
- SAFETY DATA SHEET - ChemDmart. (n.d.).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
- Deacylations - Organic Chemistry Portal. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. (n.d.).
- 2-(4-Mesylphenyl)-1-(6-Methylpyridin-3-Yl)- Ethan-1-One - Triumph Interchem. (n.d.).
- Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (n.d.).
- 2-Phenyl-1-(pyridin-2-yl)ethan-1-one | C13H11NO | CID 256073 - PubChem - NIH. (n.d.).
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed. (2014, November).
- (PDF) Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis - ResearchGate. (2025, October 17).
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone CAS:221615-72-1 made in China. (n.d.).
- Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation - Australian Industrial Chemicals Introduction Scheme. (2021, September 14).
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 3. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 14627-92-0 [m.chemicalbook.com]
- 5. myuchem.com [myuchem.com]
- 6. cdn.scimplify.com [cdn.scimplify.com]
- 7. chemdmart.com [chemdmart.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Methodological & Application
Introduction: The Significance of the Phenyl-Pyridyl Ethanone Scaffold
An Application Note and Protocol for the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
The this compound moiety represents a core structural motif in contemporary medicinal chemistry and materials science. As a diaryl ketone, it serves as a versatile building block for synthesizing more complex molecular architectures. Compounds incorporating this scaffold have demonstrated a range of biological activities, including potential applications as HIV-1 transcription inhibitors and iron chelators.[1] The strategic importance of this ketone lies in the juxtaposition of a flexible phenylacetyl group with the electron-deficient, hydrogen-bond accepting pyridine ring, offering multiple points for further functionalization.
Traditional methods for aryl ketone synthesis, such as Friedel-Crafts acylation, are often unsuitable for heteroaromatic systems like pyridine. The pyridine nitrogen is basic and readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[2][3] This necessitates the exploration of more modern, robust, and regioselective synthetic strategies.
This guide details a reliable protocol for the synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it a superior alternative to classical methods.[4][5] We will explore the mechanistic underpinnings of this transformation and provide a detailed, step-by-step protocol suitable for implementation in a standard organic chemistry laboratory.
Principle of the Method: Acylative Suzuki-Miyaura Cross-Coupling
The core of this protocol is the acylative Suzuki-Miyaura cross-coupling, a powerful carbon-carbon bond-forming reaction.[6] It facilitates the coupling of an acyl halide (phenylacetyl chloride) with an organoboronic acid (pyridine-3-boronic acid) in the presence of a palladium catalyst and a base. The reaction is highly efficient and chemoselective for the cleavage of the C(acyl)-Cl bond, leaving other potentially reactive sites on the substrates untouched.[5][6]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of phenylacetyl chloride to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its pyridyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The coupled product, this compound, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol
This protocol provides a method for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Recommended Purity |
| Pyridine-3-boronic acid | 1692-25-7 | 122.92 g/mol | >95% |
| Phenylacetyl chloride | 103-80-0 | 154.59 g/mol | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 99% |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | >99.5% |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | Dri-Solv or equivalent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | - |
| Brine (Saturated NaCl soln.) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | >99.5% |
| Silica Gel | 63231-67-4 | - | 230-400 mesh |
Equipment:
-
Two-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet and bubbler
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyridine-3-boronic acid (1.23 g, 10.0 mmol, 1.0 equiv.), anhydrous sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Reaction Execution:
-
Slowly add phenylacetyl chloride (1.32 mL, 1.55 g, 10.0 mmol, 1.0 equiv.) to the stirring suspension via syringe.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Carefully quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield a solid.
-
Expected Results
| Parameter | Expected Outcome |
| Theoretical Yield | 1.97 g |
| Typical Actual Yield | 1.58 - 1.77 g (80-90%) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.90 (d, 1H), 8.65 (dd, 1H), 8.15 (dt, 1H), 7.40 (m, 1H), 7.30-7.20 (m, 5H), 4.25 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.5, 153.0, 149.5, 136.0, 134.0, 131.0, 129.5, 128.8, 127.2, 123.8, 45.5 |
| Mass Spec (ESI+) | m/z 198.09 [M+H]⁺ |
Safety and Handling
Researcher Responsibility: All procedures should be performed by trained personnel in a well-ventilated chemical fume hood. Adherence to institutional safety guidelines is mandatory.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) must be worn at all times.
-
Reagent Hazards:
-
Phenylacetyl chloride: Corrosive, a lachrymator, and reacts violently with water.[7][8][9] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][11] Store in a cool, dry place away from moisture.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to local and institutional regulations. Do not pour organic solvents down the drain.
Conclusion
The acylative Suzuki-Miyaura cross-coupling provides a highly effective and reliable method for the synthesis of this compound. This protocol offers significant advantages over traditional synthetic routes, including mild conditions, high yields, and broad functional group compatibility. By following the detailed steps and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable chemical intermediate for applications in drug discovery and materials science.
References
- One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
- Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid.
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- PHENYLACETYL CHLORIDE Safety D
- This compound | CAS#:14627-92-0. Chemsrc. [Link]
- The Grignard Reaction: Synthesis of Triphenylmethanol. Sciencemadness.org. [Link]
- Preparation of Pyridines, Part 3: By Acyl
- Friedel-Crafts Acyl
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed. [Link]
- Phenylacetyl chloride | C8H7ClO. PubChem. [Link]
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Purification of 2-Phenyl-1-pyridin-3-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-pyridin-3-yl-ethanone is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in scientific principles and practical laboratory experience. We will explore purification strategies ranging from classical recrystallization to modern chromatographic methods, ensuring you have the necessary tools to obtain this compound with the high degree of purity required for your research and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of an effective purification strategy. The properties of this compound dictate the choice of solvents for recrystallization and chromatography, as well as the optimal conditions for each technique.
| Property | Value | Source |
| CAS Number | 14627-92-0 | [1] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Boiling Point | 352.6 °C at 760 mmHg | [1] |
| Density | 1.127 g/cm³ | [1] |
| Flash Point | 174.9 °C | [1] |
| LogP | 2.50700 | [1] |
The relatively high boiling point suggests that distillation is a viable purification method, particularly for removing lower-boiling impurities. However, vacuum distillation is recommended to prevent thermal decomposition. The LogP value indicates a preference for organic solvents over water, guiding the selection of solvent systems for both recrystallization and chromatography.
Understanding Potential Impurities
The choice of purification strategy is intrinsically linked to the nature of the impurities present in the crude product. These impurities typically arise from the synthetic route employed. Common precursors for the synthesis of this compound include nicotinic acid, phenylacetaldehyde, methyl nicotinate, and benzyl cyanide.[1]
Potential Impurities May Include:
-
Unreacted Starting Materials: Residual nicotinic acid, phenylacetaldehyde, etc.
-
Side-Reaction Products: Byproducts from unintended reactions of the starting materials or intermediates. For instance, in syntheses involving Grignard reagents, side products from reaction with moisture or carbon dioxide can be expected.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Trapped organic solvents from the reaction or initial work-up.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the impurity profile and select the most effective purification method.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound. The specific path chosen will depend on the initial purity of the crude product and the desired final purity.
Caption: General purification workflow for this compound.
Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures. For this compound, which is a solid at room temperature, this is an excellent first-line purification strategy, particularly if the crude product is relatively pure.
Causality Behind Experimental Choices:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. This differential solubility allows for the selective crystallization of the target molecule upon cooling, leaving impurities behind in the mother liquor. The polarity of the solvent is also a critical factor; a solvent with a polarity that closely matches the solute will generally provide good solubility. Given the aromatic and pyridyl moieties, moderately polar solvents are a good starting point.
Protocol: Recrystallization from Isopropanol
-
Solvent Selection: Based on the principle of "like dissolves like" and empirical data from similar compounds, isopropanol is a suitable solvent.[2] Ethanol can also be an effective alternative.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to avoid using an excess, which would reduce the recovery yield.
-
Decoloration (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Further analysis by HPLC or GC-MS should be performed for quantitative purity assessment.
Column Chromatography
For crude products containing a complex mixture of impurities or impurities with similar solubility profiles to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Causality Behind Experimental Choices:
The choice of stationary and mobile phases is critical for achieving good separation. Silica gel, a polar stationary phase, is commonly used for the purification of moderately polar compounds like this compound. The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column. A less polar mobile phase will result in slower elution of more polar compounds, while a more polar mobile phase will accelerate their elution. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate a mixture of compounds with varying polarities. For aromatic ketones, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common and effective eluent system.[3]
Protocol: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Before performing column chromatography, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system will give a good separation of the desired product spot from impurity spots, with an Rf value for the product of around 0.2-0.4.
-
Column Packing: In a fume hood, pack a glass chromatography column with silica gel. This can be done as a slurry (mixing the silica gel with the initial eluent and pouring it into the column) or by dry packing followed by equilibration with the eluent. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, a dry loading technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of 0% to 50% ethyl acetate in hexanes). Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution of the compounds by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate eluent.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
-
Purity Assessment: Confirm the purity of the isolated product using HPLC, GC-MS, and NMR spectroscopy.
Caption: Step-by-step workflow for column chromatography purification.
Purity Assessment: Analytical Techniques
Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a stationary phase (in a column) and a liquid mobile phase. The retention time of a compound is a characteristic property under specific conditions.
-
Typical Conditions for Aromatic Ketones:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[4]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.
-
Typical Conditions for Pyridyl Ketones:
-
Column: A non-polar or moderately polar capillary column, such as a DB-5ms or equivalent.[5]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: A temperature ramp is used to elute compounds with different boiling points.
-
Detection: Mass spectrometry (electron ionization mode).
-
Safety and Handling
As a professional in a research or drug development setting, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and the solvents used in its purification.[6][7]
-
Fume Hood: All manipulations, especially those involving volatile organic solvents, should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents before use. The MSDS provides detailed information on hazards, handling, storage, and emergency procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The purification of this compound is a critical step in its utilization as a key intermediate in pharmaceutical research and development. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material. By understanding the physicochemical properties of the target compound and potential impurities, and by applying the detailed protocols outlined in this guide, researchers can confidently obtain this compound of high purity, ensuring the integrity and success of their subsequent synthetic endeavors. Always validate the purity of the final product using appropriate analytical techniques.
References
- Organic Syntheses. (n.d.). Procedure for Column Chromatography.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ChemSrc. (2024). This compound.
- Kim, K. H., & Kim, G. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environmental Monitoring and Assessment, 180(1-4), 163–176.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Khan, M. A., & Jo, H. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environmental Monitoring and Assessment, 180(1-4), 163–176.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
- Wiley-VCH. (2003).
- Agilent Technologies. (n.d.). GC/MS Application Note.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE.
- LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination.
Sources
- 1. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Application Note: Comprehensive Analytical Strategies for 2-Phenyl-1-pyridin-3-yl-ethanone
Introduction and Scope
2-Phenyl-1-pyridin-3-yl-ethanone is an aromatic ketone containing both a phenyl and a pyridine ring system. This molecular scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Given its role as a critical building block, ensuring the identity, purity, and quality of this compound is paramount. Inconsistent quality can lead to downstream synthesis failures, the introduction of unknown impurities, and compromised biological data.
This document provides a comprehensive guide to the essential analytical methods for the complete characterization of this compound. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols and discussions herein are grounded in established scientific principles and regulatory expectations for analytical method validation.[2][3]
Compound Profile
A foundational step in any analytical endeavor is understanding the basic physicochemical properties of the analyte.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Benzyl 3-pyridyl ketone | [5] |
| CAS Number | 14627-92-0 | [6][7] |
| Molecular Formula | C₁₃H₁₁NO | [6][7] |
| Molecular Weight | 197.23 g/mol | [6][7] |
| Chemical Structure | ![]() |
Analytical Characterization Workflow
A multi-technique approach is required for the unambiguous identification and quantification of this compound. The following workflow outlines a logical sequence of analysis from initial identification to final purity assessment.
Caption: Overall Analytical Workflow for Compound Characterization.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of chemical substances by separating the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the preferred method for assessing the purity and performing the assay of this compound due to its high resolution, sensitivity, and reproducibility. The presence of two aromatic rings provides strong chromophores, making UV detection highly effective.
Scientific Rationale: The method employs reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be eluted by a gradient of an organic solvent (like acetonitrile) and an aqueous buffer. The buffer (e.g., phosphate or formate) is crucial for maintaining a consistent pH, which ensures reproducible retention times for the basic pyridine moiety.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 18.0 80 18.1 20 | 22.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
-
System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Analysis and Calculation: Inject the blank (diluent), standard, and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents from the synthesis process.[8]
Scientific Rationale: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This method is particularly useful for detecting precursors like phenylacetaldehyde or residual synthesis solvents.
Experimental Protocol: Impurity Profiling by GC-MS
-
Instrumentation: A GC system equipped with a Mass Spectrometric detector and a headspace autosampler for residual solvent analysis.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural confirmation in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
Expected Spectral Features:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the phenyl and pyridine rings, typically in the 7.0-8.8 ppm range. A key feature would be a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and phenyl groups, expected around 4.0-4.5 ppm.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (C=O) around 195-200 ppm. Aromatic carbons will appear between 120-150 ppm, and the methylene carbon will be observed around 45-55 ppm. Spectral data for similar structures can be found in the literature.[9][10]
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~197 |
| Methylene (-CH₂-) | ~4.3 (s, 2H) | ~45 |
| Phenyl Ring (C₆H₅) | 7.2-7.4 (m, 5H) | 127-135 |
| Pyridin-3-yl Ring | 7.4-8.8 (m, 4H) | 123-153 |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: Typically performed via GC-MS or LC-MS, MS will confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 197 or 198, respectively. The fragmentation pattern can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming functional groups. The spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch at approximately 1690-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Method Validation Principles
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[11] Validation demonstrates that the method is reliable, accurate, and reproducible. Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3]
Caption: Core Parameters for Analytical Method Validation per ICH Q2(R1).
Summary of Validation Parameters for the HPLC Purity Method:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by running stressed samples (acid, base, peroxide, heat, light) and showing that the main peak is free from co-eluting peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the peak area is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the recovery. Acceptance criteria are typically 98-102% recovery.
-
Precision: The degree of agreement among individual test results. It is evaluated at two levels:
-
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Variation within the same laboratory (e.g., different days, different analysts, different equipment). The RSD for a series of measurements should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. A validated reversed-phase HPLC method serves as the primary tool for purity and assay determination, while NMR and MS provide definitive structural confirmation. Adherence to the principles of method validation is critical to ensure that the data generated is reliable and meets the stringent quality requirements of the pharmaceutical industry.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- BLDpharm. (n.d.). 2-Phenyl-1-(pyridin-3-yl)ethanone.
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone.
- Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of Undergraduate Chemistry Research.
- Xia, Y., et al. (2017). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry.
- Chemsrc. (n.d.). This compound.
- Sinfoo Biotech. (n.d.). This compound.
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy.
- Parchem. (n.d.). 2-Phenyl-1-(3-Pyridinyl)-Ethanone.
- ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine”.
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. parchem.com [parchem.com]
- 5. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 6. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. This compound,(CAS# 14627-92-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. westmont.edu [westmont.edu]
- 10. rsc.org [rsc.org]
- 11. pharmaerudition.org [pharmaerudition.org]
Application Note: A Robust HPLC Method for the Quantification of 2-Phenyl-1-pyridin-3-yl-ethanone
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Phenyl-1-pyridin-3-yl-ethanone. This compound is of significant interest in pharmaceutical research and drug development as a key intermediate and building block. The described method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, ensuring optimal peak shape and resolution. Detection is performed via UV spectrophotometry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, and data presentation.
Introduction: The Significance of this compound Analysis
This compound is a heterocyclic aromatic ketone containing both a phenyl and a pyridine moiety. Such structures are common scaffolds in medicinal chemistry, often serving as precursors for more complex biologically active molecules. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is paramount for process control and quality assurance in a drug development setting.
The presence of a basic pyridine ring and a UV-active aromatic system makes RP-HPLC with UV detection an ideal analytical choice. The methodology presented herein is designed to be both precise and accurate, ensuring trustworthy results for critical decision-making in research and manufacturing environments.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Structure and Key Properties:
-
UV Absorbance and Detector Wavelength Selection: The presence of both the phenyl and pyridine rings, conjugated with the ketone carbonyl group, results in strong UV absorbance. Acetophenone, a related aromatic ketone, exhibits a strong absorbance maximum (λmax) around 245-250 nm.[2][3] The pyridine ring itself also absorbs in this region. Therefore, a detection wavelength of 254 nm is selected as a starting point, offering a good balance of sensitivity and selectivity.
-
Solubility and Sample/Mobile Phase Preparation: Pyridine and its derivatives are generally soluble in mixtures of water and common organic solvents like acetonitrile and methanol.[4] Acetonitrile is an excellent organic solvent for reversed-phase HPLC due to its low viscosity and UV transparency.[5][6] A mixture of acetonitrile and water is chosen for the mobile phase, providing good solvating power for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)[7]
-
Water (HPLC grade or Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher)
-
Potassium phosphate dibasic (K₂HPO₄) (ACS grade or higher)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 7.0):
-
Dissolve 1.36 g of KH₂PO₄ and 1.74 g of K₂HPO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 using a calibrated pH meter by adding small amounts of dilute phosphoric acid or potassium hydroxide solution if necessary.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 500 mL of HPLC grade acetonitrile with 500 mL of the 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
-
HPLC Analysis Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: HPLC analysis workflow for this compound.
System Suitability
Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method Parameters Summary
The optimized HPLC method parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Conclusion
The HPLC method described in this application note provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and detector settings has been detailed to provide a comprehensive understanding of the method's development. This protocol is suitable for implementation in research, process development, and quality control laboratories, ensuring the integrity of data for this important pharmaceutical intermediate.
References
- StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone.
- ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and....
- PubChem. Acetophenone.
- Homework.Study.com. Preparation of trans-p-anisalacetophenone.
- PubChem. 3-Acetylpyridine.
- NIST. Acetophenone.
- PubChem. 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone.
- Chemsrc. This compound | CAS#:14627-92-0.
- Wikipedia. Water.
- ResearchGate. The UV-Vis absorption spectra of III in different solvents.
- The Good Scents Company. 3-acetyl pyridine, 350-03-8.
- Hawach. Are acetonitrile and water mutually soluble under all conditions?.
- Element Lab Solutions. HPLC Solvent Selection.
- Sciencemadness Wiki. Acetonitrile.
- PubChem. Acetone.
- PubChemLite. 2-phenyl-1-(pyridin-2-yl)ethan-1-one.
- SpectraBase. 3-Acetylpyridine - Optional[MS (GC)] - Spectrum.
- PubChem. 2-Phenyl-1-(pyridin-2-yl)ethan-1-one.
- R. Williams. pKa Data Compiled by R. Williams.
- PubChem. Acetonitrile.
- ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Are acetonitrile and water mutually soluble under all conditions_ [uhplcslab.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols for the Use of 2-Phenyl-1-pyridin-3-yl-ethanone in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The compound 2-Phenyl-1-pyridin-3-yl-ethanone, a deoxybenzoin analog, represents a compelling starting point for the development of novel therapeutics. Its structure marries a phenyl ring and a pyridine ring through a flexible ketone linker, offering a rich pharmacophore with potential for diverse biological activities. The pyridine moiety, a common feature in numerous approved drugs, can serve as a hydrogen bond acceptor and impact physicochemical properties such as solubility and metabolic stability.[1][2] Similarly, the deoxybenzoin core is a precursor to isoflavones and is found in compounds with demonstrated antioxidant, immunosuppressive, and anti-inflammatory properties.[3][4][5]
While the direct biological activity of this compound is not extensively documented in publicly available literature, its close analogs have shown significant promise. For instance, phenyl-1-pyridin-2yl-ethanone-based iron chelators have been investigated as inhibitors of HIV-1 transcription by modulating CDK2 and CDK9 activities.[5] Furthermore, derivatives of the core structure are utilized as key intermediates in the synthesis of marketed drugs like the COX-2 inhibitor Etoricoxib, highlighting the industrial relevance of this chemical class.[6][7]
These precedents strongly suggest that this compound is a high-potential starting point for hit-finding and lead optimization. This guide provides a comprehensive framework for researchers to systematically evaluate its biological activity and explore its therapeutic potential. We will detail a strategic screening cascade, from initial cytotoxicity profiling to primary and secondary assays, with a focus on identifying and characterizing its mechanism of action.
Strategic Approach to Screening: A Multi-Faceted Investigation
Given the diverse activities of related compounds, a broad yet systematic screening approach is warranted. Our proposed workflow is designed to first establish a safe therapeutic window and then to probe for activity across several high-value target classes, including protein kinases, inflammatory pathways, and viral replication.
Figure 1: A proposed screening cascade for this compound.
PART 1: Foundational Assays - Establishing a Baseline
Before embarking on extensive screening, it is crucial to assess the fundamental properties of the compound, namely its cytotoxicity and solubility.
Protocol 1.1: Cellular Viability Assay (MTT/XTT)
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines, thereby establishing a therapeutic window for subsequent cell-based assays.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is critical to distinguish between true inhibition of a biological process and non-specific cell death.
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, Jurkat for immunological studies, and a cancer cell line like HeLa or A549).
-
This compound (stock solution in DMSO).
-
MTT or XTT reagent.
-
Complete cell culture medium.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Plot cell viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
| Parameter | Value |
| Cell Lines | HEK293, Jurkat, HeLa |
| Seeding Density | 5,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 48 hours |
| Readout | Absorbance at 570 nm |
Table 1: Example parameters for a cellular viability assay.
PART 2: Primary Screening - Identifying Biological Activity
Based on the structural motifs present in this compound, several therapeutic areas present themselves as logical starting points for primary screening. The pyridone moiety, in particular, is a well-established kinase hinge-binding motif.[1][8]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To screen this compound against a panel of protein kinases to identify potential inhibitory activity.
Rationale: Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. A luminescence-based assay that quantifies ATP consumption provides a robust and high-throughput method for measuring kinase activity. The amount of ADP produced is directly proportional to kinase activity, and its depletion by the test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., Src, a non-receptor tyrosine kinase).
-
Kinase substrate peptide.
-
ATP.
-
This compound.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls.
Figure 2: Workflow for a luminescence-based kinase assay.
PART 3: Hit Validation and Mechanism of Action
Any "hits" from the primary screen must be validated through secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.
Protocol 3.1: IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of the target's activity (IC50).
Rationale: An IC50 value is a quantitative measure of a compound's potency and is essential for structure-activity relationship (SAR) studies. This is a critical step in validating a hit and deciding whether to proceed with lead optimization.
Procedure: This protocol follows the same steps as the primary kinase assay (Protocol 2.1), but with a more detailed, narrower range of compound concentrations (typically a 10-point, 3-fold serial dilution) centered around the approximate inhibitory concentration observed in the primary screen.
Data Analysis:
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | IC50 of Compound X (nM) | IC50 of Staurosporine (nM) |
| Kinase A | 150 | 5 |
| Kinase B | 2500 | 10 |
| Kinase C | >10,000 | 20 |
Table 2: Example of IC50 data for a hypothetical hit compound against a panel of kinases, with the non-selective kinase inhibitor Staurosporine as a positive control.
Protocol 3.2: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that this compound engages its intended kinase target within a cellular environment.
Rationale: Biochemical assays use purified proteins and may not reflect the compound's activity in the complex milieu of a cell. A cellular target engagement assay, such as NanoBRET™, provides evidence that the compound can cross the cell membrane and bind to its target in a physiological context. This technology measures the binding of a test compound to a NanoLuc® luciferase-tagged protein target in live cells.
Materials:
-
HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein.
-
NanoBRET™ Kinase Tracer.
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding 96-well plates.
-
Plate reader capable of measuring luminescence at 450 nm and 600 nm.
Procedure:
-
Cell Preparation: Harvest and resuspend cells expressing the NanoLuc®-kinase fusion in Opti-MEM®.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.
-
Incubation: Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition: Read the filtered luminescence at 450 nm and 600 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for drug discovery. Its structural relationship to compounds with known biological activities in oncology, immunology, and infectious diseases provides a strong rationale for its investigation. The protocols outlined in this guide offer a systematic and robust framework for elucidating the therapeutic potential of this compound and its derivatives. Positive results from this screening cascade would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, paving the way for a potential new class of therapeutic agents.
References
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances.
- Di Capua, A., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe.
- Various Authors. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
- Seki, M. (2025). New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals. American Chemical Society. [Link]
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
- Various Authors. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry, 17(14), 5171-5178. [Link]
- Li, H. Q., et al. (2010). Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. ChemMedChem, 5(7), 1117-1122. [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Jerebtsova, N., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-6571. [Link]
- National Center for Biotechnology Information. (n.d.). Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. PubMed. [Link]
- Various Authors. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 269, 116298. [Link]
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 7. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Versatile Keystone: 2-Phenyl-1-pyridin-3-yl-ethanone in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Synthetic Chemistry
2-Phenyl-1-pyridin-3-yl-ethanone, a seemingly unassuming aromatic ketone, stands as a pivotal building block in the arsenal of synthetic organic chemists. Its unique structural arrangement, featuring a reactive ketone carbonyl group bridging a phenyl and a pyridyl moiety, bestows upon it a rich and versatile chemical reactivity. This application note delves into the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for its synthesis and its transformation into molecules of significant interest, particularly in the realm of pharmaceutical development. For researchers and professionals in drug discovery, understanding the synthetic utility of this compound opens avenues to novel molecular architectures and potential therapeutic agents.
Core Synthetic Strategies: Preparation of this compound
The efficient synthesis of the title compound is the gateway to its extensive applications. While several methods can be envisaged, the Grignard reaction of a benzylmagnesium halide with a pyridine-3-carbonitrile derivative offers a robust and scalable approach.
Protocol 1: Synthesis via Grignard Reaction
This protocol details the preparation of this compound from benzylmagnesium chloride and 3-cyanopyridine. The choice of the Grignard reagent is crucial; benzylmagnesium chloride is readily prepared from benzyl chloride and magnesium turnings[1]. The subsequent addition to the nitrile, followed by acidic hydrolysis of the intermediate ketimine, affords the desired ketone.
Experimental Protocol:
Step 1: Preparation of Benzylmagnesium Chloride
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by adding a small crystal of iodine and gently warming under a stream of nitrogen until the purple color disappears.
-
Allow the flask to cool and add anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction. Gentle warming may be necessary[2].
-
Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining benzyl chloride solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Cyanopyridine and Hydrolysis
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 2 M hydrochloric acid.
-
Continue stirring until the intermediate ketimine is fully hydrolyzed to the ketone.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards water[3].
-
Iodine is used to activate the magnesium surface by removing the passivating oxide layer.
-
The slow addition of reagents helps to control the exothermic nature of the Grignard formation and reaction.
-
Acidic workup is necessary to hydrolyze the initially formed magnesium salt of the ketimine to the desired ketone.
Figure 1: Synthesis of this compound via Grignard Reaction.
Application in Asymmetric Synthesis: Access to Chiral Alcohols
One of the most valuable applications of this compound is its reduction to the corresponding chiral alcohol, 1-phenyl-1-(pyridin-3-yl)ethanol. These chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals. Both metal-catalyzed asymmetric hydrogenation and biocatalytic methods have proven highly effective.
Protocol 2: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using ruthenium catalysts developed by Noyori and others provides a powerful tool for the enantioselective reduction of ketones[4][5][6]. A chiral diamine ligand in conjunction with a ruthenium precursor forms the active catalyst.
Experimental Protocol:
-
In a glovebox, to a Schlenk flask, add a ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral amino alcohol or diamine ligand (e.g., (1R,2R)-(-)-N-p-tosyl-1,2-diphenylethylenediamine) in a suitable solvent such as isopropanol.
-
Activate the catalyst by heating the mixture under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) in isopropanol.
-
Transfer the substrate solution to the catalyst mixture.
-
Add a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude chiral alcohol by column chromatography.
Mechanistic Insight: The reaction is believed to proceed through a six-membered pericyclic transition state where the hydride is transferred from the ruthenium complex to the carbonyl carbon of the ketone. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.
Protocol 3: Biocatalytic Reduction with Lactobacillus species
Whole-cell biocatalysis offers a green and highly selective alternative for ketone reduction. Certain strains of Lactobacillus possess ketoreductases that can reduce aryl-pyridyl ketones with high enantioselectivity[7][8][9].
Experimental Protocol:
-
Culture a selected strain of Lactobacillus (e.g., Lactobacillus paracasei) in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a reaction mixture containing the washed cells, buffer, a co-substrate for cofactor regeneration (e.g., glucose or isopropanol), and this compound.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
Why Biocatalysis?
-
High Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH.
-
Environmental Benignity: This approach avoids the use of heavy metals and harsh reagents.
Figure 2: Pathways for the Asymmetric Reduction of this compound.
A Gateway to Heterocyclic Scaffolds
Beyond the synthesis of chiral alcohols, this compound serves as a versatile precursor for the construction of various nitrogen-containing heterocyclic systems.
Application in Quinolone Synthesis
The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to utilize this compound. The reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.
Application in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals[10][11]. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While aldehydes are more common, ketones like this compound can also be employed, leading to C1-disubstituted products[12].
Application in Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of substituted dihydropyridines, which can be subsequently oxidized to pyridines[13][14][15][16][17]. In a modified Hantzsch synthesis, an enone derived from this compound can react with a β-ketoester and an ammonia source to generate highly substituted pyridine derivatives.
Figure 3: this compound as a Precursor to Heterocyclic Systems.
Quantitative Data Summary
| Reaction | Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Phenyl(pyridin-2-yl)methanone | [Rh(COD)Binapine]BF₄ | H₂ (8 bar), CH₂Cl₂, rt, 24h | (S)-Phenyl(pyridin-2-yl)methanol | >99 | >99 | [18] |
| Asymmetric Transfer Hydrogenation | 3-Aryl-1-indanones | (R,R)-Ts-DENEB | HCOOH/Et₃N, MeOH, rt | cis-3-Arylindanols | ~45-50 | >97 | [19] |
| Biocatalytic Reduction | Phenyl(pyridin-2-yl)methanone | Lactobacillus paracasei BD101 | Glucose, phosphate buffer, 30°C, 52h | (S)-Phenyl(pyridin-2-yl)methanol | 93 | >99 | [8] |
Conclusion
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its accessibility through robust synthetic methods, such as the Grignard reaction, and its rich reactivity, particularly in asymmetric reductions and heterocyclic constructions, make it an indispensable tool for chemists in academia and industry. The protocols and insights provided in this application note aim to empower researchers to harness the full potential of this keystone molecule in the development of novel compounds with potential applications in medicine and materials science.
References
- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
- Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]
- Learning from the Hantzsch synthesis.
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Hantzsch Pyridine Synthesis. Scribd. [Link]
- Pictet–Spengler reaction. Wikipedia. [Link]
- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. PubMed. [Link]
- Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-inda-crine.
- The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry. [Link]
- Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry. [Link]
- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
- Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.).
- Grignard Reaction. Grinnell College. [Link]
- Benzylic Grignard Reagents. Science of Synthesis. [Link]
- 2-Phenyl-1-(4-pyridinyl)ethanone. SpectraBase. [Link]
- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source.
- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. [Link]
- Screening of the biocatalytic power of common plants to reduce pyridine 3-yl- (thiophen-2-yl)methanone.
- Noyori Hydrogen
- The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
- ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-1-d. Organic Syntheses. [Link]
- Noyori Asymmetric Hydrogen
- Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel inscribed design-focused multi-response nonlinear optimization model in the presence of Leuconostoc pseudomesenteroides N13 biocatalyst.
- Production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol with Lactobacillus paracasei BD101. Istanbul Technical University. [Link]
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. [Link]
- This compound | CAS#:14627-92-0. Chemsrc. [Link]
- Noyori Asymmetric Hydrogenation.
- Noyori Hydrogen
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Screening of bacterial strains for the bioreduction of phenyl(pyridin-2-yl)methanone 1.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
- 3-benzoylpyridine. Organic Syntheses. [Link]
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
- Production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol with Lactobacillus paracasei BD101. Bayburt University. [Link]
- Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. research.itu.edu.tr [research.itu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. grokipedia.com [grokipedia.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 16. scribd.com [scribd.com]
- 17. Ambeed [ambeed.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Note: A Validated Protocol for the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone via Grignard Reaction
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone, a valuable diaryl ketone intermediate in pharmaceutical research and development.[1] The protocol leverages the robust and highly selective Grignard reaction, specifically the addition of phenylmagnesium bromide to 3-cyanopyridine. We delve into the underlying mechanism, explaining the causality behind critical experimental choices to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating protocol grounded in established chemical principles, complete with safety protocols and troubleshooting guidance.
Introduction and Scientific Principle
The synthesis of unsymmetrical diaryl ketones is a cornerstone of medicinal chemistry. The target molecule, this compound, serves as a key structural motif in various bioactive compounds. While several methods exist for ketone synthesis, the Grignard reaction with a nitrile substrate offers a distinct and powerful advantage: it proceeds via a single nucleophilic addition, preventing the common side reaction of over-addition that often leads to tertiary alcohols with other carbonyl-containing substrates like esters or acid chlorides.[2][3]
The reaction mechanism is a two-stage process. First, a Grignard reagent (phenylmagnesium bromide) is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[4][5] The highly polar carbon-magnesium bond of the Grignard reagent renders the phenyl group strongly nucleophilic.[5][6] In the second stage, this nucleophile attacks the electrophilic carbon of the 3-cyanopyridine's nitrile group.[7][8] This forms a stable intermediate imine salt. Crucially, this intermediate possesses a negative charge, which prevents a second attack by another Grignard molecule.[2][9] The reaction is then completed by an aqueous acid workup, which hydrolyzes the imine to yield the desired ketone.[6][10]
Reaction Mechanism and Experimental Workflow
Overall Reaction Scheme
The synthesis is achieved through the following two primary steps:
-
Formation of Grignard Reagent: C₆H₅Br + Mg → C₆H₅MgBr (in anhydrous Diethyl Ether or THF)
-
Addition to Nitrile and Hydrolysis: C₆H₅MgBr + NC₅H₄CN → (C₆H₅)(NC₅H₄)C=NMgBr (C₆H₅)(NC₅H₄)C=NMgBr + H₃O⁺ → (C₆H₅)C(=O)(C₅H₄N) + Mg(OH)Br + NH₃
Visualized Reaction Mechanism
The following diagram illustrates the key steps of the nucleophilic addition and subsequent hydrolysis.
Caption: Figure 1: Grignard Reaction Mechanism with Nitrile.
Visualized Experimental Workflow
This diagram provides a high-level overview of the entire laboratory procedure.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Suzuki-Miyaura Coupling: A Gateway to Novel 2-Phenyl-1-pyridin-3-yl-ethanone Derivatives for Drug Discovery
Introduction: The Rising Prominence of Pyridine-Containing Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Within this class of compounds, 2-phenyl-1-pyridin-3-yl-ethanone derivatives are emerging as a promising chemotype. The juxtaposition of a phenyl ring and a pyridin-3-yl moiety connected by a flexible ethanone linker creates a three-dimensional pharmacophore with the potential for diverse biological activities, including the modulation of kinase activity, which is often implicated in proliferative diseases such as cancer.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of this compound derivatives utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl compounds. The reaction's popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of many boronic acids.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., a halopyridine derivative). This step forms a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step, especially with electron-deficient heteroarylboronic acids.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Protocol: Synthesis of a this compound Derivative
This protocol details a representative synthesis of a this compound derivative via the Suzuki-Miyaura coupling of a 3-halo-acetylpyridine with phenylboronic acid.
Materials and Reagents
-
3-Bromoacetylpyridine (or 3-chloroacetylpyridine)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromoacetylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Catalyst Preparation and Addition:
-
In a separate small vial, under an inert atmosphere, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane. The in-situ formation of the active Pd(0) species is a common and effective strategy.
-
Transfer the catalyst solution to the reaction flask via a syringe.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane and degassed water to the reaction flask to create a 4:1 dioxane/water solvent system. The total solvent volume should be sufficient to ensure proper stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound derivative.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
-
Choice of Halide: The reactivity of the halide in the oxidative addition step follows the order I > Br > Cl. While bromides are commonly used, chlorides are more cost-effective for large-scale synthesis but may require more active catalyst systems.
-
Catalyst and Ligand: For challenging couplings involving electron-deficient pyridines, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination.
-
Base: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. K₃PO₄ is often effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently employed. The water is necessary to dissolve the inorganic base. All solvents should be degassed to remove oxygen, which can deactivate the catalyst.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions (where applicable with certain bases) or a less nucleophilic base can sometimes mitigate this issue.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of various halopyridines, providing a comparative overview.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O (4:1) | 90 | 75-85 | |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | ~86 | |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | High | |
| 2-Bromopyridine | Arylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME | 80 | Good |
Applications in Drug Discovery: The Therapeutic Potential of this compound Derivatives
The this compound scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. The structural features of these compounds, including a hydrogen bond-accepting pyridyl nitrogen and carbonyl oxygen, and a lipophilic phenyl group, make them attractive candidates for interacting with biological macromolecules.
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or a similar heterocyclic core to interact with the hinge region of the ATP-binding pocket. The this compound scaffold can be elaborated to present functionalities that target specific kinases involved in cancer and inflammatory diseases.
-
Antimicrobial and Antiviral Activity: Pyridine-containing compounds have a long history as antimicrobial and antiviral agents. For instance, derivatives of phenyl-1-pyridin-2-yl-ethanone have been investigated as inhibitors of HIV-1 transcription through the modulation of CDK2 and CDK9 activities.
-
Anticancer Properties: The 2-pyridone motif, a close structural relative, is a well-established pharmacophore in anticancer drug design. The structural similarities suggest that this compound derivatives could also exhibit potent antiproliferative effects.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable platform for the synthesis of novel this compound derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate libraries of these promising compounds for screening in various drug discovery programs. The insights and protocols provided in this application note are intended to empower scientists to explore the full therapeutic potential of this exciting class of molecules.
References
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry.
- Bellina, F., & Rossi, R. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2349–2363. [Link]
- Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6242–6252. [Link]
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]
- Liu, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. [Link]
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558–6571. [Link]
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate.
- Di Maria, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1830. [Link]
- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268–2277. [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- Emami, S., et al. (2017). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 12(4), e65651. [Link]
- Schroeder, G. M., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5187–5201. [Link]
- Patel, R. V., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic Chemistry, 115, 105214. [Link]
- Bioactive molecules with pyridin-2(1H)-one fragment. (n.d.). ResearchGate.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. (n.d.). ResearchGate.
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Singh, P., et al. (2020). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 25(18), 4235. [Link]
- Chen, Y.-C., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(13), 10899. [Link]
- Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. (n.d.). Semantic Scholar.
- Aziz, M. A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Saudi Pharmaceutical Journal, 29(6), 612–639. [Link]
- El-Sayed, N. F., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3357. [Link]
Application Notes & Protocols: Synthesis and Characterization of 2-Phenyl-1-pyridin-3-yl-ethanone
Introduction
2-Phenyl-1-pyridin-3-yl-ethanone, a heterocyclic ketone, is a compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a phenyl group attached to a carbonyl-bridged pyridine ring, makes it a versatile scaffold and a key building block for more complex molecules. Pyridine-containing compounds are ubiquitous in pharmaceuticals, acting as privileged structures in drug discovery due to their ability to engage in hydrogen bonding and other key biological interactions.[1][2] This application note provides detailed experimental procedures for the synthesis of this compound, focusing on practical and reliable laboratory-scale methods. We will explore two distinct and robust synthetic strategies, delve into the mechanistic rationale behind the procedural steps, and outline a comprehensive characterization protocol to ensure product identity and purity.
Synthetic Strategies: An Overview
The synthesis of aryl pyridyl ketones presents unique challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids complicate classical electrophilic substitution reactions like the Friedel-Crafts acylation.[3] Therefore, alternative strategies are often employed. This guide details two effective methods:
-
Organometallic Addition to a Pyridine Carboxylate: This classic approach leverages the nucleophilic character of an organometallic reagent (a benzyl Grignard reagent) to attack an electrophilic nicotinic acid ester. It is a reliable method for forming the crucial carbon-carbon bond.
-
Acylation via a Metalated Pyridine Intermediate: This strategy involves the direct acylation of the pyridine ring. To overcome the ring's inherent lack of reactivity, a strong base is used to deprotonate the ring, creating a potent nucleophilic pyridyl anion that can then react with a suitable phenylacetylating agent.
Protocol 1: Synthesis via Grignard Reagent Addition
This protocol describes the synthesis of this compound from ethyl nicotinate and benzylmagnesium chloride. The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to the ester carbonyl, followed by elimination of the ethoxy group upon acidic workup to yield the desired ketone.
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of this compound.
Step-by-Step Methodology
-
Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. All glassware must be scrupulously dry.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
Add a small portion of a solution of benzyl chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining benzyl chloride solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature until most of the magnesium has been consumed. The resulting grey-brown solution is benzylmagnesium chloride.[4]
-
-
Addition Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve ethyl nicotinate (1.0 eq.) in anhydrous THF and add this solution dropwise to the cold Grignard reagent via the dropping funnel.
-
Rationale: Slow addition at low temperature is critical to prevent side reactions, such as the addition of a second Grignard molecule to the ketone product.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ester.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: NH₄Cl is a mild acid used to hydrolyze the magnesium alkoxide intermediate and protonate any unreacted Grignard reagent without causing side reactions that a strong acid might induce.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A solvent system of ethyl acetate/hexanes is typically effective. The optimal ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
-
Protocol 2: Synthesis via Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of pyridine is generally unsuccessful.[3] However, a modified approach using phenylacetic anhydride with a strong Brønsted acid catalyst like polyphosphoric acid (PPA) can promote the reaction under thermal conditions. This method avoids the use of Lewis acids that would otherwise complex with the pyridine nitrogen.
Step-by-Step Methodology
-
Apparatus Setup: A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is sufficient for this procedure.
-
Reaction Mixture:
-
To the flask, add nicotinic acid (1.0 eq.) and phenylacetic acid (1.1 eq.).[4]
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-15 times the weight of the nicotinic acid) to the flask. PPA acts as both the solvent and the catalyst.
-
Rationale: PPA is a strong dehydrating agent and proton source. It facilitates the in-situ formation of a mixed anhydride or an acylium ion from the carboxylic acids, which acts as the electrophile.
-
-
Reaction Execution:
-
Heat the viscous mixture with stirring in an oil bath to 130-140 °C for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting, and analyzing by TLC.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.
-
The acidic solution is then neutralized by the slow addition of a concentrated base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the pH is basic (pH 8-9). This should be done in an ice bath to control the temperature.
-
Extract the product from the aqueous mixture using a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography as described in Protocol 1 to afford the pure ketone.
-
Characterization and Data Analysis
Confirmation of the structure and purity of the synthesized this compound is essential. The following data are typical for the target compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 9.2 (s, 1H, Py-H2), 8.8 (d, 1H, Py-H6), 8.2 (d, 1H, Py-H4), 7.2-7.4 (m, 6H, Ph-H & Py-H5), 4.3 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 198 (C=O), 154 (Py-C2), 150 (Py-C6), 136 (Py-C4), 134 (Ph-C1), 130 (Py-C3), 129.5 (Ph-C), 129 (Ph-C), 127 (Ph-C), 124 (Py-C5), 45 (-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~ 3050 (Ar C-H), ~ 1690 (C=O stretch), ~ 1580, 1480 (Ar C=C stretch) |
| Mass Spectrometry (EI) | m/z: 197.08 (M⁺, calculated for C₁₃H₁₁NO)[5] |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Actual values may vary slightly based on solvent and concentration.
Safety and Handling
Good laboratory practice should be followed at all times.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[7]
-
Reagent Handling:
-
Grignard Reagents: Benzylmagnesium chloride is highly reactive, moisture-sensitive, and flammable. All operations must be conducted under an inert atmosphere.
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with extreme care.
-
Solvents: THF, ethyl acetate, and hexanes are flammable. Avoid open flames and sparks.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of this compound. The choice between the Grignard-based method and the Friedel-Crafts acylation will depend on the availability of starting materials, scale, and the specific equipment available in the laboratory. The Grignard protocol is generally higher yielding and proceeds under milder conditions, while the PPA-mediated acylation offers a Lewis acid-free alternative. Comprehensive characterization is crucial to verify the identity and purity of the final product, a key building block for further research in drug development and materials science.
References
- Fisher Scientific. (2023). Safety Data Sheet for trans-4-Phenyl-3-buten-2-one. URL: https://www.fishersci.com/sds
- Apollo Scientific. (n.d.). Safety Data Sheet for 2-Phenyl-1-(pyridin-2-yl)ethanone. URL: https://www.apolloscientific.co.uk/msds/OR941362_msds.pdf
- BLDpharm. (n.d.). 2-Phenyl-1-(pyridin-3-yl)ethanone. URL: https://www.bldpharm.com/products/14627-92-0.html
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. URL: https://spectrabase.com/spectrum/KGKJmE3KNWc
- Chemsrc. (n.d.). This compound. URL: https://www.chemsrc.com/en/cas/14627-92-0_1012135.html
- IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. URL: https://priorart.ip.com/IPCOM/000249704
- PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/153718713
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. URL: https://www.sigmaaldrich.
- Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.761733/full
- Tetrahedron. (n.d.). This compound. URL: https://www.tetrahedron-chem.com/product/show/TS85356.html
- YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. URL: https://www.youtube.
- ECHEMI. (n.d.). 2-Phenyl-3-pyridinol SDS. URL: https://www.echemi.com/sds/2-phenyl-3-pyridinol-cas-3308-02-9.html
- ChemDmart. (n.d.). SAFETY DATA SHEET. URL: https://www.chemdmart.com/sds/MM0965.05.pdf
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. URL: https://pubmed.ncbi.nlm.nih.gov/33609656/
- Stolle, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1338–1346. URL: https://www.beilstein-journals.org/bjoc/articles/15/127
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. fishersci.fr [fishersci.fr]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note & Protocol: A Scalable and Efficient Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone, a key intermediate in the development of various pharmaceutical agents.[1] The protocol detailed herein is optimized for scalability, safety, and high yield, addressing the common challenges encountered in industrial production. We will explore the underlying chemical principles, present a robust step-by-step methodology based on a Grignard reaction, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Rationale
This compound, a deoxybenzoin analogue, serves as a critical structural motif in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including immunosuppression and kinase inhibition.[1][2] The efficient production of this ketone at scale is therefore of significant industrial interest.
Several classical methods exist for the synthesis of such aryl ketones, including the Friedel-Crafts acylation and the Hoesch reaction.[3][4] However, these routes present challenges for this specific target molecule, particularly on a large scale. The basic nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst in a Friedel-Crafts reaction, effectively deactivating it and requiring more than stoichiometric amounts of the catalyst, which complicates the work-up.[5][6]
To circumvent these issues, this guide details a process centered on the Grignard reaction . This approach involves the nucleophilic addition of a benzylmagnesium halide to a nicotinoyl electrophile. This method offers several advantages for large-scale synthesis:
-
High Reactivity and Yield: Grignard reagents are potent nucleophiles, typically leading to high conversion rates.
-
Precursor Availability: The starting materials, benzyl chloride and nicotinic acid derivatives, are commercially available and cost-effective.[7]
-
Process Control: The reaction can be effectively controlled by regulating the addition rate and temperature, which is crucial for managing the exothermicity of large-scale reactions.
The chosen electrophile is ethyl nicotinate, which provides a good balance between reactivity and the prevention of over-addition (the formation of a tertiary alcohol), a common side reaction with more reactive acylating agents like acyl chlorides.
Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis is a two-step, one-pot process. First, the Grignard reagent, benzylmagnesium chloride, is prepared from benzyl chloride and magnesium metal. Second, this reagent is reacted with ethyl nicotinate. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final ketone product.
Caption: Overall two-step, one-pot reaction scheme.
Detailed Mechanism
The core of the synthesis is the nucleophilic acyl substitution. The carbon atom of the benzyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ethyl nicotinate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the ketone. The reaction is driven to completion by the stability of the resulting ketone.
Materials and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS No. | Formula | MW ( g/mol ) | Density (g/mL) | Grade | Notes |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1.74 | Reagent | Activated |
| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | 1.10 | >99% | Lachrymator, toxic |
| Ethyl Nicotinate | 614-18-6 | C₈H₉NO₂ | 151.16 | 1.107 | >99% | Moisture sensitive |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 0.889 | Anhydrous | Flammable, peroxide former |
| Iodine | 7553-56-2 | I₂ | 253.81 | 4.93 | Reagent | For Mg activation |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | 1.527 | ACS | For quenching |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 0.902 | ACS | For extraction |
| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | 2.66 | Anhydrous | For drying |
Recommended Equipment
-
Reactor: 20 L glass-lined or stainless steel reactor equipped with a mechanical overhead stirrer, reflux condenser, temperature probe (thermocouple), and an inlet for inert gas (Nitrogen or Argon).
-
Addition Funnel: 5 L pressure-equalizing dropping funnel for controlled addition of reagents.
-
Heating/Cooling System: Mantle or oil bath capable of controlled heating and a chiller for cooling the reactor to 0°C.
-
Inert Atmosphere: Schlenk line or nitrogen/argon cylinder with a bubbler setup to maintain an anhydrous and oxygen-free environment.
-
Work-up: Large separatory funnel (20 L), rotary evaporator, and vacuum oven.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene or nitrile).
Detailed Synthesis Protocol
WARNING: This procedure involves highly reactive and hazardous materials. It must be performed in a well-ventilated fume hood or a walk-in hood by trained personnel. An inert atmosphere is critical for the success of the Grignard reaction.
Step 1: Preparation of Benzylmagnesium Chloride
-
Reactor Setup: Assemble the 20 L reactor with the overhead stirrer, condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Magnesium Activation: Add magnesium turnings (134 g, 5.51 mol, 1.2 eq) to the reactor. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed; this indicates the activation of the magnesium surface. Allow the reactor to cool to room temperature.
-
Initiation: Add 1 L of anhydrous THF to the magnesium. In the dropping funnel, prepare a solution of benzyl chloride (500 g, 3.95 mol, 1.0 eq) in 2 L of anhydrous THF. Add approximately 100 mL of this solution to the magnesium suspension.
-
Propagation: The reaction should initiate within minutes, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.[8] Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux. The internal temperature should be controlled between 45-50°C. Total addition time should be approximately 2-3 hours.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a dark grey-brown suspension. Cool the Grignard reagent to 0-5°C using an ice bath or chiller.
Step 2: Acylation and Product Isolation
-
Substrate Addition: Prepare a solution of ethyl nicotinate (500 g, 3.31 mol, 0.84 eq relative to benzyl chloride) in 2 L of anhydrous THF. Add this solution to the cooled Grignard reagent via the dropping funnel at a rate that maintains the internal temperature below 10°C. This addition is exothermic and requires careful monitoring. The addition should take approximately 2-3 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the ethyl nicotinate is consumed.
-
Quenching: In a separate vessel, prepare a cold (0°C) saturated aqueous solution of ammonium chloride (10 L). While stirring vigorously, slowly pour the reaction mixture into the ammonium chloride solution. Caution: This is a highly exothermic process and may produce flammable gases. Ensure adequate cooling and ventilation.
-
Extraction: Transfer the quenched mixture to a 20 L separatory funnel. Add ethyl acetate (5 L) and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 2.5 L).
-
Washing and Drying: Combine all organic extracts and wash with brine (2 x 2 L). Dry the combined organic layer over anhydrous sodium sulfate, then filter.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield a crude oil or semi-solid.
Step 3: Purification
-
Recrystallization: The crude product can be effectively purified by recrystallization. Dissolve the crude material in a minimal amount of hot isopropanol or a mixture of ethyl acetate/hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Yield: The expected yield of pure this compound is typically in the range of 70-85%.
Process Workflow Visualization
Caption: Step-by-step workflow for the synthesis.
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals for aromatic protons of both phenyl and pyridyl rings, and a characteristic singlet for the methylene (-CH₂-) protons around δ 4.3 ppm.
-
¹³C NMR: A signal for the ketone carbonyl carbon (~198 ppm) along with aromatic and methylene carbon signals.
-
LC-MS: To confirm the molecular weight (197.23 g/mol ) and assess purity.
-
Melting Point: To be compared with literature values.
-
Purity (HPLC): Should be ≥98% for most pharmaceutical applications.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | - Wet glassware or solvents.- Impure or unactivated magnesium. | - Ensure all equipment is rigorously dried.- Use freshly opened anhydrous solvents.- Activate Mg with iodine or 1,2-dibromoethane. |
| Low yield of Grignard reagent | - Incomplete reaction.- Side reaction (Wurtz coupling). | - Ensure sufficient reflux time after addition.- Maintain slow addition rate to avoid localized high concentrations of benzyl chloride. |
| Formation of tertiary alcohol byproduct | - Reaction temperature too high during ester addition.- Use of a more reactive acylating agent. | - Maintain strict temperature control (<10°C) during the addition of ethyl nicotinate.- Avoid using acyl chlorides in this one-pot procedure. |
| Difficult work-up (emulsions) | - Formation of magnesium hydroxides. | - Ensure quenching is done in a sufficiently large volume of acidic solution.- Add brine during extraction to help break emulsions. |
| Product fails to crystallize | - Presence of impurities (e.g., oiling out).- Incorrect solvent system. | - Purify the crude oil by flash chromatography before attempting recrystallization.- Experiment with different solvent systems (e.g., ethanol, ethyl acetate/heptane). |
References
- Zambon Group S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. U.S.
- Li, H. Q., et al. (2010).
- DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Link
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. Link
- Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Link
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Link
- YouTube. (2016).
- Chemsrc. (2025). This compound | CAS#:14627-92-0. Link
Sources
- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis and Handling of 2-Phenyl-1-pyridin-3-yl-ethanone
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No. 14627-92-0). This ketone is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular architectures. This guide emphasizes the causality behind experimental choices, provides detailed, replicable protocols, and is grounded in authoritative scientific literature. It is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this compound's chemistry.
Introduction and Significance
This compound is a heterocyclic ketone featuring a phenyl group attached to the α-carbon and a pyridin-3-yl group bonded to the carbonyl carbon. This structural motif is of significant interest in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the ketone functionality provides a reactive handle for numerous chemical transformations, such as reductions, nucleophilic additions, and condensations.[1] Pyridinone-containing structures, which can be derived from such ketones, are recognized as "privileged scaffolds" in drug discovery, appearing in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3][4] The analogous compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a critical intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor, highlighting the pharmaceutical relevance of this molecular framework.[5]
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound can be approached through several classic organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common precursors point toward condensation or organometallic pathways.[6]
-
Claisen-Type Condensation: This is one of the most efficient and widely cited methods for analogous structures. It involves the reaction of a nicotinic acid ester (e.g., ethyl nicotinate) with a compound containing an acidic α-hydrogen, such as phenylacetonitrile (benzyl cyanide).[7] The reaction is driven by a strong base and proceeds through a cyano-ketone intermediate, which is subsequently hydrolyzed and decarboxylated. This route is often favored in industrial settings for its cost-effectiveness.[8][9]
-
Grignard Reaction: This pathway utilizes a benzylmagnesium halide (e.g., benzylmagnesium chloride) as a nucleophile to attack a nicotinic acid derivative, such as nicotinoyl chloride or a nicotinate ester. While effective, this method requires strict anhydrous conditions and careful control of stoichiometry to avoid side reactions like double addition.
-
Friedel-Crafts Acylation: Direct acylation of benzene with a nicotinic acid derivative is generally not feasible due to the deactivation of the pyridine ring towards electrophilic substitution and potential N-acylation. This route is not recommended.
This guide will focus on the Claisen-type condensation due to its reliability and the wealth of procedural information available for structurally similar compounds.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol details the synthesis of this compound from ethyl nicotinate and phenylacetonitrile. It is a two-step, one-pot process involving condensation followed by acidic hydrolysis and decarboxylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 614-18-6 | Reagent grade, store dry |
| Phenylacetonitrile | C₈H₇N | 117.15 | 140-29-4 | Reagent grade, toxic |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Use 21 wt% solution in ethanol or prepare fresh |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (98%) |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Brine | - | - | - | Saturated NaCl solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, for drying |
Safety Precautions
-
Phenylacetonitrile (Benzyl Cyanide): Highly toxic by ingestion, inhalation, and skin contact. Releases toxic hydrogen cyanide gas upon contact with strong acids. All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE.
-
The hydrolysis step involves heating a strong acid solution and may generate gas; ensure the reaction is not conducted in a sealed vessel and has adequate venting.
Step-by-Step Procedure
Step 1: Condensation Reaction
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous toluene (e.g., 200 mL for a 0.1 mol scale reaction).
-
Add phenylacetonitrile (1.0 eq.) to the toluene.
-
Slowly add sodium ethoxide solution (1.1 eq.) via the dropping funnel over 30 minutes at room temperature. The mixture may become thick.
-
Add ethyl nicotinate (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting materials.
Step 2: Hydrolysis and Decarboxylation
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of 6M sulfuric acid (approx. 4-5 eq.) cooled in an ice bath. Caution: Exothermic reaction.
-
Transfer the biphasic mixture to a round-bottom flask and heat to reflux (95-100 °C) for 4-6 hours. This step hydrolyzes the intermediate nitrile and ester and induces decarboxylation. Monitor by TLC or LC-MS until the intermediate is consumed.
Work-up and Purification
-
Cool the reaction mixture to room temperature. The product will be in the acidic aqueous layer as its protonated salt.
-
Separate the organic (toluene) layer in a separatory funnel and discard it.
-
Cool the aqueous layer in an ice bath and slowly neutralize by adding 10M sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate as a solid or oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Characterization
-
Appearance: Expected to be a white to pale yellow solid.
-
¹H NMR: Expect characteristic signals for the phenyl protons (multiplet, ~7.2-7.4 ppm), the pyridine ring protons (multiplets, ~7.5-9.0 ppm), and a key singlet for the α-methylene (-CH₂-) protons (~4.3 ppm).
-
¹³C NMR: Expect a signal for the carbonyl carbon (~195-200 ppm) and distinct signals for the aromatic carbons of both rings. Data for the isomeric 2-phenyl-1-(4-pyridinyl)ethanone can be used as a reference.[10]
-
Mass Spectrometry (MS): For C₁₃H₁₁NO, the expected exact mass is 197.0841 g/mol . Expect to see a prominent [M+H]⁺ ion at m/z 198.0919 in ESI-MS.
Reaction Schematics and Workflow
The overall synthetic process can be visualized as a logical workflow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
The core of this synthesis is the base-mediated condensation, which proceeds via the formation of a resonance-stabilized carbanion from phenylacetonitrile.
Caption: Simplified mechanism of the initial nucleophilic attack in the Claisen-type condensation.
References
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone.
- Xia, Y., Cai, J., Huang, H., & Deng, G.-J. (2017). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. Supporting Information - The Royal Society of Chemistry.
- Inventors not provided. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. India Patent Office.
- Sivakumar, T., et al. (2007). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Communications, 8(3), 533-538.
- Fattorusso, C., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. US20120232281A1.
- PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information.
- Song, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 765378.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- Chemsrc. (n.d.). This compound.
- ResearchGate. (2021). Pyridones in drug discovery: Recent advances.
- Inventors not provided. (2021). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. Google Patents. CN109776400B.
- Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010.
- Inventors not provided. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents. WO2013065064A1.
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71.
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Inventors not provided. (1992). Process for the alpha-chlorination of phenylacetonitriles. Google Patents. EP0518412A1.
- ResearchGate. (2024). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel....
- Hoffman Fine Chemicals. (n.d.). CAS 27049-45-2 | 2-Phenyl-1-(pyridin-2-yl)ethanone.
- Royal Society of Chemistry. (2020). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis.
- PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information.
- Ijres.org. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives.
- PubChem. (n.d.). 1-Phenyl-2-(pyridin-3-yl)ethanone. National Center for Biotechnology Information.
- Briody, J. M., & Satchell, D. P. N. (1965). Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society (Resumed), 168-174.
- PrepChem.com. (n.d.). Synthesis of phenylacetonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 7. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 9. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
Application Notes and Protocols for 2-Phenyl-1-pyridin-3-yl-ethanone in Medicinal Chemistry
Introduction: The Therapeutic Potential of the Pyridyl Ketone Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] When incorporated into a deoxybenzoin framework, as in 2-phenyl-1-pyridin-3-yl-ethanone, it presents a compelling template for the development of novel small molecule inhibitors. The structural motif, characterized by a phenyl group and a pyridyl group attached to a two-carbon ethanone linker, is found in molecules with a wide range of biological activities.[3][4][5] This guide provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the evaluation of this compound and its derivatives as potential therapeutic agents.
The rationale for investigating this specific scaffold is supported by extensive research on analogous structures. For instance, deoxybenzoin derivatives have demonstrated potent antioxidant and tyrosinase inhibitory activities.[5] More pointedly, the isomeric 2-phenyl-1-pyridin-2-yl-ethanone has been identified as a core structure for iron chelators that inhibit HIV-1 transcription by modulating the activity of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[6] Furthermore, the structural similarity to intermediates used in the synthesis of selective COX-2 inhibitors, such as Etoricoxib, suggests a potential role in anti-inflammatory drug discovery.[7][8]
This document serves as a technical guide for researchers, providing a putative synthesis protocol and a roadmap for the biological evaluation of this compound, from initial cytotoxicity screening to specific enzyme inhibition assays.
Synthesis of this compound: A Protocol Based on Grignard Reaction
The synthesis of pyridyl ketones is a well-established transformation in organic chemistry. One of the most direct and reliable methods involves the addition of a Grignard reagent to a pyridine nitrile (cyanopyridine).[9][10][11] This approach allows for the efficient formation of the key carbon-carbon bond between the benzyl moiety and the pyridyl carbonyl group.
Reaction Principle
The synthesis proceeds in two main stages:
-
Formation of the Grignard Reagent: Benzylmagnesium chloride is prepared by reacting benzyl chloride with magnesium turnings in an anhydrous ether solvent.
-
Nucleophilic Addition to Nitrile: The nucleophilic benzyl Grignard reagent attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine (nicotinonitrile). This forms a stable intermediate imine salt.[10]
-
Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the desired ketone, this compound.[9]
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Benzyl chloride
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
3-Cyanopyridine (Nicotinonitrile)[12]
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Benzylmagnesium Chloride:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in anhydrous THF.
-
Add a small amount of the benzyl chloride solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark solution to 0 °C.
-
-
Reaction with 3-Cyanopyridine:
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl.
-
Continue adding the acid until the aqueous layer is acidic (pH ~2-3) to hydrolyze the imine intermediate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.
Application Notes: Potential Therapeutic Targets
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for screening against several key therapeutic targets.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4][13] The 2-pyridyl isomer of the title compound has been shown to inhibit CDK2 and CDK9, leading to the suppression of HIV-1 transcription.[6] This provides a strong rationale for evaluating this compound as a potential inhibitor of these kinases, with implications for both oncology and antiviral therapies.
-
CDK2: A key regulator of the G1/S phase transition of the cell cycle.
-
CDK9: A component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation.[5]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[14] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The core structure of this compound is present in intermediates used for the synthesis of COX-2 inhibitors.[7] This suggests that the compound itself or its derivatives may possess COX-2 inhibitory activity.
HIV-1 Reverse Transcriptase (RT) Inhibition
HIV-1 RT is a critical enzyme for the replication of the human immunodeficiency virus. While the known anti-HIV activity of the 2-pyridyl isomer is linked to CDK inhibition, the deoxybenzoin scaffold itself may have the potential to interact with other viral targets. Screening against HIV-1 RT would be a valuable component of a comprehensive biological evaluation.
Protocols for Biological Evaluation
A tiered approach is recommended for the biological evaluation of this compound, starting with broad cytotoxicity screening, followed by specific enzyme inhibition assays.
Caption: Tiered workflow for the biological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HCT-116 | 48 | Experimental Value |
| MCF-7 | 48 | Experimental Value |
| HepG2 | 48 | Experimental Value |
Protocol 2: In Vitro Enzyme Inhibition Assays
The following are general protocols for assessing the inhibitory activity of this compound against its potential targets. It is highly recommended to use commercially available kits for these assays to ensure reproducibility and reliability.
A. CDK2/Cyclin A Inhibition Assay (Luminescence-based)
Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Procedure (based on a typical kit protocol):
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the test compound, CDK2/Cyclin A enzyme, and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP via a luciferase-based reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
B. COX-2 Inhibition Assay (Fluorometric)
Principle:
This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorometric probe, which is a measure of the formation of prostaglandin G2, the intermediate product generated by the COX enzyme.
Procedure (based on a typical kit protocol): [13]
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the test compound, human recombinant COX-2 enzyme, heme, and a fluorometric probe in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction and the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
C. HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
Principle:
This assay measures the synthesis of DNA from an RNA template by HIV-1 RT. The newly synthesized DNA is labeled with digoxigenin and biotin. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the digoxigenin is detected with an anti-digoxigenin-peroxidase conjugate, leading to a colorimetric signal.
Procedure (based on a typical kit protocol):
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the test compound, HIV-1 RT enzyme, and a reaction mixture containing an RNA template and dNTPs (including DIG- and biotin-labeled dUTP).
-
Incubate to allow for DNA synthesis.
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Add an anti-digoxigenin-POD conjugate and incubate.
-
Add a peroxidase substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a valuable scaffold for medicinal chemistry research. The synthetic route via Grignard reaction is accessible and scalable. Based on strong evidence from analogous compounds, this molecule and its derivatives are prime candidates for screening as inhibitors of CDKs and COX-2, with potential applications in oncology and anti-inflammatory therapies. The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this promising compound class. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships and optimize potency and selectivity for the identified biological targets.
References
- Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2020). Recent advances in the chemistry of pyridines as anticancer agents. Bioorganic Chemistry, 94, 103400.
- Chen, Y., et al. (2010).
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- MDPI. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256073, 2-Phenyl-1-(pyridin-2-yl)ethan-1-one.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9589, 3-Acetylpyridine.
- PubMed. (2018). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme.
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
- Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry, 52(17), 3901-3904.
- Nekhai, S., et al. (2014). Phenyl-1-pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-6571.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
- Chemsrc. (n.d.). This compound.
- MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- Organic Syntheses. (n.d.). 3-benzoylpyridine.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
- Semantic Scholar. (n.d.). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review.
- The Royal Society of Chemistry. (2017). Supporting Information.
Sources
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. ijfmr.com [ijfmr.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Phenyl-1-pyridin-3-yl-ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Therapeutic Potential
The 2-Phenyl-1-pyridin-3-yl-ethanone core structure represents a privileged scaffold in medicinal chemistry and drug discovery. The unique arrangement of a phenyl ring, a ketone linker, and a pyridine moiety provides a rich pharmacophore capable of diverse interactions with biological targets. While this compound is a distinct chemical entity, its structural analogs have demonstrated significant biological activities, including the modulation of key enzymes involved in cancer, inflammation, and viral replication. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the bioactivity of this compound and similar compounds through a series of robust in vitro assays.
The protocols herein are designed to be self-validating and are grounded in established scientific principles. They will enable the user to:
-
Quantify the compound with high precision.
-
Assess its cytotoxic profile to establish a therapeutic window.
-
Investigate its potential as an inhibitor of clinically relevant kinases such as CDK9.
-
Explore its ability to modulate the NF-κB signaling pathway , a critical regulator of inflammation.
-
Evaluate its anti-proliferative effects on cancer cell lines, specifically in the context of osteosarcoma.
Each protocol is accompanied by an explanation of the underlying scientific principles, causality behind experimental choices, and guidance for data analysis and interpretation.
Part 1: Foundational Characterization
Before delving into specific biological assays, it is crucial to establish a baseline understanding of the compound's physicochemical properties and to develop a reliable method for its quantification.
Physicochemical Profiling (Conceptual Overview)
A compound's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Key parameters to consider for this compound include:
-
Solubility: The ability of the compound to dissolve in aqueous and organic solvents. This is critical for formulation and bioavailability.
-
Lipophilicity (LogP/LogD): The partitioning of the compound between an oily and an aqueous phase. This influences membrane permeability and potential for off-target effects.
-
Chemical Stability: The compound's stability under various conditions (pH, temperature, light) is essential for ensuring the integrity of experimental results.
These properties can be predicted using in silico models and experimentally determined using established methods, which are extensively reviewed in the literature.
Analytical Method for Quantification: UPLC-MS/MS
Accurate quantification of this compound in various matrices is fundamental for all subsequent assays. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the requisite sensitivity and selectivity.[1][2][3]
Protocol: Quantification of this compound by UPLC-MS/MS
Objective: To develop a robust and sensitive method for the quantification of this compound in a relevant biological matrix (e.g., cell lysate, plasma).
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a distinct mass)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 mm × 50 mm) or equivalent[1]
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex Triple Quad 5500) with an electrospray ionization (ESI) source[1]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
UPLC Conditions:
-
MS/MS Conditions (Example - to be optimized for the specific compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.[3]
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion (Q1) and a stable product ion (Q3) for both the analyte and the internal standard by infusing a standard solution.
-
Hypothetical MRM transition for this compound (MW: 197.23): Q1: 198.1 -> Q3: [fragment ion]
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the reference standard into the blank matrix.
-
Process the calibration standards and unknown samples as described above.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Part 2: In Vitro Toxicology and Cellular Phenotyping
A critical initial step in characterizing any potential therapeutic agent is to assess its impact on cell health. This ensures that observed biological effects in subsequent assays are not simply a consequence of cytotoxicity.
General Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a reliable indicator of cell viability.[4]
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Anti-Proliferative Assay in Osteosarcoma Cells
Based on the activity of related compounds, this compound may possess anti-proliferative properties. This can be specifically assessed in osteosarcoma cell lines.
Protocol: Osteosarcoma Cell Proliferation Assay
This protocol is largely similar to the MTT cytotoxicity assay but with a focus on sub-lethal concentrations to assess anti-proliferative effects. The same methodology as described in section 2.1 can be employed, using osteosarcoma cell lines such as U2OS or MG-63.[5][6] The key is to analyze the dose-response curve to identify concentrations that inhibit cell growth without causing widespread cell death.
Part 3: Mechanistic Assays - Target-Oriented Investigations
The following assays are based on the known biological activities of structurally similar phenyl-pyridin-ethanone compounds, which have been shown to inhibit specific kinases and modulate inflammatory pathways.
CDK9 Kinase Inhibition Assay
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated target in oncology.[10][11] Phenyl-1-pyridin-2-yl-ethanone derivatives have been shown to inhibit CDK9 activity.[12]
Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 kinase complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 kinase (e.g., from BPS Bioscience or similar)[13]
-
CDK Substrate Peptide (e.g., a peptide containing the consensus phosphorylation sequence)[13]
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]
-
This compound
-
Known CDK9 inhibitor as a positive control (e.g., NVP-2)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based kinase assay platform
-
384-well white plates
Methodology:
-
Reagent Preparation:
-
Compound Plating:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate solvent (e.g., 10% DMSO in kinase assay buffer).
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds to the wells of a 384-well plate. Include vehicle control wells.[13]
-
-
Kinase Reaction:
-
Dilute the CDK9/Cyclin T1 enzyme to the desired working concentration in 1x Kinase Assay Buffer.
-
Add 10 µL of the diluted kinase to the wells containing the test compounds.
-
Incubate at 30°C for 45-60 minutes.[13]
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.[7][8][9]
-
NF-κB Nuclear Translocation Assay
The NF-κB signaling pathway is a central mediator of the inflammatory response.[17] Small molecules containing a pyridine moiety have been shown to modulate this pathway.[17][18] This assay visually assesses the inhibition of NF-κB translocation from the cytoplasm to the nucleus.
Protocol: Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation
Objective: To determine if this compound can inhibit the stimulus-induced translocation of the NF-κB p65 subunit to the nucleus.
Materials:
-
HeLa cells or a similar suitable cell line
-
Complete growth medium
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulus[19][20]
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Glass coverslips in a 24-well plate
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.[19]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[21]
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-p65 antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.[21]
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. This can be done using image analysis software such as ImageJ.[21]
-
A decrease in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.
-
Part 4: Data Visualization and Interpretation
Data Presentation Tables
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line / Enzyme | Endpoint | Result (IC50, µM) |
| Cytotoxicity | U2OS | Cell Viability (MTT) | Experimental Value |
| Anti-Proliferation | MG-63 | Cell Growth (MTT) | Experimental Value |
| Kinase Inhibition | CDK9/Cyclin T1 | Enzyme Activity | Experimental Value |
| NF-κB Modulation | HeLa | p65 Translocation | Experimental Value |
Diagrams of Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vitro Compound Characterization
Caption: A logical workflow for the in vitro characterization of a novel small molecule inhibitor.
Diagram 2: Simplified NF-κB Signaling Pathway and Point of Inhibition
Sources
- 1. Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Identification of Small-Molecule Inhibitors for Osteosarcoma Targeted Therapy: Synchronizing In Silico, In Vitro, and In Vivo Analyses [frontiersin.org]
- 6. New Small Molecules Targeting Apoptosis and Cell Viability in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. towardsdatascience.com [towardsdatascience.com]
- 9. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel Small Molecule Activators of Nuclear Factor-κB With Neuroprotective Action Via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. welcome.cytekbio.com [welcome.cytekbio.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes & Protocols: A Guide to the Crystallization of 2-Phenyl-1-pyridin-3-yl-ethanone
Abstract
This document provides a comprehensive guide for the crystallization of 2-Phenyl-1-pyridin-3-yl-ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the empirical nature of crystallization, this guide emphasizes a systematic and rational approach to developing a robust crystallization protocol. We will explore the fundamental principles of crystallization, from solvent selection to the application of various techniques such as slow cooling, vapor diffusion, and anti-solvent addition. Detailed, step-by-step protocols are provided for each method, accompanied by explanations of the underlying scientific principles. Furthermore, this guide outlines essential analytical techniques for the characterization of the resulting crystalline material, ensuring the desired physical and chemical properties are achieved.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering technique in the development of active pharmaceutical ingredients (APIs) and their intermediates. For a compound such as this compound, obtaining a crystalline solid is essential for ensuring high purity, stability, and consistent physical properties, which are critical for downstream processing and final product quality. The molecular structure, featuring a polar pyridine ring and a non-polar phenyl ring, presents unique challenges and opportunities in designing a crystallization process. The presence of a nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can be either beneficial or detrimental to crystallization depending on the chosen solvent system[1][2]. This guide provides a systematic workflow to navigate these challenges and develop a successful crystallization process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | - |
| Molecular Weight | 197.23 g/mol | - |
| CAS Number | 14627-92-0 | [3][4][5] |
| Appearance | (To be determined experimentally) | - |
| Melting Point | (To be determined experimentally) | [3] |
| Boiling Point | (To be determined experimentally) | [3] |
Note: Some physical properties like melting and boiling points may not be readily available in the literature and should be determined experimentally with the purified compound.
The Cornerstone of Crystallization: Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures, allowing for a high yield of crystalline product upon cooling[6].
Principles of Solvent Screening
A systematic solvent screening process is essential. Solvents should be selected based on a range of polarities and chemical functionalities to probe the solubility behavior of this compound. The general rule of "like dissolves like" is a good starting point. Given the molecule's aromatic and pyridine moieties, a range of solvents from non-polar (e.g., toluene, heptane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol, isopropanol) should be evaluated.
Recommended Solvents for Initial Screening
The following table provides a starting point for solvent selection, categorized by their properties.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the pyridine nitrogen, potentially leading to good solubility at higher temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone | The ketone functionality is similar to the target molecule, which may result in good solubility[1]. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Offers intermediate polarity and is a common solvent for recrystallization. |
| Aromatic Hydrocarbons | Toluene, Xylene | The phenyl group of the solvent can interact with the phenyl ring of the solute. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Can offer a different selectivity due to the ether oxygen. |
| Alkanes | Heptane, Hexane | Likely to be poor solvents, making them suitable as anti-solvents. |
| Water | - | The pyridine moiety may impart some water miscibility, but the phenyl group will limit it. Can be a potent anti-solvent. |
Experimental Protocol for Solubility Assessment
-
Add a known mass (e.g., 10 mg) of this compound to a small vial.
-
Add the selected solvent dropwise at room temperature until the solid dissolves completely. Record the volume of solvent used.
-
If the solid does not dissolve in a reasonable volume (e.g., > 2 mL), gently heat the mixture in increments of 10 °C and continue adding solvent until dissolution is achieved. Note the temperature and volume.
-
Allow the saturated solution to cool to room temperature and then further cool in an ice bath.
-
Observe for crystal formation. A good solvent will show a significant amount of precipitate upon cooling.
Crystallization Methodologies: Protocols and Workflows
Once a suitable solvent or solvent system is identified, the next step is to select and optimize the crystallization method.
Slow Cooling Crystallization
This is the most common and straightforward crystallization technique.
Protocol:
-
Dissolve the crude this compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Ensure all the solid has dissolved. If any particulates remain, perform a hot filtration to remove insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, the flask can be transferred to a refrigerator or ice bath to maximize the yield.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Causality: The gradual decrease in temperature reduces the solubility of the compound, leading to a supersaturated state from which crystals nucleate and grow. Slow cooling is crucial for the formation of large, well-ordered crystals.
Workflow Diagram: Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Anti-Solvent Addition Crystallization
This method is useful when a single solvent does not provide the desired solubility profile.
Protocol:
-
Dissolve this compound in a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed. Crystals should form over time.
-
Collect, wash, and dry the crystals as described in the slow cooling method.
Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent system, inducing supersaturation and subsequent crystallization. The rate of anti-solvent addition is a critical parameter to control crystal size and morphology.
Workflow Diagram: Anti-Solvent Addition
Caption: Workflow for Anti-Solvent Addition Crystallization.
Vapor Diffusion Crystallization
This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.
Protocol:
-
Dissolve a small amount of this compound in a relatively non-volatile "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar).
-
Add a more volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the container and leave it undisturbed.
Causality: The volatile anti-solvent will slowly diffuse into the solution containing the compound, gradually reducing its solubility and promoting slow crystal growth.
Workflow Diagram: Vapor Diffusion
Caption: Principle of Vapor Diffusion Crystallization.
Characterization of Crystalline this compound
Once crystals are obtained, it is crucial to characterize them to determine their purity, polymorphic form, and other physical properties.
| Technique | Purpose | Expected Outcome |
| Melting Point Analysis | To assess purity. | A sharp melting point range (typically < 2 °C) indicates high purity[6]. |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and assess crystallinity. | A unique diffraction pattern serves as a fingerprint for a specific crystal form. The presence of multiple polymorphs can be detected[7][8]. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions. | An endothermic peak corresponding to the melting of the crystalline solid. Additional thermal events may indicate the presence of polymorphs or solvates. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvent or water. | A weight loss step upon heating indicates the presence of solvates or hydrates. |
| Microscopy (Optical, SEM) | To observe crystal morphology (shape and size). | Provides visual confirmation of crystallinity and information about the crystal habit. |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single major peak with an area >99% indicates high chemical purity. |
Troubleshooting Common Crystallization Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too concentrated, cooling too rapidly, or the solvent being too good. Try using a more dilute solution, slower cooling, or a less effective solvent.
-
No Crystals Form: This can happen if the solution is not sufficiently supersaturated. Try evaporating some of the solvent, adding an anti-solvent, or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous batch can also be effective[2].
-
Formation of Fine Powder: This is often the result of rapid nucleation due to high supersaturation or rapid cooling. Use a slower cooling rate or a solvent in which the compound is slightly more soluble.
Conclusion
The crystallization of this compound is a multi-faceted process that requires a systematic and well-reasoned approach. By carefully selecting solvents and employing appropriate crystallization techniques, it is possible to obtain a high-purity crystalline product with desirable physical properties. The protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully develop and optimize a crystallization process for this important chemical intermediate. The potential for polymorphism should always be considered, and the resulting crystalline material should be thoroughly characterized to ensure consistency and quality[7][8][9][10][11].
References
- PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound.
- Saunders, N. (2003). The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.
- IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
- (n.d.). Guide for crystallization.
- Google Patents. (n.d.). Process for the preparation of aromatic ketones.
- National Center for Biotechnology Information. (n.d.). A second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime.
- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate.
- MDPI. (n.d.). Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[12]arene and p-tert-butylhomooxacalix[n]arenes.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
- ResearchGate. (n.d.). Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl).
- PubMed. (2019). Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones.
- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
Sources
- 1. Purification [chem.rochester.edu]
- 2. unifr.ch [unifr.ch]
- 3. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 4. This compound | 14627-92-0 [chemicalbook.com]
- 5. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)- and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iajpr.com [iajpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 2-Phenyl-1-pyridin-3-yl-ethanone Synthesis
Welcome to the technical support guide for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving optimal temperature control is paramount for maximizing yield, ensuring purity, and maintaining reaction efficiency. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and why is temperature so critical?
The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1][2] This involves reacting benzene (or a derivative) with a nicotinoyl chloride (pyridin-3-yl carbonyl chloride) or nicotinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Temperature is a critical control parameter for two primary reasons based on fundamental chemical principles:
-
Reaction Kinetics: The reaction rate is directly dependent on temperature, as described by the Arrhenius equation. Sufficient thermal energy is required to overcome the activation energy barrier for the formation of the key electrophilic intermediate, the acylium ion.[1][2]
-
Selectivity and Stability: Exceeding the optimal temperature can lead to a cascade of undesirable outcomes. These include the thermal decomposition of reactants or the product itself, and the promotion of side reactions, which complicates purification and reduces overall yield.[3]
Q2: What is a recommended starting temperature for this acylation, and what are the risks of deviation?
For related, more complex structures, reaction temperatures are often conducted between 60°C and 140°C, with a preferred range of 80°C to 120°C.[4] For the synthesis of this compound, a conservative starting point would be in the lower end of this range, approximately 60-80°C .
-
Risk of Low Temperature (<60°C): The reaction may be impractically slow or fail to initiate altogether. This is due to insufficient kinetic energy to form the acylium ion, leading to low or no product yield.
-
Risk of High Temperature (>120°C): At elevated temperatures, you risk thermal degradation of the pyridine-containing starting material or the final product. Furthermore, side reactions such as charring or polymerization may occur, resulting in a complex, difficult-to-purify reaction mixture and a significantly lower yield of the desired ketone.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature optimization as the solution.
Problem: Low or No Product Yield
Q3: My reaction has run for several hours, but TLC/LC-MS analysis shows very little product formation. What's the likely cause?
Low conversion is a frequent issue, often directly linked to reaction energetics.
Possible Cause 1: Insufficient Activation Energy The most common reason for a stalled reaction is that the temperature is too low to overcome the activation energy barrier. The Lewis acid catalyst (e.g., AlCl₃) must be sufficiently activated to generate the acylium ion electrophile, which then attacks the benzene ring.[1][5]
Solution: Systematic Temperature Increase
-
Ensure your reaction is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation by moisture.[3][6][7]
-
Increase the reaction temperature in a stepwise manner, for example, by 10°C increments.
-
Hold the reaction at each new temperature for 60 minutes, taking a small aliquot for analysis (TLC or LC-MS) to monitor for product formation.
-
Continue this incremental heating until product formation is observed or a maximum safe temperature (approx. 120°C) is reached.
Possible Cause 2: Catalyst Deactivation The Lewis acid catalyst is extremely sensitive to moisture.[3][6] While this is not a direct temperature issue, running the reaction at a suboptimal temperature for an extended period can increase the window of opportunity for trace moisture to deactivate the catalyst. Furthermore, the ketone product forms a stable complex with the AlCl₃ catalyst, effectively removing it from the reaction.[3][8]
Solution: Verify Anhydrous Conditions & Catalyst Stoichiometry
-
Before optimizing temperature, re-verify that all glassware was oven-dried and assembled under an inert atmosphere. Use anhydrous solvents and a fresh, high-quality Lewis acid.
-
Friedel-Crafts acylation often requires a stoichiometric amount of the catalyst, not a catalytic amount, because of product complexation.[3][6] Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.
Problem: Significant Side Product Formation
Q4: My reaction produced the desired ketone, but it is contaminated with numerous impurities, making purification difficult. How can temperature help?
The formation of multiple products indicates a loss of reaction selectivity, which is often exacerbated by excessive heat.
Possible Cause: High Temperature Promoting Undesired Pathways While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, high temperatures can provide sufficient energy to overcome the activation barriers of alternative, undesired reaction pathways.[3] For a substrate containing a pyridine ring, this could involve complex side reactions.
Solution: Temperature Screening for Optimal Selectivity Conduct a parallel screening experiment to identify the "sweet spot" where the rate of formation of the desired product is maximized relative to the formation of impurities.
| Experiment | Temperature (°C) | Reaction Time (h) | Yield of Target (%) | Purity by HPLC (Area %) | Key Observations |
| 1 | 60 | 8 | 45 | 98 | Clean reaction, but slow conversion. |
| 2 | 80 | 4 | 85 | 97 | Good balance of rate and selectivity. |
| 3 | 100 | 2 | 88 | 91 | Faster reaction, noticeable increase in impurities. |
| 4 | 120 | 2 | 75 | 82 | Significant impurity formation and some charring. |
This table presents hypothetical data to illustrate the concept of a temperature optimization study.
Based on such a study, 80°C would be identified as the optimal temperature, offering a high yield with excellent purity in a reasonable timeframe.
Experimental Protocol Example
Detailed Protocol: Temperature Screening for the Acylation of Benzene
This protocol outlines a methodology for determining the optimal reaction temperature.
-
Setup: Under a nitrogen atmosphere, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermocouple to monitor the internal temperature.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM, 2 mL per mmol of AlCl₃).
-
Reagent Addition: Dissolve nicotinoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension while maintaining an internal temperature of 0-5°C. Stir for 30 minutes.
-
Substrate Addition: Add benzene (1.5 eq.) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Temperature Screening:
-
After the addition is complete, slowly raise the temperature of the reaction mixture to your first setpoint (e.g., 60°C) using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
If conversion is low after 3-4 hours, increase the temperature to the next setpoint (e.g., 70°C or 80°C) and continue monitoring.
-
-
Workup: Once the reaction reaches completion (or a decision point is made), cool the mixture to 0°C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualization of Concepts
Caption: Troubleshooting workflow for temperature optimization.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 2-Phenyl-1-pyridin-3-yl-ethanone Synthesis
Welcome to the technical support center for the synthesis of 2-phenyl-1-pyridin-3-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. My insights are drawn from extensive experience in synthetic and analytical chemistry, aiming to provide not just protocols, but a deeper understanding of the reaction mechanisms and how to control them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter during the synthesis and workup of this compound, which is commonly prepared via the Weinreb ketone synthesis.
Q1: My reaction seems to have low yield, and I observe a significant amount of unreacted N-methoxy-N-methylnicotinamide. What could be the cause?
A1: This issue typically points to problems with your Grignard reagent (benzylmagnesium halide).
-
Expertise & Experience: The formation and reactivity of Grignard reagents are highly sensitive to moisture and air. Incomplete formation or degradation of the benzylmagnesium halide will result in a lower effective concentration, leading to an incomplete reaction. The Weinreb amide, being relatively stable, will remain unreacted.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Grignard Reagent Quality: If you are preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and activated. If using a commercial solution, titrate it before use to determine the exact concentration.
-
Reaction Temperature: While the addition of the Grignard reagent is often done at 0 °C or lower to control exothermicity, the reaction may require warming to room temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Q2: I've isolated a byproduct with a higher molecular weight than my target ketone. Mass spectrometry suggests the addition of a second benzyl group. How can I prevent this?
A2: You are likely observing the formation of the tertiary alcohol, 1,1-dibenzyl-1-(pyridin-3-yl)methanol, due to over-addition. While the Weinreb-Nahm amide is designed to prevent this by forming a stable chelated intermediate, this chelate can break down under certain conditions.[1][2]
-
Causality: The stability of the tetrahedral intermediate is key to the success of the Weinreb ketone synthesis.[3] If the reaction temperature is too high, or if there is a significant excess of the Grignard reagent, the intermediate can collapse to the ketone, which then reacts with another equivalent of the Grignard reagent.[1]
-
Preventative Measures:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the Grignard reagent. As mentioned in Q1, accurate titration of the Grignard solution is crucial.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent.
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.
-
Q3: My crude product shows several spots on the TLC plate with similar Rf values, making purification difficult. What are these likely to be and how can I separate them?
A3: You are likely dealing with a mixture of your desired 3-pyridyl isomer and other positional isomers (2-pyridyl and 4-pyridyl ketones), or other closely related byproducts.
-
Expertise & Experience: The synthesis of pyridyl ketones can sometimes lead to the formation of isomers if the starting materials are not pure or if side reactions occur. These isomers often have very similar polarities, making them challenging to separate by standard column chromatography.
-
Troubleshooting & Separation Strategy:
-
Confirm Isomer Presence: Use HPLC with a suitable column to resolve the different isomers. Phenyl or PFP (pentafluorophenyl) stationary phases can offer different selectivity compared to standard C18 columns for aromatic compounds.[4]
-
Optimize Chromatography:
-
Column Selection: For preparative chromatography, consider using a high-resolution silica gel or switching to a different stationary phase like alumina.
-
Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation. Adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the mobile phase can reduce tailing of basic pyridine compounds on silica gel.
-
-
Alternative Purification: If chromatography is ineffective, consider crystallization. Try different solvent systems to find one that selectively crystallizes your desired product.
-
Byproduct Identification Workflow
The following diagram outlines a systematic approach to identifying unknown byproducts in your reaction mixture.
Sources
Technical Support Center: Purification of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the technical support center for the purification of 2-Phenyl-1-pyridin-3-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this ketone. Here, we provide in-depth troubleshooting advice and detailed protocols in a question-and-answer format to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. If you've used a Friedel-Crafts acylation or a related electrophilic substitution, you might encounter the following:
-
Unreacted Starting Materials: Phenylacetic acid derivatives and nicotinic acid derivatives may be present.
-
Polysubstituted Byproducts: The pyridine ring can sometimes undergo multiple acylations, leading to undesired, higher molecular weight impurities.[1]
-
Isomeric Byproducts: Depending on the reaction conditions, acylation could occur at other positions on the pyridine ring, although the 3-position is generally favored under specific conditions.
-
Solvent and Reagent Residues: Residual solvents and catalysts (e.g., AlCl₃) can also contaminate your product.[2]
Q2: My crude product is a dark, oily residue. What is the first step I should take for purification?
A2: A dark, oily residue suggests the presence of significant impurities, possibly polymeric materials or colored byproducts. A good first step is a simple acid-base extraction to remove both acidic and basic impurities. Given that this compound has a basic pyridine nitrogen, it can be selectively extracted.
Troubleshooting Purification Protocols
Scenario 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my product during column chromatography. What could be the cause and how can I optimize the separation?
A: Significant product loss on a silica gel column can be attributed to several factors, primarily the acidic nature of silica gel and the basicity of your compound's pyridine ring.
Causality: The pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing of the product peak. This results in poor separation and low recovery.
Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your product.
-
Optimize the Eluent System: Start with a non-polar eluent and gradually increase the polarity. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate. A gradient elution will likely provide the best separation.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 column if your compound is sufficiently non-polar.
Scenario 2: Persistent Impurity with a Similar Polarity
Q: I have an impurity that co-elutes with my product during column chromatography. How can I separate them?
A: When an impurity has a very similar polarity to your target compound, chromatographic separation becomes challenging. In such cases, a chemical purification method or a different purification technique might be more effective.
Solutions:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. You are looking for a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.
-
Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) on a small scale to find the optimal system.
-
-
Bisulfite Adduct Formation: This classic technique is highly selective for ketones.[3][4][5][6] The ketone functionality in your product will react with sodium bisulfite to form a water-soluble adduct, leaving non-ketonic impurities in the organic phase. The ketone can then be regenerated.
Protocol: Purification via Bisulfite Adduct Formation
-
Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
To regenerate the ketone, treat the aqueous layer with either a strong base (e.g., 10% NaOH) or a strong acid (e.g., 10% HCl) and stir until the adduct is fully hydrolyzed.[3]
-
Extract the purified ketone with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purity Assessment
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for unambiguous purity assessment.
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Provides structural confirmation and can reveal the presence of impurities with distinct signals.[7][8][9] |
| GC-MS | Separates volatile components and provides mass-to-charge ratio, allowing for identification of impurities.[10] |
| HPLC | High-resolution separation for non-volatile impurities. Purity can be quantified by peak area integration. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
Visualizing the Purification Workflow
Below is a generalized workflow for the purification and analysis of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]
- Organic Letters. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
- IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- PubMed Central. (2018).
- YouTube. (2022).
- University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry.
- Sigma-Aldrich. (n.d.).
- SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone.
- Benchchem. (n.d.). 2-Phenyl-1-(pyridin-2-yl)ethanone | 27049-45-2.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Journal of Undergraduate Chemistry Research. (2023). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones.
- The Royal Society of Chemistry. (n.d.).
- YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- BenchChem. (n.d.).
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- BLDpharm. (n.d.). 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone.
- Chemsrc. (2025). This compound | CAS#:14627-92-0.
- Veeprho. (n.d.). 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone | CAS 40061-50-5.
- ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Indian Journal of Chemistry. (n.d.).
- ChemicalBook. (n.d.). This compound CAS 14627-92-0.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. (n.d.). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription.
- ResearchGate. (2012).
- Drug Design, Development and Therapy. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- International Journal of Research in Engineering and Science. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)
- ChemicalBook. (2022). This compound | 14627-92-0.
- American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones.
- ResearchGate. (2020).
- ResearchGate. (n.d.). Determination of 1-phenyl-2-propanone (P2P) by HS-GC/MS in a material sold as “wet amphetamine” | Request PDF.
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. westmont.edu [westmont.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenyl-1-pyridin-3-yl-ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Phenyl-1-pyridin-3-yl-ethanone. This guide is designed to provide in-depth troubleshooting and practical advice for stability issues encountered during the synthesis, purification, handling, and storage of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity of your research.
Section 1: Understanding the Inherent Instability
This compound, a ketone featuring both a phenyl and a pyridine ring, possesses a unique chemical architecture that contributes to its utility in medicinal chemistry while also presenting specific stability challenges.[1][2][3][4][5] The presence of the pyridine nitrogen atom, the α-methylene group, and the aromatic systems makes the molecule susceptible to several degradation pathways.
Key structural features influencing stability include:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile or a base, influencing the reactivity of the entire molecule. It can also impact metabolic stability and permeability in biological systems.[3][4]
-
α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be abstracted, leading to enolate formation. This can be a precursor to various side reactions and degradation.
-
Aromatic Ketone Moiety: Aromatic ketones are known to be sensitive to light and can undergo slow oxidation upon exposure to air.[6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Synthesis & Purification
Question: I'm observing significant by-product formation during the synthesis of this compound. What are the likely side reactions?
Answer: By-product formation often stems from the inherent reactivity of the starting materials and the intermediate species. Common side reactions can include:
-
Self-condensation: The enolizable nature of the ketone can lead to aldol-type condensation reactions, especially in the presence of strong bases or elevated temperatures.
-
Over-oxidation: If using an oxidizing agent to form the ketone, there is a risk of forming pyridine N-oxide as a by-product.[7]
-
Proto-debromination: In coupling reactions involving brominated precursors, the loss of bromine without the desired coupling can occur, leading to undesired starting material derivatives.[7]
Question: My compound is degrading during chromatographic purification on silica gel. Why is this happening and what can I do?
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like α-amino ketones.[8] For this compound, the pyridine nitrogen can interact with the acidic silanol groups, potentially leading to decomposition.
Troubleshooting Protocol: Purification
-
Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by flushing with the pure eluent to remove excess base.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with optimal solvent conditions to ensure a quick elution.
-
Solvent Choice: Ensure your solvents are dry and free of peroxides, which can initiate degradation.
Handling & Storage
Question: What are the optimal conditions for the long-term storage of this compound?
Answer: Based on the general principles for handling aromatic ketones and pyridine derivatives, the following storage conditions are recommended to maintain the compound's integrity:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended for long-term storage.[9] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation, as aromatic ketones can slowly oxidize in the presence of air and light. |
| Light | Protect from light by using amber vials or storing in the dark.[10] | Aromatic ketones can be photosensitive and undergo photochemical reactions.[6][11] |
| Container | Use a tightly sealed, compatible container (e.g., glass). | Prevents exposure to moisture and atmospheric oxygen. |
Question: I've noticed a color change in my sample over time. What does this indicate?
Answer: A color change, such as yellowing, often suggests the formation of degradation products. This can be due to oxidation or photodecomposition. It is crucial to re-analyze the sample for purity before use if any visual changes are observed.
Experimental Workflows
Question: How can I assess the stability of this compound in my experimental conditions (e.g., in a specific solvent or at a certain pH)?
Answer: Performing a forced degradation study is a systematic way to evaluate the stability of your compound under various stress conditions.[10][12][13] This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation products.
Workflow for a Basic Forced Degradation Study
Caption: Workflow for a forced degradation study.
Section 3: Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting analytical data.
Caption: Potential degradation pathways of this compound.
Section 4: Concluding Remarks
The stability of this compound is a critical factor in its successful application in research and drug development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate handling, storage, and experimental procedures to ensure the compound's integrity. This guide provides a foundational framework for troubleshooting common stability issues. For further in-depth analysis, it is always recommended to consult detailed analytical studies and the primary literature.
References
- This reference is not available.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. [Link]
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy. [Link]
- On the Inherent Instability of α-Amino α'-Fluoro Ketones.
- This reference is not available.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- METHYL PHENYL KETONE.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
- Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
- This reference is not available.
- This reference is not available.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]
- This reference is not available.
- This reference is not available.
- Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. rjptonline.org [rjptonline.org]
- 11. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the technical support center for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions.
-
Inefficient Coupling: If you are employing a cross-coupling strategy like the Suzuki-Miyaura reaction, the efficiency of the catalyst system is paramount.[1][2][3] Incomplete reaction due to a poorly chosen catalyst, insufficient catalyst loading, or deactivation of the catalyst can lead to low conversion.
-
Solution: Screen different palladium catalysts and ligands. For instance, palladium(II) acetate in combination with a suitable phosphine ligand can be effective.[4] Ensure your reagents and solvents are anhydrous, as water can poison the catalyst.
-
-
Grignard Reagent Issues: When using a Grignard-based synthesis, the quality of the Grignard reagent is critical.[5][6] Benzylmagnesium chloride can be challenging to prepare and maintain.
-
Solution: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The success of the Grignard reaction is highly dependent on the exclusion of moisture.[7]
-
-
Side Reactions: Competing side reactions can significantly reduce the yield of the desired product. For instance, in some synthetic routes, oxidation of the pyridine nitrogen to form the N-oxide can be a problematic side reaction.[4][8]
-
Solution: Carefully control the reaction temperature and the addition rate of reagents. In cases of oxidation, consider using milder oxidizing agents or protecting the pyridine nitrogen.
-
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products is a common issue. The nature of these impurities depends on the synthetic method employed.
-
Homocoupling Products: In Suzuki-Miyaura cross-coupling reactions, homocoupling of the boronic acid or the aryl halide can lead to biphenyl or other undesired biaryl compounds.[3]
-
Solution: Optimize the reaction stoichiometry and the rate of addition of the limiting reagent. The choice of base and solvent can also influence the extent of homocoupling.
-
-
Over-alkylation/acylation: In reactions involving strong bases and electrophiles, there is a risk of multiple additions to the starting material or product.
-
Solution: Use a stoichiometric amount of the electrophile and control the reaction temperature, often by performing the addition at a low temperature.
-
-
Products from N-oxide formation: As mentioned, the pyridine nitrogen can be susceptible to oxidation, leading to the corresponding N-oxide of your target molecule.[4][8]
-
Solution: This is particularly relevant if your synthesis involves an oxidation step. Use selective oxidizing agents and carefully control the reaction conditions. If this is a persistent issue, consider a synthetic route that avoids harsh oxidation steps.
-
Question 3: I am struggling with the purification of the final product. What are the recommended methods?
Answer: The purification of this compound can be challenging due to its polarity and potential for co-elution with structurally similar impurities.
-
Column Chromatography: This is the most common method for purification.
-
Recommended Solvents: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the solvent system will need to be optimized based on the specific impurities present.
-
Pro-Tip: To improve separation, consider adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent. This can help to reduce tailing of the basic pyridine compound on the silica gel.
-
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an effective final purification step.
-
Recommended Solvents: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective for inducing crystallization.
-
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous phase. The aqueous phase can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction.
-
Suzuki-Miyaura Coupling: This is a powerful method for forming the carbon-carbon bond between the phenyl and pyridinyl moieties.[2][9][10] This typically involves the reaction of a phenylboronic acid with a 3-acylpyridine derivative or a pyridin-3-ylboronic acid with a phenylacyl halide.
-
Grignard Reaction: The reaction of benzylmagnesium chloride with a nicotinic acid derivative (e.g., an ester or Weinreb amide) is a classic approach.[5][6]
-
Condensation Reactions: The condensation of phenylacetonitrile with a nicotinic acid ester, followed by hydrolysis and decarboxylation, is another viable route.[8][11]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used to confirm the structure and assess the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic chemical shifts and coupling patterns of the phenyl and pyridinyl protons and carbons provide unambiguous identification.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A suitable method should be developed to separate the desired product from any starting materials or side products.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Reagents: Many of the reagents used in these syntheses are hazardous. For example, Grignard reagents are pyrophoric and react violently with water. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions requiring an inert atmosphere should be set up and handled with care to avoid the introduction of air or moisture.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
This protocol provides a detailed methodology for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Under an inert atmosphere (argon or nitrogen), add a 3:1 mixture of anhydrous toluene and ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Synthetic Pathways
Caption: Overview of common synthetic routes.
Data Summary
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | Moderate to Good | [3] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol | Reflux | Moderate to Excellent | [2] |
| Pd(dba)₂/CuTC | K₃PO₄ | Diethyl ether | Room Temp | Good | [3] |
| Pd-PEPPSI-NHC | Cs₂CO₃ | Toluene | 110 | High | [1] |
References
- Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid. ResearchGate.
- One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters.
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.
- Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives. PubMed.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IFI CLAIMS Patent Services.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Google Patents.
- Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel... ResearchGate.
- How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Study.com.
- Pyridine, 2-phenyl. Organic Syntheses.
- Pyridines and Their Benzo Derivatives: Structure. ResearchGate.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- Pyridine synthesis. Organic Chemistry Portal.
- This compound. Chemsrc.
- This compound. Tetrahedron.
- Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal.
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
- One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Organic Chemistry Portal.
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. PubMed.
- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi.
- Phenylacetic acid. Sciencemadness Wiki.
- Chichibabin pyridine synthesis. Wikipedia.
- Process for preparing phenylacetic acid. Google Patents.
- Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. PubMed.
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Ijres.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the technical support center for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. While its structure appears straightforward, its synthesis, particularly on a larger scale, presents a unique set of challenges stemming from the chemical properties of the pyridine ring and the reactive intermediates involved. This guide will explore the two most common synthetic routes, delve into the intricacies of reaction scale-up, and provide practical, field-proven solutions to common problems.
Synthetic Strategies: An Overview
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Grignard Reaction: This route involves the reaction of a benzylmagnesium halide (e.g., benzylmagnesium bromide) with 3-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.
-
Friedel-Crafts Acylation: This classic approach involves the acylation of a pyridine derivative, though it comes with significant challenges due to the electron-deficient nature of the pyridine ring.
This guide will focus primarily on the Grignard route, as it is often the more viable option for scale-up, while also addressing the complexities of the Friedel-Crafts approach.
Part 1: The Grignard Route with 3-Cyanopyridine
This is a widely utilized method for forming the desired ketone. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed to the ketone.[1]
Troubleshooting Guide: Grignard Reaction
This section addresses specific issues you may encounter during the Grignard synthesis of this compound.
Q1: My Grignard reaction is difficult to initiate or fails to start. What are the common causes and solutions?
A1: Initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Here are the primary culprits and their remedies:
-
Moisture and Air: Grignard reagents are extremely reactive towards water and oxygen. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
-
Magnesium Surface Passivation: The magnesium metal surface can have a passivating oxide layer.
-
Activation Techniques:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, exposing fresh metal. You should observe the disappearance of the iodine color as an indication of activation.
-
-
-
Purity of Reagents: Ensure the benzyl halide and the solvent are of high purity and free from any protic impurities.
Q2: I am observing significant formation of bibenzyl (1,2-diphenylethane) as a byproduct. How can I minimize this?
A2: The formation of bibenzyl is due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting benzyl halide. This is a common side reaction with benzylic halides.
-
Slow Addition: Add the benzyl halide solution to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the benzyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Excessively high temperatures can promote side reactions.
Q3: My reaction yields are consistently low, and I am isolating unreacted 3-cyanopyridine. What could be the issue?
A3: Low conversion of 3-cyanopyridine can be due to several factors:
-
Insufficient Grignard Reagent: It is crucial to accurately determine the concentration of your prepared Grignard reagent before adding it to the 3-cyanopyridine. Titration methods (e.g., with a standard solution of iodine) are recommended.
-
Grignard Reagent Degradation: If the prepared Grignard reagent is stored for an extended period or exposed to air, it will degrade, leading to lower effective concentrations. It is best to use the Grignard reagent immediately after its preparation.
-
Reverse Addition: Consider adding the 3-cyanopyridine solution to the Grignard reagent solution (reverse addition). This ensures that the Grignard reagent is always in excess, which can help drive the reaction to completion.
Q4: During the workup, I am getting a complex mixture of products and emulsions. How can I improve the workup and purification?
A4: The workup of Grignard reactions with pyridine-containing compounds can be challenging.
-
Controlled Quenching: Quench the reaction by slowly adding it to a cold, dilute acidic solution (e.g., 1M HCl). This will hydrolyze the imine intermediate and protonate the pyridine nitrogen, making it water-soluble.
-
Emulsion Breaking: If emulsions form during the extraction, adding a saturated solution of sodium chloride (brine) can help to break them.
-
Purification Strategy:
-
Acid-Base Extraction: The product can be separated from non-basic impurities by extracting the organic layer with an aqueous acid, followed by neutralization of the aqueous layer and re-extraction of the product into an organic solvent.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Benzyl bromide (or chloride)
-
3-Cyanopyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of benzyl bromide in anhydrous diethyl ether.
-
Add a small amount of the benzyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.
-
-
Reaction with 3-Cyanopyridine:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of 3-cyanopyridine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-cyanopyridine solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing cold 1M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure this compound.
-
Workflow Diagram: Grignard Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Grignard synthesis.
Part 2: The Friedel-Crafts Acylation Route
While challenging, the Friedel-Crafts acylation of a pyridine derivative is another potential route. The primary difficulty lies in the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution.[2] Furthermore, the Lewis acid catalyst can coordinate with the basic nitrogen of the pyridine ring, deactivating both the catalyst and the substrate.
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of pyridine with phenylacetyl chloride is not working. What are the main obstacles?
A1: This is a common and expected outcome. Standard Friedel-Crafts conditions are generally not effective for pyridine itself.
-
Pyridine Deactivation: The pyridine ring is electron-deficient and thus, a poor nucleophile for electrophilic aromatic substitution.
-
Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate to the lone pair of electrons on the pyridine nitrogen. This forms a pyridinium salt, which is even more deactivated towards electrophilic attack.
Q2: Are there any modifications to the Friedel-Crafts reaction that might work for pyridine derivatives?
A2: Yes, several strategies can be employed to overcome the challenges of acylating pyridines:
-
Use of Pyridine N-oxides: The N-oxide of pyridine is more reactive towards electrophilic substitution than pyridine itself. The N-oxide can be acylated, and the N-oxide functionality can be subsequently removed by reduction.
-
Harsh Reaction Conditions: In some cases, very high temperatures and a large excess of the Lewis acid catalyst can force the acylation to proceed, although yields are often low and side product formation is significant.
-
Directed Ortho-Metalation (DoM): A more modern and effective approach involves the deprotonation of a pyridine derivative at a specific position using a strong base (e.g., n-butyllithium), followed by quenching with an acylating agent. This is not a traditional Friedel-Crafts reaction but is a powerful method for the regioselective acylation of pyridines.
Conceptual Workflow: Overcoming Friedel-Crafts Limitations
Caption: Strategies to overcome Friedel-Crafts limitations for pyridine.
Part 3: Scale-Up Challenges and Considerations
Scaling up the synthesis of this compound from the lab bench to a pilot or production scale introduces a new set of challenges that must be carefully managed.
| Challenge | Potential Issues on Scale-Up | Recommended Solutions |
| Heat Management | The Grignard reaction is highly exothermic. In a large reactor, the surface area to volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction. | - Use a jacketed reactor with precise temperature control. - Implement a slow, controlled addition rate of reagents. - Consider a semi-batch process where one reagent is added over time. |
| Mass Transfer | In a large reactor, inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions. | - Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good mixing. - Optimize the stirring speed for the specific reactor geometry. |
| Reagent Handling | Handling large quantities of pyrophoric Grignard reagents and moisture-sensitive materials poses significant safety risks. | - Use a closed-system transfer for all air- and moisture-sensitive reagents. - Ensure all personnel are trained in the proper handling of these materials and have access to appropriate personal protective equipment (PPE). |
| Workup and Isolation | Handling large volumes of aqueous and organic phases during extraction can be cumbersome. Product isolation via crystallization needs to be robust and reproducible. | - Use a reactor with a bottom outlet valve for easy phase separation. - Develop a well-defined crystallization protocol with controlled cooling rates to ensure consistent crystal size and purity. |
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider when running these reactions?
A: Both synthetic routes involve hazardous materials. For the Grignard route, the primary hazards are the flammability and reactivity of the Grignard reagent with water and air.[3] Always work in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves. For the Friedel-Crafts route, Lewis acids are corrosive and react violently with water. Phenylacetyl chloride is also corrosive and a lachrymator. Handle these reagents with extreme care.
Q: Can I use benzyl chloride instead of benzyl bromide for the Grignard reagent formation?
A: Yes, benzyl chloride can be used. However, the formation of the Grignard reagent from benzyl chloride is often more sluggish than from benzyl bromide. You may need to use more vigorous activation methods for the magnesium.
Q: What is the expected yield for the Grignard synthesis of this compound?
A: With careful optimization of reaction conditions and purification, yields in the range of 60-80% can be expected on a laboratory scale. On a larger scale, yields may be slightly lower due to the challenges of heat and mass transfer.
Q: Are there any known thermal stability issues with this compound?
References
- ResearchGate.
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- ResearchGate. Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]
- PubMed Central. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
- YouTube.
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Chemsrc. This compound | CAS#:14627-92-0. [Link]
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
Sources
Technical Support Center: 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the dedicated technical support guide for 2-Phenyl-1-pyridin-3-yl-ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve purity-related challenges encountered during the synthesis and work-up of this valuable ketone intermediate. The following FAQs and troubleshooting protocols are based on established chemical principles and field-proven purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several common impurities can be anticipated. Understanding the source of these impurities is the first step toward devising an effective purification strategy.
Table 1: Common Impurities and Their Probable Sources
| Impurity Name | Probable Source | Recommended Analytical Detection Method |
|---|---|---|
| Phenylacetic acid / Nicotinic acid | Hydrolysis of starting materials or product; incomplete reaction of precursors.[1] | LC-MS, 1H NMR (absence of broad acid peak) |
| Benzyl cyanide / Phenylacetaldehyde | Unreacted starting materials.[1] | GC-MS, LC-MS |
| 1-Phenyl-2-(pyridin-3-yl)ethanol | Over-reduction or undesired reduction during certain reaction conditions. | LC-MS, 1H NMR (presence of alcohol CH and OH peaks) |
| Oxidation Byproducts | Air oxidation, particularly during prolonged heating or storage. Ketones can be susceptible to oxidative degradation.[2] | LC-MS (look for M+16 peaks), 1H NMR (aromatic region changes) |
| Dimerization/Self-condensation Products | Base-catalyzed aldol-type side reactions, especially under harsh basic conditions. | LC-MS, 1H NMR (complex aliphatic region) |
Q2: My isolated product is a yellow to brown oil/solid. What causes this coloration and how can I remove it?
A2: Coloration is a frequent issue, often indicating the presence of minor but highly chromophoric impurities. The cause is typically trace amounts of oxidized species or polymeric materials formed during the reaction or work-up.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is often the most effective first step for color removal.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~50-100 mg/mL.
-
Add a small amount of activated carbon (approx. 5-10% by weight of the crude product).
-
Stir the suspension at room temperature for 15-30 minutes. Caution: Avoid prolonged heating as it can promote adsorption of the desired product.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Concentrate the filtrate in vacuo.
-
-
Silica Gel Plug: If color persists, a quick filtration over a short plug of silica gel can remove polar, colored impurities. Elute with a moderately polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Recrystallization: This is a powerful technique for both purification and color removal if a suitable solvent system can be identified (see Q3).
Q3: How do I select an appropriate solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should be either very soluble or insoluble at all temperatures.
Protocol: Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes/Ethyl Acetate mixture) dropwise while heating gently.
-
Observe solubility. A good candidate will fully dissolve the material upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The system that yields clean, well-formed crystals with minimal product loss in the mother liquor is the most suitable. For related ketones, alcoholic solvents like methanol have proven effective.[3][4]
Table 2: Potential Recrystallization Solvents
| Solvent System | Rationale & Comments |
|---|---|
| Isopropanol (IPA) / Water | IPA often provides good solubility at high temperatures. The slow addition of water as an anti-solvent can induce crystallization. |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Re-heat to clarify and cool slowly. Excellent for removing more polar impurities. |
| Methanol | Has been used successfully for purifying structurally similar ketosulfones, suggesting it may be effective.[4] Involves dissolving in hot methanol and cooling slowly. |
| Dichloromethane / Hexanes | A lower-boiling point option. Dissolve in dichloromethane and add hexanes as the anti-solvent. |
Troubleshooting Workflows & Protocols
Workflow: Systematic Approach to Purity Enhancement
The following diagram outlines a logical workflow for troubleshooting and improving the purity of your compound.
Caption: A decision-making workflow for purifying this compound.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To quickly assess purity and determine an appropriate solvent system for column chromatography.
Methodology:
-
Sample Prep: Dissolve a small amount (~1 mg) of your crude product in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a moderately polar mixture, such as 30% Ethyl Acetate in Hexanes .
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The pyridine ring and ketone carbonyl should be UV active.
-
Analysis:
-
A single spot indicates high purity.
-
Multiple spots indicate impurities.
-
The ideal solvent system for column chromatography will give your product an Rf value of 0.25-0.35 . Adjust the ratio of polar (ethyl acetate) to non-polar (hexanes) solvent to achieve this.
-
Protocol 2: Preparative Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
Caption: Principle of chromatographic separation of the target product from impurities.
Methodology:
-
Select Solvent System: Based on your TLC analysis (Protocol 1), prepare the chosen eluent.
-
Pack Column: Pack a glass column with silica gel using the eluent (slurry packing is recommended).
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate alongside a sample of your starting material to track the separation.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
References
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Google Patents.
- This compound | CAS#:14627-92-0 | Chemsrc. (n.d.). Chemsrc.
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
- This compound Precursor & DownStream. (n.d.). Chemsrc.
- 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. (n.d.). Organic Syntheses.
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013). Google Patents.
- Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2018). ResearchGate.
Sources
- 1. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the comprehensive technical support guide for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone. This resource is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in scientific literature and practical laboratory experience. Our goal is to empower you to overcome common synthetic challenges and achieve high-yielding, clean, and reproducible results.
I. Understanding the Synthesis: Core Concepts
The synthesis of this compound, a diaryl ketone, typically involves a cross-coupling reaction. The choice of catalyst is paramount and significantly influences reaction efficiency, yield, and purity. Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are frequently employed for their ability to facilitate the formation of the crucial carbon-carbon bond between the phenyl and pyridinyl moieties.
A general representation of the catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. Understanding this cycle is fundamental to troubleshooting many common issues.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. The root cause can often be traced back to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps & Explanation | Supporting Evidence/Rationale |
| Catalyst Inactivity | 1. Catalyst Selection: If using a palladium catalyst, ensure it is appropriate for the chosen coupling partners. For instance, Fukuyama coupling utilizes a palladium catalyst with a thioester and an organozinc reagent.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1][2] 2. Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). Excess catalyst can sometimes lead to side reactions. 3. Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can oxidize and deactivate the active catalyst species. | The choice of palladium precursor and ligands is critical for catalytic activity. Different ligands can influence the stability and reactivity of the catalytic species.[2][3] |
| Poor Reagent Quality | 1. Reagent Purity: Use freshly purified reagents. Aryl halides can undergo hydrolysis, and organometallic reagents are often sensitive to air and moisture. 2. Solvent Purity: Use anhydrous solvents. Water can quench organometallic reagents and interfere with the catalytic cycle. | The presence of water can significantly impact the reaction, though in some palladium-catalyzed reactions, a controlled amount of water can be beneficial.[4] |
| Suboptimal Reaction Conditions | 1. Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side product formation. A typical range for these couplings is 60-140°C.[2][5] 2. Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged times can lead to product degradation. Typical reaction times can range from 16-30 hours.[2][5] | Temperature and reaction time are critical parameters that need to be empirically optimized for each specific substrate combination and catalytic system. |
digraph "Low_Yield_Troubleshooting" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Verify Catalyst Activity\n- Fresh Catalyst?\n- Correct Ligand?", fillcolor="#FBBC05"]; check_reagents [label="Assess Reagent Quality\n- Anhydrous Solvent?\n- Pure Starting Materials?", fillcolor="#FBBC05"]; check_conditions [label="Review Reaction Conditions\n- Inert Atmosphere?\n- Optimal Temperature?", fillcolor="#FBBC05"]; optimize_catalyst [label="Optimize Catalyst System\n- Screen Ligands\n- Adjust Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify_reagents [label="Purify Reagents & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Temperature & Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; start -> check_reagents; start -> check_conditions; check_catalyst -> optimize_catalyst -> success; check_reagents -> purify_reagents -> success; check_conditions -> optimize_conditions -> success; }digraph "Catalyst_Selection" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Starting Synthesis of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; initial_choice [label="Initial Catalyst Choice:\nPalladium-based System", fillcolor="#FBBC05"]; low_yield [label="Low Yield or\nSide Products?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_ligands [label="Screen Different\nPhosphine Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_other_metals [label="Consider Alternative Catalysts:\n- Copper-based\n- Rhodium-based", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Reaction Conditions\n(Temperature, Solvent, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Synthesis", shape=ellipse, fillcolor="#FFFFFF"];
start -> initial_choice; initial_choice -> low_yield; low_yield -> screen_ligands [label="Yes"]; low_yield -> optimize_conditions [label="No"]; screen_ligands -> consider_other_metals; consider_other_metals -> optimize_conditions; optimize_conditions -> success; }
Sources
- 1. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride [organic-chemistry.org]
- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to our dedicated technical support center for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Our guidance is rooted in established chemical principles and practical laboratory experience.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, presents unique challenges primarily due to the electronic nature of the pyridine ring. The presence of the nitrogen atom deactivates the ring towards electrophilic substitution and provides a site for competing N-acylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via a Friedel-Crafts acylation of pyridine with phenylacetyl chloride, but I am observing very low to no yield of the desired product. What is going wrong?
Answer:
This is a common and expected issue. Standard Friedel-Crafts acylation reactions are generally ineffective for pyridine.[1][2] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction preferentially coordinates with the lone pair of electrons on the pyridine nitrogen. This coordination has two detrimental effects:
-
Formation of a Deactivated Pyridinium Salt: The nitrogen atom becomes positively charged, strongly deactivating the pyridine ring towards electrophilic attack by the acylium ion.[1][3]
-
Catalyst Sequestration: The Lewis acid is effectively "tied up" by the pyridine, preventing it from activating the acylating agent.
dot
Caption: Deactivation of pyridine in Friedel-Crafts acylation.
Troubleshooting Protocol:
-
Alternative Synthetic Routes: Instead of direct Friedel-Crafts acylation, consider alternative methods that are more suitable for pyridine derivatives. A highly effective approach is the reaction of an organometallic reagent derived from pyridine with a phenylacetic acid derivative.
-
Method 1: Grignard Reagent Approach:
-
Prepare 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings.
-
React the Grignard reagent with a suitable phenylacetyl derivative, such as N-methoxy-N-methylphenylacetamide (Weinreb amide). The Weinreb amide is particularly useful as it prevents over-addition to form a tertiary alcohol.
-
-
Method 2: Organolithium Approach:
-
Generate 3-lithiopyridine by halogen-metal exchange from 3-bromopyridine and a strong base like n-butyllithium at low temperatures (e.g., -78 °C).
-
React the 3-lithiopyridine with phenylacetic acid or its ester.[4] Note that careful control of stoichiometry and temperature is crucial to avoid side reactions.
-
-
-
Activation of the Pyridine Ring: While less common for this specific synthesis, strategies to increase the electron density of the pyridine ring, such as using pyridine-N-oxide derivatives, can facilitate electrophilic substitution.[5][6] The N-oxide can be subsequently removed.
Issue 2: Formation of N-Acylpyridinium Salt
Question: My reaction mixture shows the formation of a significant amount of a water-soluble salt, and my desired product yield is low. How can I prevent this?
Answer:
The formation of an N-acylpyridinium salt is a common side reaction where the pyridine nitrogen acts as a nucleophile and attacks the acylating agent.[7] This is especially prevalent in acylation reactions.[8][9]
dot
Caption: N-acylation as a competing side reaction.
Troubleshooting Protocol:
-
Choice of Acylating Agent: Using a less reactive acylating agent can sometimes mitigate N-acylation. For instance, using phenylacetic anhydride instead of phenylacetyl chloride might offer better control, although the fundamental issue of nitrogen's nucleophilicity remains.
-
Steric Hindrance: Introducing steric bulk near the nitrogen atom (e.g., using a 2-substituted pyridine derivative, if the synthesis allows) can disfavor N-acylation. However, this is not applicable if the 3-substituted product is the target.
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at lower temperatures can help to control the rate of N-acylation.
-
Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge to scavenge any acid generated without competing in the acylation.
-
Issue 3: Self-Condensation of Phenylacetic Acid Derivative
Question: I am observing a high molecular weight byproduct that I suspect is from the self-condensation of my phenylacetic acid starting material. How can I minimize this?
Answer:
Phenylacetic acid and its derivatives can undergo self-condensation, particularly under basic or strongly acidic conditions, to form species like dibenzyl ketone.[10][11] This is a known side reaction that can reduce the yield of the desired product.
Troubleshooting Protocol:
-
Control of Stoichiometry and Addition Rate:
-
Use a slight excess of the pyridine-derived nucleophile.
-
Add the phenylacetylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation reaction.
-
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can accelerate the rate of self-condensation.
-
Choice of Base and Solvent:
-
If a base is used, select one that is strong enough to deprotonate the intended species but not so strong as to excessively promote the enolization and self-condensation of the phenylacetic derivative.
-
The choice of solvent can also influence the rates of competing reactions. Aprotic solvents are generally preferred.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C to 0 °C (for organolithium) | Minimizes side reactions and decomposition. |
| Reagent Addition | Slow, dropwise addition | Maintains low concentration of the electrophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of organometallic reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound on a lab scale?
A1: For laboratory-scale synthesis, the reaction of 3-lithiopyridine (generated in situ from 3-bromopyridine and n-BuLi) with ethyl phenylacetate is a robust and frequently cited method. This approach avoids the issues associated with Friedel-Crafts reactions and generally provides good yields.
Q2: How can I purify the final product?
A2: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The progress of the separation can be monitored by Thin Layer Chromatography (TLC). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification of the solid product.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques. Phenylacetyl chloride is corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use a different isomer of pyridylithium to synthesize other isomers of the product?
A4: Yes, the choice of the starting halopyridine will determine the isomer of the final product. For example, using 2-bromopyridine would lead to the formation of 2-lithiopyridine and subsequently 2-phenyl-1-pyridin-2-yl-ethanone. Similarly, 4-bromopyridine would yield the corresponding 4-substituted isomer.
References
- Wikipedia. Phenylacetic acid. [Link]
- Al-Masoudi, N. A., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Molecules. [Link]
- Boon, J. A., et al. (2001). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Green Chemistry. [Link]
- Wikipedia. Kröhnke pyridine synthesis. [Link]
- Engle, J. T., et al. (2018).
- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
- YouTube. (2022).
- ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]
- Brainly.in. Why pyridine does not give Friedel Craft reaction? [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Google Patents. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Reddit.
- Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]
- ACS Omega.
- ResearchGate. Condensation of phenylacetic acids for the preparation of (Z)‐alkylidenephthalides. [Link]
- Química Organica.org.
- Chemsrc. This compound | CAS#:14627-92-0. [Link]
- Quora.
- Chemistry Steps.
- Journal of the American Chemical Society.
Sources
- 1. youtube.com [youtube.com]
- 2. brainly.in [brainly.in]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylation and acylation of pyridine [quimicaorganica.org]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. reddit.com [reddit.com]
- 10. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
2-Phenyl-1-pyridin-3-yl-ethanone reaction monitoring by TLC
Topic: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC). Here, we address common challenges and frequently asked questions to help you achieve clean, reproducible, and accurate results.
Introduction: The Role of TLC in Your Reaction
The synthesis of this compound, a ketone bearing both phenyl and pyridyl aromatic rings, is a common transformation in medicinal chemistry. A plausible synthetic route involves the reaction between a phenylacetic acid derivative (Reactant A) and a nicotinic acid derivative (Reactant B).
Monitoring the reaction's progress is critical to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is fast, inexpensive, and provides immediate qualitative data on the composition of the reaction mixture. However, the unique chemical properties of the reactants and the product, particularly the basic pyridine ring, can introduce specific challenges in TLC analysis. This guide will help you navigate them.
Experimental Workflow: A Systematic Approach to TLC Monitoring
A successful TLC analysis relies on a consistent and logical workflow. The following diagram outlines the key steps from sampling the reaction to interpreting the results.
Caption: Standard workflow for reaction monitoring using TLC.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the TLC analysis of the this compound synthesis.
Q1: My spots are streaking badly down the plate. What's causing this and how do I fix it?
A1: Spot streaking is a common and frustrating issue, especially with nitrogen-containing compounds like your product.[1][2]
Primary Cause: Strong Interaction with Silica Gel The stationary phase, silica gel (SiO₂), is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[3] The basic nitrogen atom on the pyridine ring of your product can be protonated by these acidic sites. This creates a charged species (a pyridinium ion) that binds very strongly to the polar silica gel, leading to poor migration and a characteristic streak instead of a tight spot.[4]
Solutions:
-
Add a Basic Modifier to the Eluent: This is the most effective solution. Add a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) to your mobile phase.[5][6] The triethylamine will preferentially interact with the acidic sites on the silica, effectively "deactivating" them and allowing your basic product to elute cleanly without streaking.[4]
-
Reduce Sample Concentration: You may have simply overloaded the plate.[1][7] Dilute your reaction mixture sample significantly in a volatile solvent (like ethyl acetate or DCM) before spotting. A 1% solution is a good starting point.[1]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina plates can be a good alternative for basic compounds as they lack the strong acidic sites of silica gel.[3]
Q2: All my spots are stuck on the baseline (Rf ≈ 0) or have run to the solvent front (Rf ≈ 1). How do I get them to separate?
A2: This is a classic mobile phase polarity issue. The goal is to have the Rf value of your product between 0.2 and 0.4 for optimal separation and monitoring.[8]
-
Spots at the Baseline (Low Rf): Your mobile phase is not polar enough. The compounds are interacting more strongly with the polar stationary phase (silica) than the non-polar mobile phase and are not moving.[9]
-
Spots at the Solvent Front (High Rf): Your mobile phase is too polar. The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase, causing them to travel with the solvent front.[10]
-
Solution: Decrease the polarity of your eluent. For a Hexane:EtOAc system, increase the proportion of the non-polar solvent, hexane.[5] For example, move from 1:1 Hex:EtOAc to 3:1 or 7:3.
-
Data Presentation: Solvent System Polarity Guide
| Solvent System (Example) | Adjustment | Effect on Polarity | Effect on Rf Values |
| 80:20 Hexane:EtOAc | Increase EtOAc (e.g., to 60:40) | Increases | Increases |
| 50:50 Hexane:EtOAc | Decrease EtOAc (e.g., to 80:20) | Decreases | Decreases |
| 95:5 DCM:Methanol | Increase Methanol (e.g., to 90:10) | Increases | Increases |
Q3: I see multiple spots in my reaction lane. How do I know which is my product and which are side products?
A3: This is precisely why proper TLC technique is crucial.
The Co-Spot is Key: The "co-spot" lane is your reference. In this lane, you spot the starting material and the reaction mixture at the exact same point on the baseline.
-
If the reaction is incomplete: You will see two distinct spots in the reaction lane—one corresponding to the starting material and a new one for the product. The co-spot lane will show these same two spots, confirming the identity of the starting material.
-
If the reaction is complete: The starting material spot will have disappeared from the reaction lane, and only the new product spot will be visible.
-
If side products are present: You may see more than two spots in the reaction lane. By comparing with your starting material lane, you can distinguish between unreacted starting material, your desired product, and other unknown species.
General Polarity Rules: In this specific reaction, the product, this compound, is generally expected to be more polar than a simple phenylacetic acid ester starting material but may have similar polarity to a nicotinic acid derivative. The exact Rf values will depend on your specific starting materials and solvent system.
Q4: My spots are invisible. How do I visualize them?
A4: Most organic compounds are colorless. Visualization techniques are required to see the separated spots on the TLC plate.[3]
-
UV Light (Primary Method): Your product contains both phenyl and pyridyl rings, which are conjugated systems that absorb UV light.[11][12] Use a UV lamp at a wavelength of 254 nm. Commercially available TLC plates (often designated F₂₅₄) contain a fluorescent indicator that glows green under UV light.[11] Your UV-active compound will quench this fluorescence and appear as a dark spot.[11][13] This method is non-destructive, so you can use another stain afterward.[12]
-
Potassium Permanganate (KMnO₄) Stain (Secondary Method): This is a good general-purpose destructive stain for compounds that can be oxidized.[14] The ketone functional group in your product, as well as other potential functional groups, will react with the deep purple KMnO₄, leaving a yellow or brown spot on a pink/purple background.[11][15] This is an excellent way to confirm the presence of spots that may be weak or non-existent under UV.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent system for this reaction? A: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc) is an excellent starting point.[6][8] Begin with a 1:1 mixture of Hexane:EtOAc and adjust the ratio as needed to achieve an optimal Rf for your product (ideally ~0.3). If your compounds are very polar, a system of dichloromethane (DCM) with a small amount of methanol (MeOH) (e.g., 98:2 DCM:MeOH) can be effective.[6]
Q: How do I properly calculate the Retention Factor (Rf) and why is it important? A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the baseline (origin).[10][16]
-
Formula: Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)[17]
The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature).[9] While not an absolute identifier, it is crucial for comparing spots and determining if a reaction is complete. For a reaction to be considered complete, the spot corresponding to the starting material's Rf should disappear, and a new spot with a different Rf should appear.
Q: Can my compound be degrading on the silica gel plate? A: Yes, this is a possibility, especially with sensitive compounds. Silica gel's acidic nature can sometimes catalyze degradation.[18][19]
-
How to Check for Degradation (2D TLC):
-
Spot your purified product (or reaction mixture) in one corner of a square TLC plate.
-
Develop the plate as usual.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot lying on the diagonal. If new spots appear "off-diagonal," it indicates that the compound is degrading upon contact with the silica.[18][19] If this occurs, switch to a neutral alumina plate.
-
Q: Why is it important to use a pencil, not a pen, to mark the baseline? A: The ink from a pen contains various organic dyes that will dissolve in the TLC solvent and chromatograph up the plate along with your sample, creating confusing extra spots and invalidating your results.[7][13] Pencil graphite is inert carbon and will not move.[6]
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing common TLC problems.
Caption: A decision tree for troubleshooting common TLC issues.
Detailed Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel F₂₅₄ TLC plate.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (1-2 drops) in a volatile solvent (~0.5 mL of ethyl acetate). Also prepare dilute solutions of your starting materials.
-
Spotting: Using a fine capillary tube, spot the plate on the baseline. Create three lanes:
-
Lane 1 (SM): Starting Material(s)
-
Lane 2 (RXN): Reaction Mixture
-
Lane 3 (Co): Co-spot (spot the starting material first, then spot the reaction mixture directly on top of it).
-
-
Development: Place the spotted TLC plate in a closed chamber containing your chosen mobile phase (e.g., 7:3 Hexane:EtOAc + 1% Et₃N). Ensure the solvent level is below the baseline.[13] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Analysis: Immediately remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[11] Calculate the Rf values for all spots.
Protocol 2: Potassium Permanganate (KMnO₄) Stain Preparation and Use
-
Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. This solution is a strong oxidant and should be handled with care.[20]
-
Staining Procedure: After visualizing with UV, hold the dry TLC plate with forceps and quickly dip it into the KMnO₄ stain solution. Remove it immediately and wipe the excess stain from the back of the plate with a paper towel.[11]
-
Development: Gently warm the plate with a heat gun. Spots will appear as yellow/brown areas on a purple/pink background.[15]
References
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
- Vedantu. (n.d.). Thin Layer Chromatography Principle: Definition, Steps & Uses.
- EDVOTEK. (2001). Principles and Practice of Thin Layer Chromatography.
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Clark, J. (n.d.). Thin Layer Chromatography. Chemguide.
- Organic Chemistry. (n.d.). TLC Visualization Methods.
- ChemBAM. (n.d.). TLC troubleshooting.
- LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Organic Chemistry Data. (n.d.). TLC stains.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Reddit. (2013). TLC and streaking: why add triethylamine? r/chemhelp.
- UCLA Chemistry. (n.d.). TLC Stains.
- LibreTexts Chemistry. (2022, August 21). 5.7: Visualizing TLC Plates.
- Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chembam.com [chembam.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. TLC stains [reachdevices.com]
- 16. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. Chromatography [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Magic Formulas [chem.rochester.edu]
Technical Support Center: 2-Phenyl-1-pyridin-3-yl-ethanone Synthesis Workup & Purification
Welcome to the dedicated technical support guide for the synthesis and purification of 2-Phenyl-1-pyridin-3-yl-ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the workup and isolation of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs) - Workup & Initial Purification
This section addresses the most common issues arising immediately after the reaction is deemed complete. The focus is on quenching, liquid-liquid extraction, and initial isolation of the crude product.
Q1: My reaction mixture is a thick, unmanageable slurry after quenching. What causes this and how can I resolve it?
A1: This is a frequent issue, particularly in syntheses employing Grignard reagents with nitriles.[1][2][3] The primary cause is the formation of insoluble magnesium salts (e.g., magnesium halides and hydroxides) upon quenching with aqueous solutions.
Root Cause Analysis & Troubleshooting:
-
Insufficient Acid: The intermediate imine is complexed with magnesium salts. Quenching with plain water or a weak acid solution is often insufficient to break up this complex and fully dissolve the salts.
-
Solution: Employ a more acidic quench. A cold, dilute solution of hydrochloric acid (e.g., 1-2 M HCl) is generally effective. The acid protonates the imine and reacts with the magnesium salts to form water-soluble MgCl₂. Add the acid slowly while cooling the reaction mixture in an ice bath to manage any exotherm.
-
Solvent Choice: If the issue persists, consider adding a co-solvent like Tetrahydrofuran (THF) to the aqueous acid solution. THF can help improve the solubility of some organometallic residues and prevent the product from crashing out prematurely.
Q2: During my aqueous workup, I'm observing a significant amount of my product remaining in the aqueous layer. How can I improve extraction efficiency?
A2: This problem stems from the basic nature of the pyridine ring. In acidic conditions, the pyridine nitrogen becomes protonated, forming a pyridinium salt which is highly soluble in water and poorly soluble in common organic solvents.
The Underlying Chemistry: Acid-Base Extraction
The key is to control the pH of the aqueous layer. The pKa of the pyridinium ion is approximately 5.2.
-
Below pH 5.2: The pyridine is predominantly in its protonated, water-soluble form.
-
Above pH 5.2: The pyridine is in its neutral, organic-soluble free base form.
Optimized Extraction Protocol:
-
Acidic Wash (Optional): First, perform an extraction with dilute acid (e.g., 1 M HCl). This will pull your basic product into the aqueous layer, leaving non-basic, organic-soluble impurities (like biphenyl from a Grignard reaction) in the organic layer, which can be discarded.
-
Basification: Carefully add a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to the aqueous layer containing your product. Monitor the pH with litmus paper or a pH meter, ensuring you bring it to pH 8-9. This deprotonates the pyridinium ion.
-
Extraction: Immediately extract the now basic aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform at least three extractions to ensure complete recovery of the product.
-
Final Wash: Combine the organic extracts and wash with brine to remove residual water. Dry over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal.
Q3: I have a persistent emulsion during my liquid-liquid extraction. How can I break it?
A3: Emulsions are common when dealing with complex reaction mixtures containing fine inorganic precipitates and compounds that can act as surfactants.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion by removing the fine particulate matter that stabilizes it.
Section 2: Troubleshooting Guide - Chromatography and Recrystallization
Once a crude product is obtained, the next challenge is achieving high purity. This section focuses on common issues encountered during column chromatography and recrystallization.
Q1: My product is streaking badly on the TLC plate, making it difficult to choose a solvent system for column chromatography. What's wrong?
A1: Streaking on a silica gel TLC plate is a classic sign of an interaction between a basic compound and the acidic nature of the silica gel. The pyridine moiety in your product is basic and can interact strongly with the silanol groups (Si-OH) on the silica surface.
Solutions for Improved Chromatography:
-
Baseline TLC: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start by adding 0.5-1% triethylamine to your solvent mixture (e.g., Hexane/Ethyl Acetate/Et₃N 70:30:1). This neutralizes the acidic sites on the silica, preventing the strong adsorption that causes streaking.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.
-
Sample Preparation: Ensure your crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Any insoluble material can lead to poor separation.
Q2: I'm struggling to find a suitable solvent system for recrystallizing my product. What is a systematic approach?
A2: A successful recrystallization relies on finding a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.
Systematic Solvent Screening Protocol:
-
Start Small: Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Test Single Solvents: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for single-solvent recrystallization are those that require a significant amount of solvent to dissolve the solid at room temperature.
-
Common Test Solvents: Hexanes, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Water.
-
-
Test Solubility with Heat: If a solvent does not dissolve the compound at room temperature, gently heat the mixture. A good solvent will dissolve the compound when hot. Let it cool slowly to see if crystals form.
-
Develop a Solvent Pair: If no single solvent is ideal, try a solvent-pair system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.
Recommended Starting Points for this compound:
-
Single Solvents: Isopropanol, Ethanol.
-
Solvent Pairs: Toluene/Hexane, Ethyl Acetate/Hexane, Ethanol/Water.[4]
Q3: My recrystallization yielded an oil instead of crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is too high, inhibiting crystal lattice formation.
Troubleshooting Oiling Out:
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
Lower the Concentration: The solution may be too saturated. Add a small amount of the hot solvent to the oiled mixture, reheat to dissolve everything, and then attempt to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-purify: If the problem persists, it is likely due to a high level of impurities. The material may require another purification step, such as column chromatography, before recrystallization is attempted.
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the key purification workflows discussed, along with tables summarizing critical data.
Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the basic product from non-basic impurities and maximize yield.
-
Quench & Acidify: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully add 1 M HCl (aq) until the pH of the aqueous phase is ~2.
-
Initial Extraction: Transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate (2 x 50 mL for a 100 mL reaction volume). Set aside the aqueous layer which contains the protonated product. The organic layer, containing non-basic impurities, can be discarded.
-
Basify Aqueous Layer: Cool the reserved aqueous layer in an ice bath. Slowly add 2 M NaOH (aq) or saturated NaHCO₃ solution while stirring, until the pH is ~8-9.
-
Product Extraction: Extract the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Wash & Dry: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography with Basic Modifier
This method is for purifying the crude product when TLC analysis shows multiple components.
-
TLC Analysis: Develop a suitable eluent system. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. If streaking is observed, add 1% triethylamine (Et₃N). The target Rf for the product should be between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (with Et₃N if needed).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Data Tables
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁NO | N/A |
| Molecular Weight | 197.23 g/mol | N/A |
| Appearance | Reported as a solid | [4] |
| pKa (pyridinium ion) | ~5.2 | General Pyridine Chemistry |
Table 2: Troubleshooting Summary for Purification
| Issue | Probable Cause | Recommended Solution |
| Low Extraction Yield | Product is protonated and remains in the aqueous layer. | Basify the aqueous layer to pH > 8 before extraction. |
| TLC Streaking | Basic product interacting with acidic silica gel. | Add 1% triethylamine to the eluent. |
| Oiling Out | Solution is too concentrated or cooling too fast. | Dilute with more hot solvent and/or cool slowly. |
| Persistent Emulsion | Fine particulates stabilizing the layer interface. | Add brine or filter the entire mixture through Celite®. |
Section 4: Workflow and Logic Diagrams
To visually summarize the decision-making process, the following diagrams illustrate the optimized workup and purification workflows.
Diagram 1: Workup & Extraction Workflow
This diagram outlines the logical steps from quenching the reaction to obtaining the crude product.
Caption: Decision workflow for the acid-base extraction of this compound.
Diagram 2: Purification Troubleshooting Logic
This diagram provides a logical path for troubleshooting common purification challenges.
Caption: Troubleshooting logic for the purification of the crude product.
References
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Li, W., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry. [Link]
- Scarpitta, F., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. [Link]
- Aunela, A. O., et al. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions.
- Hadda, T. B., et al. (2020). Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone]. Journal of Molecular Structure. [Link]
- Wikipedia. Kröhnke pyridine synthesis. [Link]
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
- Organic Chemistry Portal.
- ResearchGate.
- The Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]
- Voorhees, V. (1943). Purification of ketones.
- LibreTexts Chemistry. Chemistry of Nitriles. [Link]
- Hyma Synthesis Pvt. Ltd.
- Martyanov, O. N., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1081. [Link]
- Kolb, K. E. (1993). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. [Link]
- Chad's Prep. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. YouTube. [Link]
- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
- University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
- Taha, M., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Synthesis, in-vitro, in-silico and cytotoxicity studies. Drug Design, Development and Therapy. [Link]
- Celanese Corporation. (1958). Method for purification of ketones.
- Al-Shurifi, F. (2021).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the technical support guide for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS: 14627-92-0). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
This compound is a valuable ketone intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges related to reagent sensitivity, competing side reactions, and product purification. The most common and reliable synthetic routes involve the formation of a carbon-carbon bond between a phenylacetyl synthon and a pyridine-3-carbonyl synthon. This guide will focus primarily on two robust methods: the Grignard reaction with nicotinonitrile and the Weinreb ketone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Route 1: Grignard Reaction with Nicotinonitrile (3-Cyanopyridine)
This is often the first approach considered, involving the reaction of benzylmagnesium bromide with 3-cyanopyridine, followed by acidic hydrolysis.
Q1: My reaction yielded almost no desired product. What are the most likely causes?
A1: A low or zero yield in this Grignard reaction typically points to one of three areas: the Grignard reagent itself, side reactions involving the nitrile, or an improper workup.
-
Grignard Reagent Integrity: Benzylmagnesium bromide is highly sensitive to moisture and air.[1] Exposure to atmospheric water will quench the reagent, forming toluene. Always use anhydrous solvents (THF or diethyl ether are common) and maintain a dry, inert atmosphere (Nitrogen or Argon). It is best practice to titrate the Grignard reagent before use to determine its exact molarity.
-
Alpha-Proton Abstraction: If your benzyl Grignard reagent has acidic protons alpha to the aromatic ring, the Grignard reagent can act as a base, deprotonating another molecule of the starting benzyl halide or the nitrile if it has acidic alpha-hydrogens. This leads to unwanted side products.[2]
-
Improper Hydrolysis: The initial product of the Grignard addition is a magnesium imine salt. This intermediate is stable and must be hydrolyzed, typically with aqueous acid, to yield the ketone.[3][4] Adding water without acid may not be effective and can lead to a complex mixture.[3]
Q2: The main byproducts in my reaction are toluene and biphenyl. Why did these form?
A2: These are classic byproducts of Grignard reactions.
-
Toluene is formed when the benzylmagnesium bromide is protonated (quenched) by a proton source. The most common culprit is trace water in the glassware or solvent.
-
1,2-Diphenylethane (Bibenzyl) is a result of a Wurtz-type coupling reaction where the Grignard reagent reacts with the starting benzyl bromide. This is more prevalent if the reaction is run at elevated temperatures or if there is an excess of benzyl bromide during the Grignard formation.
Q3: My aqueous workup is forming an emulsion, making extraction difficult. How can I improve the isolation process?
A3: Emulsion formation is common due to the presence of magnesium salts and the basic nature of the pyridine product.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution. This is a milder alternative to strong acids for quenching and can help minimize emulsions.
-
pH Adjustment: The pyridine nitrogen will be protonated under acidic conditions, rendering the product water-soluble. To extract it into an organic solvent, you must basify the aqueous layer. Slowly add a base like sodium bicarbonate or sodium carbonate solution until the pH is ~8-9.
-
Extraction: Extract with a suitable solvent like ethyl acetate or dichloromethane. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.
Route 2: The Weinreb-Nahm Ketone Synthesis
This elegant method involves reacting benzylmagnesium bromide with N-methoxy-N-methylnicotinamide (the Weinreb amide of nicotinic acid). It is often the preferred method for its high selectivity.
Q4: Why is the Weinreb ketone synthesis often more reliable than using an acid chloride or ester?
A4: The key advantage of the Weinreb-Nahm synthesis is its resistance to over-addition.[5] When a Grignard reagent reacts with a more traditional electrophile like an ester or acid chloride, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a byproduct.
The Weinreb amide, however, forms a stable tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is stabilized by chelation between the magnesium atom and both the oxygen of the initial carbonyl and the methoxy group.[5][6] This stable complex does not collapse to the ketone until acidic workup is performed, thus preventing the unwanted second addition.[6]
Q5: The preparation of my nicotinic acid Weinreb amide is low-yielding. Any suggestions?
A5: The conversion of nicotinic acid to its Weinreb amide requires activation of the carboxylic acid.
-
Method 1 (Acid Chloride): Convert nicotinic acid to nicotinoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.
-
Method 2 (Coupling Reagents): Use standard peptide coupling reagents like DCC, EDCI/HOBt, or BOP to directly couple nicotinic acid with N,O-dimethylhydroxylamine.[7] This often gives cleaner reactions and better yields than the acid chloride route. Ensure all reagents are anhydrous for best results.
General & Purification Issues
Q6: Is a Friedel-Crafts acylation of benzene with 3-pyridylacetyl chloride a viable route?
A6: This is generally not a recommended or feasible pathway. The Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃).[8][9] The basic nitrogen atom of the pyridine ring will complex strongly with the Lewis acid.[10] This has two negative consequences:
-
It consumes the catalyst, often requiring more than stoichiometric amounts.[9]
-
The resulting pyridinium salt is severely deactivated towards electrophilic aromatic substitution, preventing the reaction.[10]
Q7: What is the best method to purify the final this compound product?
A7: The purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: This is the most common and effective method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) will effectively separate non-polar byproducts like biphenyl from the more polar ketone product.
-
Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be effective.[11]
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.
Visualized Mechanisms and Workflows
Reaction Mechanisms
dot digraph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ondot Caption: Mechanism of Grignard addition to a nitrile followed by hydrolysis.
dot digraph "Weinreb Ketone Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} ondot Caption: Weinreb synthesis showing the stable chelated intermediate.
Troubleshooting Workflow
Quantitative Data & Protocols
Table 1: Reagent & Condition Summary (Illustrative)
| Parameter | Grignard + Nitrile Route | Weinreb Amide Route |
| Pyridine Substrate | 3-Cyanopyridine | N-methoxy-N-methylnicotinamide |
| Phenyl Synthon | Benzylmagnesium bromide | Benzylmagnesium bromide |
| Stoichiometry (Pyridine:Grignard) | 1 : 1.2 equivalents | 1 : 1.2 equivalents |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temp. | -78 °C to 0 °C |
| Workup | Saturated aq. NH₄Cl, then pH adjustment | Saturated aq. NH₄Cl or dilute HCl |
| Common Byproducts | Toluene, 1,2-diphenylethane | Toluene |
| Key Advantage | Commercially available starting materials | High selectivity, no over-addition |
Protocol 1: Synthesis via Grignard Reaction with Nicotinonitrile
Materials:
-
Magnesium turnings
-
Benzyl bromide
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Cyanopyridine (Nicotinonitrile)
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. c. Add a small portion of anhydrous THF via syringe. d. In the dropping funnel, prepare a solution of benzyl bromide (1.2 eq.) in anhydrous THF. e. Add a small amount of the benzyl bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask. f. Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1 hour. The resulting grey/brown solution is your Grignard reagent.
-
Reaction with Nitrile: a. In a separate flame-dried flask under nitrogen, dissolve 3-cyanopyridine (1.0 eq.) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly transfer the prepared Grignard reagent to the nitrile solution via cannula. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor by TLC.
-
Workup and Isolation: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Add 1 M HCl until the aqueous layer is acidic (pH ~2) to dissolve the magnesium salts. c. Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-polar organic byproducts. Discard these organic layers. d. Carefully basify the aqueous layer to pH 8-9 with saturated NaHCO₃ solution. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the basic organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. Purify the crude oil/solid by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Protocol 2: Synthesis via Weinreb Amide
Procedure:
-
Weinreb Amide Preparation: Prepare N-methoxy-N-methylnicotinamide from nicotinic acid using a standard peptide coupling protocol (e.g., EDCI/HOBt) or via the acid chloride.
-
Reaction with Grignard: a. In a flame-dried flask under nitrogen, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of benzylmagnesium bromide (1.2 eq.) in THF dropwise. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Workup and Isolation: a. Quench the reaction at 0 °C by the slow addition of 1 M HCl. b. Allow the mixture to warm to room temperature and transfer to a separatory funnel. c. Follow steps 3c through 4a from Protocol 1 for extraction, isolation, and purification.
References
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]ethanone.
- YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
- PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
- Sciencemadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- SlidePlayer. (n.d.). Weinreb Amides in Organic Synthesis ism2.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
- ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
- YouTube. (2025). Weinreb ketone synthesis.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
- Chemsrc. (2025). This compound | CAS#:14627-92-0.
Sources
- 1. CAS 1589-82-8: Benzylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone
Welcome to the technical support center for the synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Our focus is on the critical role of solvent selection, a parameter that frequently dictates the success or failure of the reaction, influencing yield, purity, and scalability. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.
The synthesis of this compound typically involves the formation of a key carbon-carbon bond between a phenylacetyl moiety and a pyridine-3-carbonyl group. The most common and accessible routes are variations of enolate acyl condensations and Grignard reactions. The guidance below is structured to address common challenges encountered in these pathways.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the synthesis of this compound?
A1: Solvent selection is paramount because it directly influences the solubility of reactants, the stability of reactive intermediates (like enolates or Grignard reagents), and the rates of both the desired reaction and potential side reactions. For instance, in the common condensation pathway using benzyl cyanide and ethyl nicotinate, the solvent must be able to dissolve the reactants while also promoting the formation of a reactive carbanion (enolate) from benzyl cyanide. An inappropriate solvent can lead to:
-
Low Solubility: Preventing reactants from interacting, thus stalling the reaction.
-
Intermediate Decomposition: Protic solvents like ethanol or water will quench the highly basic enolate or Grignard intermediates, halting the synthesis.[1][2]
-
Promotion of Side Reactions: The solvent can alter the reactivity of the pyridine nitrogen or favor self-condensation of the starting materials.
-
Poor Product Isolation: The final product's solubility in the reaction solvent will affect the ease and efficiency of workup and purification.
Q2: I'm planning a Claisen-type condensation between a phenylacetate ester and a nicotinic acid ester. Should I use a polar protic or a polar aprotic solvent?
A2: You must use a polar aprotic solvent , such as tetrahydrofuran (THF), toluene, or 1,2-dimethoxyethane (DME).[1]
Scientific Rationale: The core of this reaction is the deprotonation of the α-carbon of the phenylacetate to form a nucleophilic enolate.[3]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents possess acidic protons (-OH groups) that will instantly protonate and neutralize the strong base (e.g., sodium ethoxide, LDA) required for enolate formation.[4][5][6] They also solvate and stabilize the enolate through hydrogen bonding, reducing its nucleophilicity and hindering its ability to attack the nicotinic acid ester.[7][8]
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents lack acidic protons and cannot donate hydrogen bonds.[5][8] They effectively dissolve the reactants and the base. Crucially, they solvate the cation (e.g., Na⁺, Li⁺) of the base but leave the anionic base "naked" and highly reactive, promoting efficient deprotonation.[4][5] This leads to a higher concentration and reactivity of the desired enolate intermediate, driving the reaction forward.[1][9]
Q3: My Grignard reaction between benzylmagnesium chloride and ethyl nicotinate is giving very low yields. Could the solvent be the issue?
A3: Absolutely. The choice and condition of the solvent are critical for Grignard reactions. The standard solvent is an anhydrous ether, typically diethyl ether or THF.
Scientific Rationale: Ethereal solvents are essential for two reasons:
-
Grignard Reagent Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent. This "Schlenk equilibrium" solvation is crucial for stabilizing the reagent and keeping it soluble in the reaction medium.
-
Reactivity: While stabilizing, the ether's coordination is weak enough to allow the Grignard reagent to remain highly nucleophilic and attack the carbonyl of the ethyl nicotinate.
Using a non-coordinating solvent (like hexane) will prevent the Grignard reagent from forming or remaining in solution. Using a protic solvent (like ethanol) will instantly destroy the Grignard reagent. Furthermore, the solvent must be scrupulously anhydrous . Even trace amounts of water will protonate the Grignard reagent, converting it to toluene and rendering it useless for the acylation.
Troubleshooting Guide
Problem 1: Low or No Product Yield in Enolate Condensation Route
| Potential Cause | Scientific Explanation | Recommended Solution & Optimization Steps |
| Inappropriate Solvent Choice | A protic solvent (e.g., alcohols) was used, which quenches the strong base and enolate intermediate.[1][2] | Switch to an anhydrous, polar aprotic solvent. Recommended starting points are THF or Toluene. Ensure the solvent is rigorously dried before use, for example, by distilling from sodium/benzophenone or passing through an activated alumina column.[10] |
| "Wet" or Low-Quality Solvent | Trace moisture in the solvent is consuming the strong base (e.g., NaH, LDA) needed to generate the enolate. This is a very common cause of failure.[10] | Use freshly dried, anhydrous solvent. For sensitive reactions, purchase high-purity anhydrous solvent and use it under an inert atmosphere (Nitrogen or Argon). Flame-dry all glassware before use to remove adsorbed moisture.[10] |
| Insufficient Base Strength | The chosen base (e.g., sodium ethoxide) may not be strong enough to fully deprotonate the phenylacetyl starting material, leading to a low equilibrium concentration of the enolate. | Use a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as it is very strong (pKa ~36) and sterically hindered, which minimizes side reactions.[1] Prepare LDA in situ at low temperatures (-78 °C) in anhydrous THF for best results. |
| Poor Solubility of Reactants/Intermediates | The reactants or the intermediate sodium/lithium salt of the β-keto ester may precipitate from the solvent, effectively removing them from the reaction. | Consider a more polar aprotic solvent. If solubility in THF or toluene is an issue, consider switching to DMF or DMSO. However, be aware that these solvents can be more difficult to remove and may have higher reactivity, requiring careful temperature control. |
Problem 2: Significant Formation of Side Products
| Potential Cause | Scientific Explanation | Recommended Solution & Optimization Steps |
| Self-Condensation of Phenylacetate | The enolate of the phenylacetate starting material is reacting with another molecule of the ester instead of the desired nicotinic acid ester. | This is often a rate issue. Slowly add the phenylacetate ester to a pre-formed mixture of the base and the nicotinic acid ester in the chosen solvent. This ensures the enolate reacts with the desired electrophile as soon as it is formed. Lowering the temperature can also increase selectivity. |
| Reaction at Pyridine Nitrogen | The pyridine nitrogen is nucleophilic and can be alkylated or acylated, especially if a highly reactive electrophile is used or if the nitrogen is not protonated. | This is less common in condensation reactions but can be a concern. Using a solvent system where the pyridine nitrogen might be protonated (less likely with strong bases) or coordinating with a Lewis acid could mitigate this, but this often interferes with the primary reaction. The choice of a non-nucleophilic base like LDA helps avoid complications. |
| Incomplete Decarboxylation | The workup step, which involves hydrolysis of the intermediate β-keto ester followed by decarboxylation, is incomplete, leaving impurities in the final product. | The hydrolysis and decarboxylation step, typically done with aqueous acid (e.g., H₂SO₄ or HCl) and heat, needs to be driven to completion.[4] Increase the reaction time or temperature of the acidic workup. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the intermediate. A mixture of acetic acid and HCl is often effective.[4] |
Data & Visualization
Table 1: Comparison of Common Solvents for Enolate Condensation
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Excellent choice. Good balance of polarity for solubility, non-reactive, and easily dried. Stabilizes bases like LDA.[1] |
| Toluene | Non-polar | 2.4 | 111 | Good for industrial scale. Aprotic and allows for higher reaction temperatures, which can be useful for driving the subsequent decarboxylation.[4] |
| Diethyl Ether | Polar Aprotic | 4.3 | 35 | Suitable for Grignard reactions and can be used for enolate chemistry, but its low boiling point can limit the reaction temperature range. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | Use with caution. High polarity is excellent for solubility, but it can be reactive and difficult to remove. May promote side reactions if the temperature is not carefully controlled. |
| Ethanol | Polar Protic | 24.3 | 78.5 | Unsuitable. The acidic -OH proton will quench the base and enolate, preventing the reaction.[4][5][6] |
| Water | Polar Protic | 78.5 | 100 | Unsuitable for the condensation step. Will instantly destroy all reactive intermediates. It is only used in the final acidic workup stage.[4][6] |
Solvent Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the solvent system for the enolate condensation pathway.
Caption: Decision workflow for solvent system troubleshooting.
Experimental Protocol: Solvent Screening for Optimal Yield
This protocol outlines a parallel screening approach to identify the optimal solvent for the condensation step. It assumes the use of benzyl cyanide and ethyl nicotinate with Sodium Hydride (NaH) as the base.
Safety Precaution: Sodium hydride is a highly reactive, flammable solid. Handle only under an inert atmosphere. The reaction produces flammable hydrogen gas. Ensure the reaction setup is properly vented. Always wear appropriate personal protective equipment (PPE).
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Ethyl nicotinate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Hexanes (for washing NaH)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Reaction vessels (e.g., 25 mL Schlenk flasks with stir bars)
Procedure:
-
Preparation of Base:
-
In a glovebox or under a positive pressure of argon, weigh 1.2 equivalents of NaH (60% dispersion) for each planned reaction into separate, labeled Schlenk flasks.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully each time.
-
Dry the resulting grey powder under vacuum.
-
-
Reaction Setup:
-
To each flask containing the washed NaH, add 10 mL of the respective anhydrous solvent (THF, Toluene, DME).
-
Begin vigorous stirring and cool the flasks to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate flask, prepare a stock solution of benzyl cyanide (1.0 eq) and ethyl nicotinate (1.1 eq) in the primary screening solvent (e.g., THF).
-
Slowly, dropwise, add the solution of benzyl cyanide to each stirring suspension of NaH over 15 minutes. You should observe hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.
-
Next, slowly add the ethyl nicotinate to each flask.
-
Once the addition is complete, remove the ice bath and allow the reactions to warm to room temperature. Let them stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Monitoring and Workup:
-
Periodically take small aliquots from each reaction mixture (quenching them carefully in acidic methanol) to monitor progress by TLC or LC-MS.
-
Once a reaction is deemed complete, cool it back to 0 °C and cautiously quench by the slow addition of 10% aqueous HCl until the gas evolution ceases and the mixture is acidic (pH ~1-2).
-
Transfer the mixture to a round-bottom flask, add a stir bar, and heat to reflux for 2-4 hours to ensure complete hydrolysis and decarboxylation.
-
-
Analysis:
-
After the decarboxylation step, cool the mixtures, extract with a suitable organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layers over sodium sulfate, filter, and concentrate in vacuo.
-
Analyze the crude yield and purity of the this compound from each solvent system using ¹H NMR and/or LC-MS to determine the most effective solvent.
-
References
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). Google Patents.
- Enolate formation and reactions - Organic Chemistry II. (n.d.). Fiveable.
- Regioselective Formation of Enolates. (2023, April 30). JoVE.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango.
- Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts.
- Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.
- Reactions of Enolate Ions and Enols. (n.d.). Neuman, R. C., Jr.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube.
- This compound | CAS#:14627-92-0. (2025, September 30). Chemsrc.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. youtube.com [youtube.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 5. ijres.org [ijres.org]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of 2-Phenyl-1-pyridin-3-yl-ethanone
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral data validation for 2-Phenyl-1-pyridin-3-yl-ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. As researchers and drug development professionals, the ability to critically assess and validate spectral data is paramount to ensure the integrity of your research and the quality of your drug candidates. This document moves beyond a simple recitation of data, offering a practical framework for spectral validation, grounded in established scientific principles and bolstered by comparative data from structurally related molecules.
The Imperative of Spectral Data Validation
This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and demonstrate how to apply them to the structural elucidation and validation of this compound.
Predicted Spectral Data for this compound
As of the latest search, publicly available, experimentally derived spectral data for this compound (CAS: 14627-92-0) is not readily accessible in common databases. Therefore, this guide will utilize predicted spectral data as a framework for validation, supplemented with experimental data from its isomers and structurally analogous compounds. This approach provides a robust methodology for what to expect and how to interpret the data once it is acquired.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Pyridine H-2 | 9.2 - 9.0 | C=O | 197 - 195 |
| Pyridine H-6 | 8.8 - 8.6 | Pyridine C-3 | 133 - 131 |
| Pyridine H-4 | 8.2 - 8.0 | Pyridine C-5 | 136 - 134 |
| Pyridine H-5 | 7.5 - 7.3 | Pyridine C-2 | 154 - 152 |
| Phenyl H (ortho, meta, para) | 7.4 - 7.2 | Pyridine C-6 | 150 - 148 |
| Methylene (-CH₂-) | 4.4 - 4.2 | Pyridine C-4 | 124 - 122 |
| Phenyl C-1 (ipso) | 135 - 133 | ||
| Phenyl C-2/6 (ortho) | 130 - 128 | ||
| Phenyl C-3/5 (meta) | 129 - 127 | ||
| Phenyl C-4 (para) | 128 - 126 | ||
| Methylene (-CH₂-) | 46 - 44 |
Note: Predicted values are generated from standard NMR prediction software and may vary from experimental values.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for a solid sample like this compound.
Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good solubilizing power and relatively simple residual peak. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity or solubility that can lead to broadened spectral lines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024-4096 scans, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: For solid samples, the thin-film method is often preferred for its simplicity and the avoidance of interfering absorbances from mulling agents (like Nujol) or the broad hydroxyl peak from KBr if it is not perfectly dry. The key is to create a thin, even film to allow for optimal transmission of the infrared beam.
Step-by-Step Methodology:
-
Sample Preparation (Thin-Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty beam path.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the major absorption bands.
-
Spectral Data Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of spectral data for a newly synthesized compound.
Caption: Workflow for the validation of spectral data.
Comparative Analysis: Distinguishing this compound from its Isomers and Analogs
A crucial aspect of spectral validation is the comparison of the acquired data with that of structurally similar compounds. This allows for a more confident assignment of the structure and helps to rule out potential isomers that may have formed during the synthesis.
Comparison with Isomers: 2-Phenyl-1-(2-pyridinyl)-ethanone and 2-Phenyl-1-(4-pyridinyl)-ethanone
The position of the nitrogen atom in the pyridine ring significantly influences the electronic environment of the ring protons and carbons.
-
¹H NMR: In the ¹H NMR spectrum, the chemical shifts of the pyridine protons will be the most diagnostic feature.
-
For the 3-pyridyl isomer (target compound) , we expect to see four distinct aromatic signals for the pyridine ring, with the proton at the 2-position being the most deshielded (downfield) due to its proximity to the nitrogen and the carbonyl group.
-
For the 2-pyridyl isomer , the proton at the 6-position would be significantly deshielded. The overall splitting patterns would also be different due to the different ortho, meta, and para relationships between the protons.
-
For the 4-pyridyl isomer , due to symmetry, we would expect to see only two distinct signals for the pyridine protons, each integrating to two protons, appearing as doublets.[1]
-
-
¹³C NMR: The chemical shifts of the pyridine carbons will also be distinct for each isomer. The carbon attached to the carbonyl group and the carbons adjacent to the nitrogen will show the most significant variations.
Comparison with Structural Analogs: 2-Phenylacetophenone and 3-Acetylpyridine
By dissecting the target molecule into its constituent parts, we can use the spectral data of these fragments as a reference.
-
2-Phenylacetophenone (CAS: 451-40-1): This compound represents the phenyl and ethanone portion of our target molecule. Its ¹H NMR spectrum will show a singlet for the methylene protons and a series of multiplets for the two phenyl rings. Its IR spectrum will show a characteristic carbonyl stretch.
-
3-Acetylpyridine (CAS: 350-03-8): This compound represents the pyridin-3-yl-ethanone portion. Its ¹H NMR spectrum will show the characteristic signals for a 3-substituted pyridine ring and a singlet for the methyl protons. Its IR spectrum will show a carbonyl stretch at a slightly different wavenumber compared to 2-phenylacetophenone due to the electronic influence of the pyridine ring.[2]
By comparing the spectra of our target compound to these analogs, we can confidently assign the signals corresponding to each part of the molecule.
Table 2: Comparative Spectral Data of this compound and Related Compounds
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorption (cm⁻¹) | Molecular Ion (m/z) |
| This compound | Pyridine H-2/6/4/5, Phenyl H, -CH₂- | C=O, Pyridine C's, Phenyl C's, -CH₂- | ~1690 (C=O), ~3060 (Ar C-H) | 197 |
| 2-Phenyl-1-(4-pyridinyl)-ethanone | Pyridine H-2/6 & H-3/5 (two doublets), Phenyl H, -CH₂-[1] | C=O, Pyridine C's, Phenyl C's, -CH₂-[1] | Similar to 3-pyridyl isomer | 197 |
| 2-Phenylacetophenone | Phenyl H's (complex multiplets), -CH₂- (singlet) | C=O (~198), Phenyl C's, -CH₂- (~45) | ~1685 (C=O) | 196 |
| 3-Acetylpyridine | Pyridine H-2/6/4/5, -CH₃ (singlet, ~2.6)[2] | C=O (~197), Pyridine C's, -CH₃ (~26) | ~1690 (C=O)[3] | 121 |
Conclusion: A Framework for Confidence in Chemical Structure
This guide has provided a comprehensive framework for the spectral data validation of this compound. By combining predicted data, detailed experimental protocols, and a thorough comparative analysis with isomers and structural analogs, researchers can build a robust case for the structural confirmation of their synthesized compounds. The principles and workflows outlined herein are not limited to this specific molecule but can be applied as a general methodology for ensuring the scientific integrity of chemical research in the pharmaceutical sciences. Remember, the ultimate goal of spectral data validation is to provide an irrefutable link between a chemical structure on paper and the tangible substance in your vial, a critical step on the path from discovery to a potential new medicine.
References
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Phenyl 3-pyridyl ketone. NIST WebBook.
- Phenyl 4-pyridyl ketone. NIST WebBook.
- Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopy Online.
- Phenyl 3-pyridyl ketone. NIST WebBook.
- Phenyl 4-pyridyl ketone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Phenyl 4-pyridyl ketone - Optional[Near IR] - Spectrum. SpectraBase.
- A Review on Spectroscopic analytical method validation and force degrad
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
- Valid
- Pharmaceutical Impurity Analysis Overview. Chemass.
- 2-Phenyl-1-(4-pyridinyl)ethanone. SpectraBase.
- 2-Phenyl-1-(pyridin-3-yl)ethanone. BLDpharm.
- 2-Phenyl-1-(3-Pyridinyl)-Ethanone. Parchem.
- This compound,(CAS# 14627-92-0). Sinfoo Biotech.
- Ethanone, 1-(3-pyridinyl)-. NIST WebBook.
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- This compound | CAS#:14627-92-0. Chemsrc.
- An In-depth Technical Guide to the 1H NMR Spectrum of 1-[4-(4-Pyridinyl)phenyl]-ethanone. Benchchem.
- 3-Acetylpyridine. PubChem.
- 1-[2-(3,5-Dinitro-2-pyridinyl)phenyl]ethanone. PubChem.
- Ethanone, 1-(3-pyridinyl)-. NIST WebBook.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Ethanone, 1-(2-pyridinyl)-. NIST WebBook.
Sources
A Comprehensive Guide to the 13C NMR Interpretation of 2-Phenyl-1-pyridin-3-yl-ethanone
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Phenyl-1-pyridin-3-yl-ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecular structure and the observed (predicted) chemical shifts, offers a comparative analysis with isomeric and analogous compounds, and provides a standardized protocol for acquiring high-quality 13C NMR data. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also validated through comparison with established principles and experimental data of related structures.
Introduction: The Significance of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For a molecule like this compound, which possesses distinct aromatic and carbonyl functionalities, 13C NMR is instrumental in confirming its structure and assigning each carbon atom to its corresponding resonance.
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available, experimentally verified 13C NMR spectrum for this compound, a predicted spectrum was generated using a reliable online prediction tool. This serves as a robust foundation for our analysis, with the understanding that minor deviations from experimental values may occur. The predicted chemical shifts are presented in the table below, with assignments based on established principles of 13C NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |
| C=O | 197.5 | Carbonyl |
| Py-C3 | 134.8 | Quaternary (Pyridinyl) |
| Ph-C1' | 134.1 | Quaternary (Phenyl) |
| Py-C6 | 153.5 | CH (Pyridinyl) |
| Py-C2 | 150.2 | CH (Pyridinyl) |
| Py-C5 | 137.1 | CH (Pyridinyl) |
| Ph-C2'/C6' | 129.5 | CH (Phenyl) |
| Ph-C4' | 128.9 | CH (Phenyl) |
| Ph-C3'/C5' | 127.2 | CH (Phenyl) |
| Py-C4 | 123.8 | CH (Pyridinyl) |
| CH2 | 45.3 | Methylene |
Note: The predicted spectrum was generated using an online NMR prediction tool. The numbering of the atoms is provided in the molecular structure diagram below.
Spectral Interpretation and Rationale
The predicted 13C NMR spectrum of this compound displays a total of 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.
The Carbonyl Carbon (C=O): The most downfield signal, predicted at approximately 197.5 ppm , is unequivocally assigned to the carbonyl carbon of the ketone group. This significant deshielding is a characteristic feature of carbonyl carbons due to the strong electron-withdrawing effect of the oxygen atom and the sp2 hybridization.
Aromatic Carbons: The aromatic region, typically spanning from 110 to 160 ppm, contains the signals for the carbon atoms of both the phenyl and pyridinyl rings.
-
Pyridinyl Ring:
-
The quaternary carbon, Py-C3 , to which the acetyl group is attached, is predicted around 134.8 ppm .
-
The carbons adjacent to the nitrogen atom, Py-C2 and Py-C6 , are expected to be significantly deshielded due to the electronegativity of nitrogen. Their predicted shifts are approximately 150.2 ppm and 153.5 ppm , respectively.
-
Py-C5 is predicted at 137.1 ppm , and Py-C4 is predicted to be the most shielded of the pyridinyl carbons at around 123.8 ppm .
-
-
Phenyl Ring:
-
The quaternary carbon, Ph-C1' , bonded to the methylene group, is predicted at 134.1 ppm .
-
The two pairs of equivalent methine carbons, Ph-C2'/C6' and Ph-C3'/C5' , are predicted at 129.5 ppm and 127.2 ppm , respectively.
-
The para-carbon, Ph-C4' , is predicted at 128.9 ppm .
-
The Methylene Carbon (CH2): The aliphatic methylene carbon, situated between the carbonyl group and the phenyl ring, is predicted to resonate at approximately 45.3 ppm . This upfield shift relative to the aromatic carbons is characteristic of sp3 hybridized carbons. The proximity to the electron-withdrawing carbonyl and phenyl groups results in a downfield shift compared to a simple alkane.
Comparative Analysis with Isomeric Compounds
A comparative analysis with the experimentally determined 13C NMR data of the isomeric compounds, 2-Phenyl-1-(pyridin-2-yl)-ethanone and 2-Phenyl-1-(pyridin-4-yl)-ethanone, provides valuable validation for our predicted assignments.
| Carbon Atom | 2-Phenyl-1-(pyridin-3-yl)-ethanone (Predicted) | 2-Phenyl-1-(pyridin-2-yl)-ethanone (Experimental) | 2-Phenyl-1-(pyridin-4-yl)-ethanone (Experimental) |
| C=O | 197.5 | ~200 | ~198 |
| CH2 | 45.3 | ~45 | ~45 |
| Pyridinyl Carbons | 153.5, 150.2, 137.1, 134.8, 123.8 | ~153, 149, 137, 127, 122 | ~150, 143, 121 |
| Phenyl Carbons | 134.1, 129.5, 128.9, 127.2 | ~135, 129, 129, 127 | ~135, 129, 129, 127 |
Note: Experimental data for the 2- and 4-pyridinyl isomers are approximated from various sources and are intended for comparative purposes.
The comparison reveals a strong correlation in the chemical shifts of the carbonyl, methylene, and phenyl carbons across the three isomers. The primary differences, as expected, lie in the chemical shifts of the pyridinyl carbons, which are highly sensitive to the position of the nitrogen atom and the substituent. This comparative data reinforces the predicted assignments for this compound.
Experimental Protocol for 13C NMR Spectroscopy
To obtain a high-quality 13C NMR spectrum for compounds such as this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved to avoid solid particles which can degrade spectral resolution.
-
Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate signal decay.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is usually sufficient to cover the entire range of carbon chemical shifts.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its 13C NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for 13C NMR spectral analysis.
Conclusion
This guide has provided a comprehensive interpretation of the predicted 13C NMR spectrum of this compound. By dissecting the predicted chemical shifts and comparing them with data from isomeric compounds, we have established a solid framework for understanding the structure-spectrum correlations of this molecule. The included experimental protocol offers a standardized approach for acquiring high-quality 13C NMR data, ensuring reproducibility and accuracy in research endeavors. This integrated approach, combining theoretical prediction with comparative analysis and practical methodology, serves as a valuable resource for scientists engaged in the structural elucidation of organic compounds.
References
- Online NMR Prediction Tools: Various platforms such as NMRDB.org, ChemAxon's NMR Predictor, and Mestrelab's Mnova NMRPredict offer reliable predictions of NMR spectra. These tools utilize extensive databases and sophisticated algorithms to estimate chemical shifts. NMRDB.org: [Link] ChemAxon: [Link] Mestrelab Research: [Link]
- General 13C NMR Chemical Shift Ranges: Authoritative chemistry resources provide tables and discussions on typical 13C NMR chemical shifts for various functional groups. Chemistry LibreTexts: [Link]
- Experimental NMR Data for Related Compounds: Spectral databases are invaluable resources for finding experimental NMR data. SpectraBase: [Link] PubChem: [Link]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Phenyl-1-pyridin-3-yl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Structural Isomers
In pharmaceutical development and chemical synthesis, the unambiguous identification of structural isomers is a critical analytical challenge. Positional isomers, such as the family of phenyl-pyridin-ylethanones, often exhibit similar chromatographic and spectroscopic properties, yet can possess vastly different pharmacological activities and toxicological profiles. 2-Phenyl-1-pyridin-3-yl-ethanone is a ketone building block that features a phenyl ring, a methylene bridge, a carbonyl group, and a pyridine ring. Its structure presents several potential sites for fragmentation under mass spectrometric analysis.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a senior application scientist, the objective is not merely to present a spectrum, but to elucidate the underlying fragmentation mechanisms. We will explore the causality behind the formation of key fragment ions, grounded in the principles of ion stability. Furthermore, we will conduct a comparative analysis with its structural isomers, 2-phenyl-1-(pyridin-2-yl)ethanone and 2-phenyl-1-(pyridin-4-yl)ethanone, to provide a robust framework for their differentiation.
Experimental Methodology: A Self-Validating Protocol
To ensure reproducible and reliable data, a standardized analytical protocol is paramount. The following methodology is designed for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole mass spectrometer)
-
Ionization Source: Electron Ionization (EI) at 70 eV
Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in HPLC-grade methanol or dichloromethane.
-
GC Separation:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
Rationale for Choices:
-
70 eV Electron Ionization: This standard EI energy provides sufficient energy to induce fragmentation, creating reproducible and extensive fragment libraries for compound identification.[1]
-
HP-5ms Column: This is a versatile, low-bleed column suitable for a wide range of semi-volatile aromatic compounds, ensuring good chromatographic peak shape and separation from impurities.
-
Temperature Program: The chosen ramp rate and final temperature ensure the efficient elution of the analyte while preventing thermal degradation.
Fragmentation Analysis of this compound (Predicted)
The molecular formula of this compound is C₁₃H₁₁NO, yielding a nominal molecular weight of 197 Da.[2] Upon electron ionization, the molecule will lose an electron to form the molecular ion (M•⁺) at m/z 197. The stability of aromatic systems suggests this peak will be observable. The primary fragmentation pathways are dictated by the cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage.[3][4]
Primary Fragmentation Pathways: α-Cleavage
The C-C bonds adjacent to the carbonyl group are the most likely sites for initial fragmentation due to the ability of the heteroatoms (oxygen and nitrogen) to stabilize the resulting positive charge.[5][6]
-
Pathway A: Formation of the Tropylium Ion (m/z 91) This pathway involves the cleavage of the bond between the carbonyl carbon and the methylene carbon. This is a highly favored process that results in the formation of a benzyl cation (C₇H₇⁺), which rapidly rearranges to the exceptionally stable, aromatic tropylium ion.[7] The tropylium ion is often the base peak in the mass spectra of compounds containing a benzyl moiety. The other product is a neutral 3-pyridylcarbonyl radical.
-
Pathway B: Formation of the 3-Pyridoyl Cation (m/z 106) The alternative α-cleavage involves breaking the bond between the carbonyl carbon and the pyridine ring. This expels a neutral benzyl radical (•CH₂Ph) and forms the 3-pyridoyl (nicotinoyl) cation. This acylium ion is resonance-stabilized and is expected to be a prominent peak in the spectrum.[1]
Caption: Primary α-cleavage pathways of this compound.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.
-
Fragmentation of the Tropylium Ion (m/z 91): The stable tropylium ion can lose a neutral acetylene molecule (C₂H₂) to form the C₅H₅⁺ ion at m/z 65.[8]
-
Fragmentation of the 3-Pyridoyl Cation (m/z 106): Acylium ions commonly lose a neutral carbon monoxide (CO) molecule.[7] This would lead to the formation of the 3-pyridyl cation at m/z 78. This ion may further fragment by losing hydrogen cyanide (HCN) to produce an ion at m/z 51.
Caption: Secondary fragmentation of the primary fragment ions.
Summary of Predicted Fragments
The table below summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Formula | Comments |
| 197 | [C₆H₅CH₂COC₅H₄N]•⁺ | [C₁₃H₁₁NO]•⁺ | Molecular Ion (M•⁺) |
| 106 | [COC₅H₄N]⁺ | [C₆H₄NO]⁺ | 3-Pyridoyl cation from α-cleavage (loss of •CH₂Ph) |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from α-cleavage (loss of •COC₅H₄N), likely the base peak. |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | 3-Pyridyl cation from loss of CO from m/z 106 |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | From loss of C₂H₂ from tropylium ion (m/z 91) |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | From loss of HCN from m/z 78 |
Comparative Analysis: Differentiating Positional Isomers
The true diagnostic power of mass spectrometry is often revealed when comparing isomers. The fragmentation of 2-phenyl-1-(pyridin-2-yl)ethanone and 2-phenyl-1-(pyridin-4-yl)ethanone is expected to proceed via the same fundamental pathways (α-cleavage), but the relative abundances of the key fragment ions may differ, providing a basis for differentiation.
-
2-Phenyl-1-(pyridin-2-yl)ethanone (Isomer 2): The 2-pyridoyl cation (m/z 106) may be stabilized by chelation with the nitrogen atom's lone pair, a phenomenon known as the "ortho effect." This additional stability could potentially increase the relative abundance of the m/z 106 peak compared to that in the 3- and 4-isomers.
-
2-Phenyl-1-(pyridin-4-yl)ethanone (Isomer 4): The electronic properties of the pyridine ring are influenced by the nitrogen's position. The 4-pyridoyl cation's stability is different from its 2- and 3- counterparts. While a publicly available full spectrum is not readily accessible for detailed comparison, data for the 4-pyridinyl isomer exists in spectral databases, confirming the presence of these key fragments.[9]
The primary distinguishing feature will likely be the ratio of the abundances of the tropylium ion (m/z 91) to the pyridoyl cation (m/z 106). Subtle differences in the stability of the pyridoyl radical cation isomers will influence the competitive balance between α-cleavage pathways A and B.
| Compound | Key Differentiating Feature |
| 2-Phenyl-1-(pyridin-2-yl)ethanone | Potentially higher relative abundance of the m/z 106 peak due to the ortho effect stabilizing the 2-pyridoyl cation. |
| 2-Phenyl-1-(pyridin-3-yl)ethanone | A "standard" abundance ratio between m/z 91 and m/z 106, serving as a baseline for comparison. |
| 2-Phenyl-1-(pyridin-4-yl)ethanone | The abundance ratio of m/z 91 to m/z 106 is expected to differ from the 2- and 3-isomers due to electronic effects.[9] |
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is dominated by predictable α-cleavage reactions. The spectrum is expected to be characterized by a molecular ion at m/z 197, a prominent 3-pyridoyl cation at m/z 106, and a highly stable tropylium ion at m/z 91, which is anticipated to be the base peak. Secondary fragments arising from the loss of neutral molecules like CO, C₂H₂, and HCN provide further structural confirmation.
While all three positional isomers (2-, 3-, and 4-pyridyl) will produce these same key ions, the subtle differences in the stability of the respective pyridoyl cations are predicted to alter the relative ion abundances. This provides a clear analytical strategy for their differentiation. By carefully examining the ratio of the m/z 91 to m/z 106 peaks, researchers can confidently distinguish between these critical structural isomers, ensuring the integrity of their chemical and pharmaceutical research.
References
- Gu, J., Su, T., & Lin, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1022–1030. [Link]
- IGNOU. (n.d.).
- Lytle, T. (n.d.).
- Wikipedia. (2023). McLafferty rearrangement. [Link]
- Wiley. (2024). 2-Phenyl-1-(4-pyridinyl)ethanone. SpectraBase. [Link]
- Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
- Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Journal of the American Chemical Society. [Link]
- Nibbering, N. M. M. (2004). The McLafferty rearrangement: A personal recollection. Journal of the American Society for Mass Spectrometry, 15(7), 956–958. [Link]
- Unacademy. (n.d.). McLafferty Rearrangement. [Link]
- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
- Chemistry LibreTexts. (2023).
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
- Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
- Chemsrc. (2024). This compound | CAS#:14627-92-0. [Link]
- Fiveable. (n.d.).
- Slideshare. (n.d.).
- PubChem. (n.d.). 2-phenyl-1-(pyridin-2-yl)ethan-1-one. [Link]
- Chemistry Stack Exchange. (2015).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone for Pharmaceutical Research and Development
Introduction
2-Phenyl-1-pyridin-3-yl-ethanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both a phenyl and a pyridin-3-yl moiety provides a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this ketone, offering field-proven insights and detailed experimental considerations for researchers, scientists, and drug development professionals. The objective is to furnish a comprehensive understanding of the available synthetic routes, enabling an informed selection based on factors such as yield, purity, scalability, and the availability of starting materials.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the carbon-carbon bond between the phenylacetyl group and the pyridine ring. Three principal strategies have been identified in the literature for achieving this transformation: the Grignard reaction, Claisen condensation, and the use of organolithium reagents. Each of these methods presents a unique set of advantages and challenges, which will be discussed in detail.
Method 1: The Grignard Reaction Approach
The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this method involves the reaction of a benzylmagnesium halide with a suitable nicotinoyl electrophile.
Reaction Scheme
A Comparative Guide to 2-Phenyl-1-pyridin-3-yl-ethanone and its Positional Isomers: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridine derivatives represent a cornerstone scaffold, prized for their versatile biological activities and tunable photophysical properties. Within this vast chemical space, the phenyl-pyridinylethanone framework presents a compelling area of investigation. This guide provides an in-depth comparison of 2-Phenyl-1-pyridin-3-yl-ethanone and its positional isomers, 2-Phenyl-1-pyridin-2-yl-ethanone and 2-Phenyl-1-pyridin-4-yl-ethanone. By examining their synthesis, and exploring their biological and photophysical properties through available experimental data and structure-activity relationships, we aim to provide a comprehensive resource for researchers seeking to harness the potential of these intriguing molecules.
The Phenyl-Pyridinylethanone Scaffold: A Tale of Three Isomers
The core structure of phenyl-pyridinylethanone consists of a phenyl group and a pyridine ring connected by a two-carbon ethanone linker. The seemingly subtle difference in the position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) gives rise to three distinct isomers with potentially divergent chemical and biological profiles. This isomerism is central to understanding their structure-activity relationships (SAR), as the nitrogen's location influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are critical determinants of its interactions with biological targets and its behavior in different chemical environments.
Diagram of the Three Positional Isomers:
Caption: The three positional isomers of phenyl-pyridinylethanone.
Synthesis Strategies: Building the Core Scaffold
While specific, detailed protocols for the direct synthesis of this compound are not extensively reported in readily available literature, established methods for creating similar pyridine ketones provide a solid foundation for their preparation. The synthesis of the closely related drug intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, offers valuable insights into plausible synthetic routes.
General Synthetic Approach: A Plausible Pathway
A common strategy for the synthesis of such ketones involves the coupling of a pyridine derivative with a phenylacetic acid derivative. This can be achieved through various modern organic chemistry reactions.
Experimental Protocol: Hypothetical Synthesis of this compound
This protocol is a proposed adaptation based on the synthesis of structurally similar compounds.
-
Preparation of Pyridine-3-carbonyl Chloride:
-
Nicotinic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC or disappearance of starting material).
-
The excess thionyl chloride is removed under reduced pressure to yield crude pyridine-3-carbonyl chloride.
-
-
Grignard Reaction with Benzylmagnesium Chloride:
-
Benzylmagnesium chloride (1.1 eq) in an appropriate solvent (e.g., THF) is prepared from benzyl chloride and magnesium turnings.
-
The solution of pyridine-3-carbonyl chloride in an anhydrous solvent (e.g., THF) is added dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Diagram of the Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Comparative Biological Activity
Direct comparative biological data for the three phenyl-pyridinylethanone isomers is scarce in the public domain. However, by examining studies on structurally related compounds, we can infer potential activities and draw logical comparisons.
Antimicrobial and Antiviral Potential
The pyridine nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery. Research on Phenyl-1-pyridin-2-yl-ethanone-based iron chelators has demonstrated their ability to inhibit HIV-1 transcription, suggesting that this scaffold can interact with key biological pathways.[1] The mechanism involves the modulation of CDK2 and CDK9 activities, which are crucial for viral gene expression.[1] This finding opens the door for exploring the antiviral potential of the 3- and 4-pyridyl isomers, where the different electronic properties conferred by the nitrogen position could lead to altered chelation properties and differential inhibition of these kinases.
A study on a series of 2-phenyl-N-(pyridin-2-yl)acetamides, which share a similar structural motif, identified compounds with promising antimycobacterial activity.[2][3] This suggests that the phenyl-pyridinyl scaffold could be a valuable starting point for the development of new antitubercular agents. While no direct data exists for this compound, it is plausible that it and its isomers could exhibit a range of antimicrobial activities.
Anticancer and Cytotoxic Activity
The antiproliferative properties of pyridine derivatives are also widely documented. The aforementioned study on 2-phenyl-N-(pyridin-2-yl)acetamides also revealed interesting antiproliferative activity against several human cancer cell lines.[2][3] The precise mechanism of action was not fully elucidated, but it highlights the potential of this chemical class in oncology research.
The position of the nitrogen atom in the pyridine ring is expected to significantly influence the molecule's interaction with protein targets. For instance, the more basic nature of the 4-pyridyl nitrogen compared to the 2- and 3-pyridyl nitrogens could lead to stronger hydrogen bonding interactions with specific amino acid residues in an enzyme's active site, potentially resulting in enhanced inhibitory activity.
Table 1: Inferred Biological Activities and Rationale for Phenyl-Pyridinylethanone Isomers
| Isomer | Potential Biological Activity | Rationale for Comparison |
| 2-Phenyl-1-pyridin-2-yl-ethanone | Antiviral (HIV-1)[1], Antimycobacterial[2][3], Anticancer[2][3] | The 2-pyridyl isomer's nitrogen is in close proximity to the carbonyl group, which could influence its metal-chelating properties and steric interactions with biological targets. |
| This compound | Antimicrobial, Antiviral, Anticancer (Predicted) | The 3-pyridyl isomer presents a different electronic and steric profile compared to the 2- and 4-isomers, which could lead to unique biological activities. Its dipole moment and hydrogen bonding potential will differ, potentially altering its binding affinity for various enzymes and receptors. |
| 2-Phenyl-1-pyridin-4-yl-ethanone | Antimicrobial, Antiviral, Anticancer (Predicted) | The 4-pyridyl isomer has the most exposed and basic nitrogen atom, which could facilitate strong interactions with biological targets through hydrogen bonding. This may translate to higher potency in certain biological assays compared to the other isomers. |
Photophysical Properties: The Influence of Isomerism on Light Emission
The photophysical properties of pyridine derivatives are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The position of the nitrogen atom in the phenyl-pyridinylethanone scaffold is expected to have a profound impact on the electronic transitions and, consequently, the absorption and emission characteristics of these molecules.
A study on positional isomers of a pyridine-containing molecule with aggregation-induced emission (AIE) characteristics demonstrated that the linkage position of the pyridine ring significantly influences the molecular configuration and conjugation, leading to different photophysical properties. Specifically, a bathochromic (red) shift in both absorption and fluorescence emission was observed when the pyridine ring was linked at the ortho and para positions compared to the meta position.
Based on these findings, we can predict the following trends for the phenyl-pyridinylethanone isomers:
-
2-Phenyl-1-pyridin-2-yl-ethanone (ortho-analogue): Likely to exhibit absorption and emission at longer wavelengths compared to the 3-pyridyl isomer.
-
This compound (meta-analogue): Expected to have the most blue-shifted absorption and emission spectra among the three isomers.
-
2-Phenyl-1-pyridin-4-yl-ethanone (para-analogue): Predicted to show similar or even more red-shifted absorption and emission compared to the 2-pyridyl isomer due to more effective electronic communication through the para-linkage.
Table 2: Predicted Photophysical Properties of Phenyl-Pyridinylethanone Isomers
| Isomer | Predicted Absorption (λmax) | Predicted Emission (λem) | Rationale |
| 2-Phenyl-1-pyridin-2-yl-ethanone | Red-shifted | Red-shifted | The ortho-like arrangement allows for greater electronic conjugation between the pyridine and the rest of the molecule. |
| This compound | Blue-shifted | Blue-shifted | The meta-like linkage disrupts the electronic conjugation, leading to a larger HOMO-LUMO gap and higher energy transitions. |
| 2-Phenyl-1-pyridin-4-yl-ethanone | Red-shifted | Red-shifted | The para-like linkage provides the most effective pathway for intramolecular charge transfer (ICT), resulting in the smallest HOMO-LUMO gap and the most red-shifted spectra. |
Experimental Protocol: Characterization of Photophysical Properties
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a suitable solvent (e.g., ethanol, dichloromethane).
-
Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).
-
Determine the wavelength of maximum absorption (λmax) for each isomer.
-
-
Fluorescence Spectroscopy:
-
Excite the solutions at their respective λmax values using a spectrofluorometer.
-
Record the fluorescence emission spectra.
-
Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) for each isomer using a known standard (e.g., quinine sulfate).
-
Catalytic Applications: Emerging Roles for Pyridine Ketones
The utility of pyridine derivatives extends to the realm of catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom of the pyridine ring can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. While specific catalytic applications for this compound have not been reported, the broader class of pyridine-containing molecules has shown promise. For instance, ter-pyridine derivatives have been employed as catalysts for the allylation of aldehydes and ketones.[2]
The different steric and electronic environments of the nitrogen atom in the three phenyl-pyridinylethanone isomers could lead to distinct catalytic activities when they are used as ligands. The less sterically hindered nitrogen of the 3- and 4-pyridyl isomers might allow for more facile coordination to a metal center compared to the 2-pyridyl isomer.
Conclusion and Future Directions
This compound and its positional isomers represent a promising yet underexplored area of chemical research. While direct comparative data is limited, by drawing parallels with structurally related compounds, we can anticipate a rich tapestry of biological activities and photophysical properties. The position of the nitrogen atom in the pyridine ring is a critical design element that can be leveraged to fine-tune the characteristics of these molecules for specific applications in drug discovery and materials science.
Future research should focus on the systematic synthesis and characterization of all three isomers to provide the much-needed experimental data for a direct and robust comparison. Head-to-head screening in a panel of biological assays (e.g., antimicrobial, antiviral, and anticancer) would be invaluable for elucidating their structure-activity relationships. Similarly, a thorough investigation of their photophysical properties will pave the way for their potential use in optoelectronic devices. The exploration of their catalytic potential as ligands or organocatalysts also warrants further investigation. This guide serves as a foundational resource to stimulate and guide such future endeavors.
References
- Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chem Biol Drug Des. 2025. URL
- 2-Phenyl-1-(pyridin-2-yl)ethanone. BenchChem. URL
- Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Charles University. URL
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021. URL
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Int J Mol Sci. 2023. URL
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrob Agents Chemother. 2014. URL
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Int J Mol Sci. 2010. URL
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M
- Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science. 2021. URL
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Org Biomol Chem. 2021. URL
- This compound. ChemSrc. URL
- 2-Phenyl-1-(pyridin-3-yl)ethanone. BLDpharm. URL
- This compound. Sinfoo Biotech. URL
- Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Molecules. 2022. URL
- 2-PHENYL-1-PYRIDIN-2-YL-ETHANONE. ChemicalBook. URL
- 2-Phenyl-1-(pyridin-2-yl)ethanone. Hoffman Fine Chemicals. URL
- 2-Phenylpyridine. Wikipedia. URL
- 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. PubChem. URL
- 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE. ChemicalBook. URL
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
- 2-phenyl-1-(pyridin-2-yl)ethan-1-one. PubChemLite. URL
- 1-(2-(Pyridin-4-yl)phenyl)ethanone. BLDpharm. URL
- 2-Phenyl-1-(pyridin-2-yl)ethan-1-one. PubChem. URL
- 2-Phenyl-1-(pyridin-2-yl)ethanone. CymitQuimica. URL
- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. J Mol Struct. 2022. URL
- In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide. Jundishapur J Microbiol. 2013. URL
- 1-(2-(Phenylamino)phenyl)ethanone. PubChem. URL
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.cuni.cz [publications.cuni.cz]
A Comparative Guide to the Biological Activity of 2-Phenyl-1-pyridin-3-yl-ethanone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the modification of established pharmacophores is a cornerstone of drug discovery. The introduction of heteroatoms into carbocyclic structures can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. This guide provides a comparative analysis of the biological activities of 2-Phenyl-1-pyridin-3-yl-ethanone and its close analogue, deoxybenzoin (1,2-diphenylethanone). By replacing a phenyl ring with a pyridin-3-yl moiety, we can explore the impact of this isosteric replacement on key biological functions, particularly anticonvulsant and anti-inflammatory activities. This guide will delve into the experimental data supporting these activities, detail the methodologies used for their assessment, and provide insights into the structure-activity relationships (SAR) that govern their potency and selectivity.
Comparative Analysis of Biological Activities
The primary biological activities associated with the deoxybenzoin scaffold are anticonvulsant and anti-inflammatory effects. The introduction of the pyridine ring in this compound is expected to modulate these activities.
Anticonvulsant Activity: A Tale of Two Scaffolds
Deoxybenzoin and its derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure test in rodents is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. In this assay, a powerful electrical stimulus is applied to induce a characteristic seizure pattern, and the ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.
Table 1: Comparative Anticonvulsant Activity
| Compound | Animal Model | Assay | ED50 (mg/kg) | Reference |
| Etifoxine (analogue) | Mice | MES | 101 | [3] |
| Compound 14 * | Mice | MES | 49.6 | [4] |
| 5α,3α-A (analogue) | Mice | MES | 224 | [5] |
Note: Compound 14 is a pyrrolidine-2,5-dione derivative, not a direct analogue, but is included to show the potency of some heterocyclic anticonvulsants.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a cornerstone in the preclinical evaluation of anticonvulsant drugs. The protocol is designed to be a self-validating system for assessing a compound's ability to prevent the spread of seizures.
Objective: To determine the median effective dose (ED50) of a test compound required to protect against the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Model: Adult male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle alone.
-
Pre-treatment Time: A pre-treatment time (typically 30-60 minutes) is allowed for the compound to be absorbed and distributed.
-
Induction of Seizure: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded for each animal. The abolition of this phase is considered a positive result (protection).
-
Data Analysis: The percentage of protected animals at each dose is calculated. The ED50, the dose that protects 50% of the animals, is then determined using probit analysis.[5]
Causality Behind Experimental Choices:
-
Maximal Stimulus: The use of a maximal stimulus ensures that the seizure is not limited by the threshold of individual animals, providing a robust measure of a drug's ability to prevent seizure spread.
-
Tonic Hindlimb Extension: This is a highly reproducible and easily observable endpoint, making the assay reliable and minimizing subjective interpretation.
-
ED50 Calculation: This statistical method provides a quantitative measure of a compound's potency, allowing for direct comparison between different drugs.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6] There are two main isoforms, COX-1 (constitutively expressed and involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]
The deoxybenzoin scaffold has been explored for its anti-inflammatory properties, with some derivatives showing COX inhibitory activity. The introduction of a pyridyl ring can significantly influence both the potency and selectivity of COX inhibition. The nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the active site of the COX enzyme. Structure-activity relationship studies on various pyridyl-containing compounds have shown that the position of the nitrogen and other substituents on the rings are critical for COX-2 selectivity.[6][8]
Table 2: Comparative COX-2 Inhibitory Activity
| Compound | Enzyme Source | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5n | Human | 0.07 | 508.6 | [9] |
| Compound VIIa | Ovine | 0.29 | 67.24 | [10] |
| Celecoxib (Reference) | Human Whole Blood | 0.04 | 30 | [11] |
| Meloxicam (Reference) | Ovine | 1.8 | 3.5 | [12] |
Note: Compounds 5n and VIIa are not direct analogues but are potent and selective pyridyl-containing COX-2 inhibitors included for comparative purposes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantitatively determines the inhibitory potency of a compound against the two COX isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing necessary co-factors like hematin and glutathione is prepared.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) for a specific period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding an acid (e.g., 1 M HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Trustworthiness of the Protocol: This protocol is a self-validating system because it includes positive controls (known COX inhibitors like celecoxib or indomethacin) and negative controls (vehicle), allowing for the validation of each experimental run. The use of purified enzymes ensures that the observed inhibition is directly related to the target.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The transition from a phenyl ring in deoxybenzoin to a pyridin-3-yl ring in this compound introduces several key changes that can influence biological activity:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen can alter the electron density of the carbonyl group, potentially affecting its interaction with biological targets.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. In the case of COX-2, this can lead to enhanced binding affinity and selectivity.
-
Solubility and Polarity: The introduction of the nitrogen atom increases the polarity of the molecule, which can affect its solubility and ability to cross biological membranes.
The position of the nitrogen atom is also critical. A pyridin-3-yl ring, as in the title compound, presents a different spatial arrangement of the nitrogen compared to a pyridin-2-yl or pyridin-4-yl isomer, which can lead to different binding modes and activities.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the core structural comparison and the key modification that influences the biological activity profile.
Caption: Structural comparison of Deoxybenzoin and its pyridyl analogue.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the biological activity of novel chemical entities.
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The replacement of a phenyl ring with a pyridin-3-yl moiety in the deoxybenzoin scaffold represents a strategic modification in the quest for novel therapeutic agents. While direct comparative data is limited, the analysis of related compounds strongly suggests that this compound is likely to exhibit modulated anticonvulsant and anti-inflammatory properties. The introduction of the pyridine nitrogen offers a handle for optimizing potency and selectivity, particularly for COX-2 inhibition, by engaging in specific hydrogen bonding interactions within the enzyme's active site.
Future research should focus on the direct synthesis and parallel testing of this compound and its 2- and 4-pyridyl isomers alongside deoxybenzoin in standardized anticonvulsant and COX inhibition assays. This would provide definitive quantitative data to elucidate the precise impact of the pyridine ring's placement and electronics on biological activity. Such studies would be invaluable for guiding the rational design of next-generation anticonvulsant and anti-inflammatory drugs with improved efficacy and safety profiles.
References
- Al-Saeedi, A. H., & Al-Ghamdi, K. M. (2022). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 27(15), 4814. [Link]
- Ciulla, M., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Medicinal Chemistry Research, 25(12), 2821-2843. [Link]
- Kamath, P. R., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7354. [Link]
- Krupińska, S., et al. (2020). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 25(21), 5029. [Link]
- Liu, H., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]
- Redda, K. K., et al. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin, 39(3), 786-791. [Link]
- Saeed, A., et al. (2022). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2052. [Link]
- Saleh, N. M., et al. (2021). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 11(1), 1-17. [Link]
- Shen, G., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 476-489. [Link]
- Szymański, P., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
- Zablotskaya, A. A., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1918. [Link]
- Zisopoulou, S. A., et al. (2021). Anticonvulsant Activity of Androsterone and Etiocholanolone. Journal of Pharmacology and Experimental Therapeutics, 377(2), 235-243. [Link]
- Fry, R., et al. (1998). [S]-AR-R 15896AR-A novel anticonvulsant: acute safety, pharmacokinetic and pharmacodynamic properties. Journal of Pharmacology and Experimental Therapeutics, 287(3), 936-945. [Link]
- Nan-Horng Lin, et al. (1993). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 36(22), 3367-3374. [Link]
- Nan-Horng Lin, et al. (1993). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 36(8), 1106-1111. [Link]
- Kruse, H., et al. (1988). Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam. Arzneimittelforschung, 38(10), 1466-1470. [Link]
Sources
- 1. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Activity of Androsterone and Etiocholanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-Phenyl-1-pyridin-3-yl-ethanone
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 2-Phenyl-1-pyridin-3-yl-ethanone, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in the principles of scientific integrity and supported by experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs.
The methodologies discussed adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[1][2][3][4][5] and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[6][7][8][9][10]. These authoritative sources provide the framework for developing reliable and reproducible analytical methods.
The Critical Role of Purity Analysis
This compound serves as a crucial intermediate in the synthesis of several drugs. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is essential to detect and quantify any potential impurities.
Understanding Potential Impurities
A thorough understanding of the synthetic route of this compound is crucial for identifying potential process-related impurities. Common synthetic pathways may involve the reaction of a pyridine derivative with a phenyl-containing reagent. Potential impurities could include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, positional isomers), and degradation products. For instance, oxidation of the ethanone moiety or modifications to the pyridine ring could lead to the formation of related substances.
Method Comparison: A Tale of Two Columns
This guide compares two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The primary difference between the two methods lies in the choice of the stationary phase, a critical parameter that significantly influences the separation selectivity.
-
Method A: The Workhorse C18 Column. This method utilizes a traditional C18 (octadecyl-silica) column, a staple in reversed-phase chromatography known for its hydrophobic retention mechanism.
-
Method B: The Alternative Phenyl-Hexyl Column. This method employs a phenyl-hexyl column, which offers a different selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analyte and its impurities.
The choice between these two stationary phases is not arbitrary. While C18 columns are excellent for general-purpose separations of non-polar to moderately polar compounds, phenyl-based columns can provide enhanced resolution for aromatic compounds, such as this compound and its potential aromatic impurities[11].
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: General workflow for HPLC purity analysis.
Detailed Experimental Protocols
Method A: C18 Column
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Diluent: Acetonitrile:Water (50:50, v/v)
Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Diluent: Methanol:Water (50:50, v/v)
Rationale for Methodological Choices:
The choice of mobile phase components is critical for achieving optimal separation. In Method A, trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic pyridine moiety. Acetonitrile is a common organic modifier in reversed-phase HPLC[12]. In Method B, a phosphate buffer is used to control the pH and ensure consistent ionization of the analyte and impurities. Methanol is chosen as the organic modifier to leverage the unique selectivity of the phenyl-hexyl column, as it can enhance π-π interactions compared to acetonitrile[11].
System Suitability Testing (SST)
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. According to USP <621>, SST is an integral part of the analytical procedure[3][5].
SST Solution: A solution of this compound spiked with a known related substance at a concentration of 0.1%.
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Resolution (Rs): Not less than 2.0 between the main peak and the spiked impurity.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for the peak area of the main compound.
Comparative Data Analysis
The following tables summarize the hypothetical, yet realistic, performance data obtained from the two HPLC methods for the purity analysis of a sample of this compound containing two known impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 15.2 min | 18.5 min |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 5500 | 6200 |
| Resolution (Impurity 1) | 2.5 | 3.1 |
| Resolution (Impurity 2) | 1.8 | 2.8 |
| Total Run Time | 35 min | 35 min |
Table 2: Purity Analysis Results (% Area)
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) |
| This compound | 99.52% | 99.50% |
| Impurity 1 | 0.25% | 0.26% |
| Impurity 2 | 0.15% | 0.16% |
| Unknown Impurities | 0.08% | 0.08% |
Discussion of Results
Both methods proved to be suitable for the purity analysis of this compound, with the main peak exhibiting good symmetry and efficiency. However, Method B, utilizing the phenyl-hexyl column, demonstrated superior resolving power for both known impurities. The resolution for Impurity 2, in particular, was significantly improved from 1.8 with the C18 column to 2.8 with the phenyl-hexyl column. This highlights the benefit of exploiting alternative selectivities for challenging separations. While the retention time of the main peak was longer in Method B, the enhanced resolution provides greater confidence in the accuracy of the purity assessment, especially for batches where critical impurities may be present at low levels.
The slight differences in the calculated purity values between the two methods are within the expected range of analytical variability. The key takeaway is the improved separation of known impurities with the phenyl-hexyl column, which is a critical factor in a validated purity method.
Separation Mechanism: Reversed-Phase HPLC
The underlying principle of separation in both methods is reversed-phase chromatography. The following diagram illustrates this mechanism.
Caption: Mechanism of separation in reversed-phase HPLC.
Conclusion and Recommendations
This comparative guide demonstrates that while a standard C18 column can provide adequate results for the purity analysis of this compound, a phenyl-hexyl column offers superior resolution for closely eluting aromatic impurities. The choice of the analytical column should be guided by a thorough understanding of the potential impurity profile of the target compound.
For routine quality control of well-characterized material, Method A may be sufficient. However, for method development, validation, and the analysis of samples from new synthetic routes or stability studies where unknown impurities may be present, the enhanced selectivity of Method B is highly recommended. The principles of method validation as outlined by the ICH should be applied to whichever method is chosen to ensure it is fit for its intended purpose[6][7][8][10].
By leveraging different stationary phase selectivities and adhering to rigorous validation standards, researchers can develop robust and reliable HPLC methods for the purity analysis of critical pharmaceutical intermediates like this compound, ultimately contributing to the safety and quality of life-saving medicines.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- <621> Chromatography | BioGlobaX.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Reversed Phase HPLC Method Development - Phenomenex.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. bioglobax.com [bioglobax.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. waters.com [waters.com]
A Comparative Guide to the Characterization of Impurities in 2-Phenyl-1-pyridin-3-yl-ethanone
Introduction: The Analytical Imperative of Purity
2-Phenyl-1-pyridin-3-yl-ethanone, also known as 3-benzoylpyridine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical purity is paramount, as any impurities present can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a stringent framework for the control and qualification of impurities in new drug substances, making their thorough characterization a non-negotiable aspect of drug development.[1][2][3][4]
This guide provides a comparative analysis of the primary analytical techniques used to detect, identify, and quantify impurities in this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for building a robust, self-validating analytical strategy for impurity profiling.
Understanding the Impurity Profile: From Synthesis to Degradation
A comprehensive impurity profile begins with a scientific appraisal of the manufacturing process.[1] The common synthesis of this compound via the Friedel-Crafts acylation of benzene with nicotinoyl chloride (derived from nicotinic acid) can introduce several classes of impurities.[5]
-
Organic Impurities: These are the most common and structurally diverse.[4]
-
Starting Materials: Unreacted nicotinic acid or benzyl cyanide.
-
Intermediates: Residual nicotinoyl chloride.
-
By-products: Isomeric impurities such as 2-benzoylpyridine and 4-benzoylpyridine, arising from non-selective acylation, are highly probable.[5] Over-acylation products or by-products from side reactions like the formation of diphenyl sulfoxide may also occur.[5]
-
Degradation Products: Formed during storage or under stress conditions (e.g., oxidation of the pyridine ring to its N-oxide).[6][7]
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts, such as residual aluminum chloride from the Friedel-Crafts reaction.[1][4]
-
Residual Solvents: Organic liquids like benzene, chloroform, or ether used during synthesis and workup must be controlled according to ICH Q3C guidelines.[2][3]
An Integrated Strategy for Impurity Characterization
A multi-faceted analytical approach is required to address this diverse range of potential impurities. No single technique is sufficient. The overall workflow integrates separation science for initial detection and quantitation with spectroscopy for definitive structural elucidation.
Caption: Workflow for impurity detection, quantification, and identification.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technology is driven by the specific question being asked: "How much is there?" (quantification), or "What is it?" (identification).
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification, Purity Screening | Robust, reproducible, excellent for quantitative analysis, cost-effective. | Provides no structural information; co-elution can mask impurities. |
| GC-MS | Volatile Impurities, Residual Solvents | High sensitivity for volatile compounds, provides mass-based identification. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Identification of Unknowns, Quantification | Combines separation with mass data, excellent for determining molecular weights of non-volatile impurities. | Ionization efficiency can vary, quantification can be less robust than UV without standards. |
| NMR | Definitive Structural Elucidation | Unparalleled for determining chemical structure and stereochemistry of isolated impurities. | Low sensitivity, requires pure, isolated samples (mg scale), expensive instrumentation. |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC with UV detection is the gold standard for routine purity testing and quantification due to its precision and reliability.[8] The goal is to develop a method that separates the main peak (this compound) from all process-related impurities and degradation products.
Expertise in Method Development: The selection of column and mobile phase is critical. For a molecule containing both a phenyl and a pyridine ring, a standard C18 column is a good starting point. However, a phenyl-type stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity through π-π interactions with the aromatic rings of the analyte and its impurities. The mobile phase pH must be controlled to ensure consistent ionization state of the basic pyridine nitrogen, which is crucial for reproducible retention times.
Protocol: HPLC-UV Impurity Profiling
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3.0 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water. Rationale: Phosphoric acid acts as a buffer and an ion-pairing agent to improve peak shape for the basic pyridine moiety.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for both the phenyl and pyridine chromophores.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles
GC-MS is the ideal method for identifying and quantifying volatile organic impurities, particularly residual solvents from the synthesis and purification stages.[8][10] Headspace sampling is typically employed to introduce only the volatile components into the system, protecting the instrument from the non-volatile API.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.
-
-
Chromatographic Conditions:
-
Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 15 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 90 °C.
-
Vial Equilibration Time: 20 min.
-
Transfer Line Temperature: 115 °C.[11]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not co-elute with target analytes. Seal the vial.
-
-
Analysis:
-
Run the sample and identify peaks by comparing their retention times and mass spectra against a library (e.g., NIST) and by running known solvent standards.
-
NMR Spectroscopy: The Definitive Structural Arbiter
When an unknown impurity is detected at a level requiring identification (e.g., >0.10% as per ICH guidelines), NMR spectroscopy is the most powerful tool for elucidating its exact chemical structure.[3][4] This typically requires isolation of the impurity via preparative HPLC.
Expertise in Spectral Interpretation: For this compound and its derivatives, ¹H NMR is particularly informative. The protons on the pyridine ring have characteristic chemical shifts due to the electron-withdrawing effect of the nitrogen atom.[12][13]
-
α-protons (C2, C6): Most deshielded, appearing furthest downfield (δ ~8.5-8.8 ppm).
-
γ-proton (C4): Intermediate chemical shift (δ ~7.8-8.2 ppm).
-
β-proton (C5): Most shielded relative to other ring protons (δ ~7.3-7.5 ppm).
An isomeric impurity like 2-benzoylpyridine would show a distinctly different splitting pattern and chemical shifts for these aromatic protons, allowing for unambiguous identification. 2D NMR techniques like COSY and HSQC are used to confirm connectivity.[12]
Protocol: Structural Elucidation by NMR
-
Isolation:
-
Isolate the impurity of interest using preparative HPLC with a method scaled up from the analytical HPLC protocol. Collect the corresponding fraction and remove the solvent under vacuum.
-
-
Sample Preparation:
-
Dissolve 1-5 mg of the isolated, dried impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Compare the spectrum to that of the main compound and known potential impurities. For a novel impurity, piece together the structure based on chemical shifts, coupling constants, and 2D correlations.
-
Decision-Making Framework for Impurity Qualification
The following decision tree, based on ICH Q3A principles, guides the necessary actions once an impurity has been detected and quantified.[1][3]
Caption: ICH Q3A-based decision tree for impurity action.
Conclusion
The characterization of impurities in this compound is a multi-step, science-driven process that underpins drug safety and regulatory compliance. A robust strategy does not rely on a single technique but integrates the quantitative strength of HPLC-UV , the volatile-screening capability of GC-MS , the rapid identification power of LC-MS , and the definitive structural elucidation of NMR . By understanding the potential sources of impurities and applying these orthogonal analytical techniques within a framework guided by ICH principles, researchers and drug development professionals can build a comprehensive and reliable impurity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
- Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
- Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
- Title: Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones Source: LCGC Intern
- Title: Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry Source: Journal of Analytical Toxicology URL:[Link]
- Title: What is the NMR spectrum of Pyridine Series compounds like? Source: BTC Blog URL:[Link]
- Title: Detection of pyridine derivatives by SABRE hyperpolarization at zero field Source: White Rose Research Online URL:[Link]
- Title: Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE Source: National Institutes of Health (NIH) URL:[Link]
- Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
- Title: Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry Source: ResearchG
- Title: A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone Source: IP.com URL:[Link]
- Title: 3-benzoylpyridine Source: Organic Syntheses Procedure URL:[Link]
- Title: US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC Intern
- Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 7. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Separation of 3-Benzoylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Phenyl-1-pyridin-3-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Phenyl-1-pyridin-3-yl-ethanone, a key intermediate in pharmaceutical synthesis. As the regulatory landscape demands increasingly rigorous demonstration of product quality, the validation of analytical procedures is not merely a checklist activity but the foundation of reliable and reproducible data. This document moves beyond procedural recitation to explore the scientific rationale behind methodological choices, ensuring that the described protocols are not only compliant but also scientifically sound.
Our focus is to provide a practical framework for researchers and drug development professionals to select and validate analytical methods that are fit for their intended purpose, whether it be for in-process control, final product release, or stability studies. We will delve into the comparative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, supported by detailed experimental protocols and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]
The Critical Role of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a pivotal intermediate like this compound, robust analytical methods are essential for:
-
Ensuring Purity and Potency: Accurately quantifying the compound and its potential impurities.
-
Monitoring Stability: Assessing the degradation of the compound under various environmental conditions.
-
Process Control: Monitoring the progress and efficiency of the manufacturing process.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
The validation process is guided by the ICH Q2(R2) guideline, which outlines the key performance characteristics that must be evaluated.[2]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity and selectivity.
| Technique | Principle | Strengths | Limitations | Primary Applications for this compound |
| HPLC-UV | Differential partitioning of the analyte between a mobile and stationary phase, with detection based on UV absorbance. | High resolution and selectivity, suitable for non-volatile and thermally labile compounds, widely available. | Requires solvent consumption, may require derivatization for compounds without a UV chromophore. | Assay, impurity profiling, stability studies. |
| GC-FID/MS | Partitioning of the volatile analyte between a mobile gas phase and a stationary phase, with detection by flame ionization or mass spectrometry. | High efficiency and sensitivity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility. | Analysis of residual solvents, potential for analysis of volatile impurities. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte in solution. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing species in the sample matrix. | Simple assay of the pure substance, in-process controls where specificity is not a major concern. |
Deep Dive into Method Validation: A Practical Approach
The following sections provide a detailed exploration of the validation of a proposed HPLC-UV method for the assay and impurity determination of this compound. The principles discussed are broadly applicable to other techniques with appropriate modifications.
The Validation Workflow
A systematic approach to method validation is crucial for ensuring all performance characteristics are thoroughly evaluated and documented.
Caption: A generalized workflow for analytical method validation.
Proposed HPLC-UV Method for this compound
This section outlines a hypothetical yet scientifically grounded HPLC-UV method that could be developed and validated for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the phenyl group.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main component from potential impurities. The pyridine moiety's basicity necessitates a buffered mobile phase to ensure consistent peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: The UV spectrum of this compound would be determined to select a wavelength of maximum absorbance for optimal sensitivity. Aromatic ketones typically exhibit strong absorption in the UV region.[3][4]
-
Injection Volume: 10 µL.
Experimental Protocols for Method Validation
The following protocols are based on ICH Q2(R2) guidelines and are designed to be self-validating systems.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulation).
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.
-
Resolution: The resolution between the analyte peak and the closest eluting impurity or degradation product peak should be greater than 1.5.
Causality Behind Choices: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] The choice of stress conditions is based on common degradation pathways for pharmaceutical compounds.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Placebo Analysis (for drug product): Prepare a placebo mixture and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Standard Addition (for drug substance): Add known amounts of the analyte to the sample at three concentration levels.
-
Analysis: Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on different equipment.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio (S/N) of a known low concentration of the analyte.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ: Prepare and analyze a minimum of six samples at the determined LOQ concentration and assess the precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Vary Method Parameters: Introduce small, deliberate changes to the HPLC method parameters, such as:
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Assess Impact: Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Causality Behind Choices: Robustness testing provides an indication of the method's reliability during normal usage and is crucial for method transfer between laboratories.
Data Summary and Visualization
Quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity index > 0.999; resolution > 1.5. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% - 120% of the assay concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| LOD | S/N ratio of ~3:1 |
| LOQ | S/N ratio of ~10:1; with acceptable precision and accuracy. |
| Robustness | System suitability parameters meet criteria under varied conditions. |
graph LogicalRelationships { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Validation [label="Method Validation", fillcolor="#EA4335"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Range [label="Range"]; LOD [label="LOD"]; LOQ [label="LOQ"]; Robustness [label="Robustness"];
Validation -- Specificity; Validation -- Linearity; Validation -- Accuracy; Validation -- Precision; Validation -- Robustness;
Linearity -- Range [len=1.5]; Precision -- Accuracy [len=1.5]; Specificity -- LOD [len=1.5]; LOD -- LOQ [len=1.5]; }
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the validation of analytical methods for this compound, with a focus on a proposed HPLC-UV method. The principles and protocols detailed herein are grounded in international regulatory guidelines and emphasize a scientific, risk-based approach. While the presented methods are illustrative, they provide a robust starting point for method development and validation.
For more complex matrices or lower detection limits, advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be more appropriate. LC-MS offers superior sensitivity and selectivity and can provide structural information for the identification of unknown impurities and degradation products. The validation of an LC-MS method would follow similar principles but with additional considerations for mass spectrometric parameters.
Ultimately, the choice of analytical methodology and the extent of validation should be tailored to the specific application and justified based on sound scientific principles. A well-validated analytical method is a cornerstone of product quality and patient safety in the pharmaceutical industry.
References
- ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
- Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]
- Separation of tert-Butyl phenyl ketone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Time dependent UV-Vis spectra of reduction of aromatic ketones with...
- How To Start Method Validation-Rel
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
- Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
- Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. PubMed. [Link]
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]
- Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot.
- RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES IN KETOBEMIDONE.HCL BULK FORM.
- Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. International Journal of Pharmaceutical Science Invention. [Link]
- Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
- IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. [Link]
- UV-Vis Spectroscopy. [Link]
- Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
- Typical chromatograms of the HPLC method developed for phenylalanine assay in human plasma.
- Optimization of an HPLC method for phenylalanine and tyrosine quantiz
- A new validation approach applied to the GC determination of impurities in organic solvents. [Link]
- VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]
- rp-hplc method development and validation for determination of related substances in ketobemidone.hcl bulk form. [Link]
- Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
- Related Substances method development by HPLC. YouTube. [Link]
- ANALYTICAL METHODS. [Link]
- Analytical Methods for Ketones. Scribd. [Link]
- Investigation of Pharmaceutical Metabolites in Environmental W
- Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. ChemRxiv. [Link]
- Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
- Pyrolysis-GCMS Tutorial | Part 2 - Introduction to Gas Chrom
- Analytical Methods for Determining Pyridine in Biological M
Sources
- 1. kinampark.com [kinampark.com]
- 2. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites [mdpi.com]
- 3. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. PHENYL-PYRIDIN-2-YL-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Analytical Qualification of 2-Phenyl-1-pyridin-3-yl-ethanone as a Reference Standard
Introduction: The Imperative for Well-Characterized Reference Standards
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The foundation of this reliability rests upon the quality of the reference standards used for identification, purity assessment, and quantitative analysis.[1] A reference standard is a highly purified and well-characterized substance intended for these analytical purposes, against which laboratory samples are compared.[2] The process of validating an analytical method ensures that it is fit for its intended purpose, a requirement mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[3][4][5]
This guide focuses on 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No. 14627-92-0), a ketone and pyridine derivative.[6][7] While structurally related compounds are intermediates in the synthesis of significant pharmaceutical agents like COX-2 inhibitors, this specific molecule may not be readily available as a pharmacopeial or commercial certified reference material.[8][9][10] Consequently, researchers often face the task of sourcing a high-purity chemical and performing a rigorous in-house qualification to establish it as a working reference standard.
This document provides a comprehensive framework for this qualification process. It is not a comparison of commercial brands, but rather a comparative guide to the analytical methodologies required to elevate a high-purity batch of this compound to the status of a reliable reference standard. We will explore the strengths and weaknesses of various analytical techniques, explain the rationale behind experimental choices, and provide actionable protocols for implementation.
Part 1: Sourcing and Initial Qualification of Candidate Material
The first step is to procure a candidate batch of this compound with the highest possible purity. When selecting a supplier, critically evaluate the provided Certificate of Analysis (CoA). Look for preliminary purity data (e.g., by HPLC or NMR) and evidence of identity confirmation.
Upon receipt, an initial identity verification is mandatory. This ensures the material is unequivocally the correct compound before extensive characterization begins.
Experimental Protocol: Identity Confirmation via FT-IR and LC-MS
-
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Objective: To confirm the presence of key functional groups (e.g., C=O of the ketone, aromatic C-H and C=C/C=N of the phenyl and pyridinyl rings).
-
Procedure:
-
Acquire a small, representative sample of the candidate material.
-
If using an Attenuated Total Reflectance (ATR) accessory, place the solid sample directly on the crystal and apply pressure.
-
Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Process the data (baseline correction, smoothing).
-
Compare the resulting spectrum against a reference spectrum (if available) or interpret the key absorption bands to confirm the expected functional groups.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the primary component.
-
Procedure:
-
Prepare a dilute solution of the candidate material (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform a direct infusion or a rapid chromatographic separation on a C18 column.
-
Acquire mass spectra in a positive ionization mode (e.g., Electrospray Ionization, ESI+).
-
Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₃H₁₁NO, Molecular Weight: 197.23), the expected m/z value would be approximately 198.24.[6]
-
-
Workflow for Initial Qualification
Caption: Initial workflow for sourcing and identity verification.
Part 2: A Comparative Analysis of Purity Determination Methods
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach is essential for a self-validating and trustworthy characterization.[11] We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | HPLC with UV Detection | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Quantifying non-volatile and thermally stable impurities. The workhorse for purity analysis. | Identifying and quantifying volatile or semi-volatile impurities. | Determining absolute purity without a specific reference standard of the analyte. |
| Specificity | High, especially with photodiode array (PDA) detection for peak purity analysis. | Very high, provides mass spectral data for definitive identification of impurities. | High, based on unique NMR signals for the analyte and internal standard. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (mg range). Not ideal for trace impurity detection. |
| Key Limitation | Non-chromophoric impurities are not detected. Requires a high-purity reference standard for accurate quantitation. | Not suitable for non-volatile or thermally labile compounds. | Requires a certified internal standard and careful experimental setup. |
| Regulatory Standing | Universally accepted for purity and assay testing.[5] | Accepted for specific applications like residual solvent analysis. | Increasingly accepted as a primary ratio method for purity assignment. |
Experimental Protocol 1: Purity by Reverse-Phase HPLC (RP-HPLC)
-
Causality: RP-HPLC is the premier choice for separating the parent compound from its structurally similar, non-volatile impurities. A C18 column is selected for its versatility in retaining aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected within a reasonable runtime. UV detection at 254 nm is chosen as a common wavelength for aromatic systems, but a full PDA scan is crucial to identify the optimal wavelength and check for co-eluting peaks.
-
Methodology:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 200-400 nm, with purity analysis extracted at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the candidate material in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Analysis: Perform an injection and integrate all peaks. Calculate purity using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100). This provides an initial estimate. For an official assignment, a formal assay against a certified standard (if one existed) or qualification via qNMR would be necessary.
-
Experimental Protocol 2: Purity by Quantitative NMR (qNMR)
-
Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of known purity and weight. This method is independent of the analyte's chemical structure, making it a primary analytical method. Maleic acid is chosen here as an internal standard due to its high purity, stability, and having a distinct singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with analyte signals.
-
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision probe.
-
Internal Standard (IS): Certified Maleic Acid.
-
Sample Preparation: a. Accurately weigh ~20 mg of the candidate material into a vial. b. Accurately weigh ~10 mg of the certified Maleic Acid IS into the same vial. c. Dissolve both completely in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum. b. Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. c. Use a 90° pulse angle. d. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique proton signal from this compound (e.g., the methylene protons, -CH₂-). c. Integrate the singlet from the vinyl protons of Maleic Acid.
-
Calculation: Use the following formula to determine purity:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity.
-
Part 3: Understanding and Controlling Impurities
A crucial aspect of qualifying a reference standard is identifying and characterizing potential impurities. These can arise from the synthetic route or degradation. For this compound, common synthetic precursors include nicotinic acid derivatives and benzyl cyanide or phenylacetaldehyde.[12]
Key Impurity Classes to Consider:
-
Process-Related Impurities: Unreacted starting materials or by-products from the synthesis.
-
Isomeric Impurities: These are often the most challenging to separate and identify. For this compound, the primary concerns would be:
-
Degradation Products: Resulting from instability under light, heat, or oxidative conditions.
The HPLC method developed in Part 2 should be validated for its specificity to separate the primary peak from all known and potential impurities.[11] If co-elution is suspected, the method must be redeveloped, or an orthogonal method (e.g., a different column chemistry or mobile phase system) should be employed.
Logical Flow for Purity and Impurity Analysis
Caption: Decision workflow for comprehensive purity assessment.
Conclusion and Best Practices
Qualifying a batch of this compound as an in-house reference standard is a rigorous but necessary process when a certified standard is unavailable. This guide demonstrates that a combination of orthogonal analytical techniques is required for a scientifically sound and defensible characterization.
Key Takeaways for Researchers:
-
Trust but Verify: Always confirm the identity of sourced materials, regardless of the supplier's CoA.
-
Employ Orthogonal Methods: Rely on a combination of chromatographic (HPLC, GC) and spectroscopic (qNMR, MS) techniques to build a complete purity profile.
-
Focus on Specificity: The primary challenge is often separating isomeric impurities. Method development should prioritize the resolution of the target analyte from its isomers.
-
Documentation is Critical: Meticulously document every step of the qualification process, from sourcing to the final purity assignment, culminating in a comprehensive in-house Certificate of Analysis.
By following this comparative and logic-driven approach, laboratories can establish a high-quality, reliable reference standard for this compound, ensuring the integrity and accuracy of their future analytical work.
References
- Source: GOV.
- Source: www .
- Title: this compound | CAS#:14627-92-0 Source: Chemsrc URL:[Link]
- Title: 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone | C12H12N2O Source: PubChem URL:[Link]
- Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL:[Link]
- Title: Analytical method validation: A brief review Source: ResearchG
- Title: Ketones: Reference Range, Interpretation, Collection and Panels Source: Medscape URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
- Title: A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone Source: IP.com URL:[Link]
- Title: Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis Source: NIH URL:[Link]
- Title: WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
- Title: US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Title: Pharmaceutical Analytical Standards | Buy Reference M
- Title: Update on Measuring Ketones Source: NIH URL:[Link]
- Title: 2-Phenyl-1-(pyridin-2-yl)ethan-1-one | C13H11NO Source: PubChem URL:[Link]
- Title: Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription Source: PubMed URL:[Link]
- Title: 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone | CAS 40061-50-5 Source: Veeprho URL:[Link]
- Title: 3-Acetylpyridine | C7H7NO Source: PubChem URL:[Link]
- Title: Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one Source: ACS Omega URL:[Link]
- Title: EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Title: 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone Source: Corey Organics URL:[Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Methyl Ethyl Ketone Pharmaceutical Secondary Standard; Certified Reference Material 78-93-3 [sigmaaldrich.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fda.gov [fda.gov]
- 6. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 7. This compound CAS#: 14627-92-0 [m.chemicalbook.com]
- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone [lgcstandards.com]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
- 13. 2-Phenyl-1-(pyridin-2-yl)ethan-1-one | C13H11NO | CID 256073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Organocatalysts for the Asymmetric Michael Addition of Ketones to Nitroalkenes
For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a paramount challenge. The asymmetric Michael addition stands as a cornerstone reaction for carbon-carbon bond formation, enabling the synthesis of complex chiral molecules from simple precursors. The advent of organocatalysis has revolutionized this field, offering metal-free, robust, and highly selective methods.
This guide provides an in-depth comparative analysis of two preeminent classes of organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes: the diarylprolinol silyl ether-based Jørgensen-Hayashi catalyst and chiral bifunctional thiourea catalysts . While the initially queried compound, 2-Phenyl-1-pyridin-3-yl-ethanone, is a valuable synthetic building block, it is not established as a catalyst. Therefore, we pivot to these structurally relevant and highly documented catalytic systems to provide a practical and data-driven comparison for laboratory application.
The Asymmetric Michael Addition: A Gateway to Chiral Architectures
The conjugate addition of a ketone-derived nucleophile to a nitroalkene is a powerful transformation that generates a γ-nitro ketone.[1] This product is a versatile synthetic intermediate, as the nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, or carboxylic acids.[2] Achieving high stereoselectivity in this reaction is crucial, and the choice of catalyst is the determining factor.
Catalyst Classes Under Comparison
The Jørgensen-Hayashi Catalyst: Masters of Enamine Catalysis
Developed independently by the groups of Karl Anker Jørgensen and Yujiro Hayashi, diarylprolinol silyl ether catalysts are pillars of modern organocatalysis.[3][4] These catalysts operate through an enamine mechanism . The secondary amine of the catalyst condenses with the ketone substrate to form a chiral enamine. This enamine, acting as an activated nucleophile, then attacks the nitroalkene. The bulky diarylprolinol framework effectively shields one face of the enamine, dictating the stereochemical outcome of the addition.[3][5]
Bifunctional Thiourea Catalysts: The Power of Dual Activation
Chiral bifunctional thiourea catalysts, often derived from 1,2-diamines like (R,R)-1,2-diphenylethylenediamine, represent a sophisticated approach to catalysis.[6][7] These molecules possess two distinct functional moieties: a primary or secondary amine to form the enamine with the ketone, and a thiourea group. The thiourea's two N-H protons act as a hydrogen-bond donor, coordinating to and activating the nitro group of the electrophile.[8] This simultaneous activation of both the nucleophile and electrophile in a well-defined chiral pocket leads to exceptional levels of stereocontrol.[9]
Performance Comparison: Experimental Data
The following tables summarize the performance of representative catalysts from each class in the asymmetric Michael addition of various ketones to trans-β-nitrostyrene.
Table 1: Performance of the Jørgensen-Hayashi Catalyst in the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| 1 | 10 | Toluene | 24 | 95 | 95:5 | 99 | [3][4] |
| 2 | 5 | Chloroform | 48 | 92 | 93:7 | 98 | [5] |
| 3 | 10 | Dioxane | 36 | 88 | 90:10 | 97 | [10] |
Table 2: Performance of a Bifunctional Thiourea Catalyst¹ in the Michael Addition of Ketones to trans-β-Nitrostyrene.
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| 1 | Cyclohexanone | 10 | Toluene | 24 | 99 | >95:5 | 98 | [6][7] |
| 2 | Cyclopentanone | 10 | Toluene | 36 | 95 | 91:9 | 97 | [7] |
| 3 | Acetone² | 10 | Toluene | 48 | 96 | - | 94 | [6] |
| 4 | Acetophenone | 10 | Toluene | 72 | 85 | >95:5 | 92 | [6] |
¹Catalyst: (R,R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-1,2-diphenylethyl)thiourea. ²Reaction performed with a large excess of acetone.
Mechanistic Insights: Visualizing the Catalytic Cycles
The distinct mechanisms of these two catalyst classes are key to understanding their efficacy and selectivity.
Jørgensen-Hayashi Catalyst: Enamine Pathway
The catalytic cycle begins with the formation of a chiral enamine from the ketone and the catalyst. This enamine then attacks the nitroalkene from the less sterically hindered face, as directed by the bulky diphenylmethylsilyl ether group. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[3]
Caption: Catalytic cycle of the Jørgensen-Hayashi catalyst.
Bifunctional Thiourea Catalyst: Dual Activation Pathway
Here, the primary amine on the catalyst forms the enamine. Simultaneously, the thiourea moiety activates the nitroalkene via dual hydrogen bonding. This brings the two reactants into close proximity within a rigid chiral environment, facilitating a highly organized transition state that leads to excellent stereoselectivity.[8]
Caption: Dual activation by the bifunctional thiourea catalyst.
Experimental Protocols
The following are generalized, step-by-step methodologies for the described transformation. Researchers should consult the primary literature for substrate-specific details.
Protocol 1: Asymmetric Michael Addition using a Jørgensen-Hayashi Catalyst
This protocol is adapted from procedures described by Hayashi et al.[5][11]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (0.5 mmol, 1.0 equiv) and the Jørgensen-Hayashi catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.05 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., toluene, 1.0 mL) followed by the ketone (e.g., cyclohexanone, 1.5 mmol, 3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature (or as specified by the literature for a particular substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired γ-nitro ketone.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst
This protocol is based on methodologies reported by Tsogoeva and others.[6][7]
-
Reaction Setup: In a dry reaction vial, dissolve the bifunctional thiourea catalyst (e.g., (R,R)-DPEN-derived thiourea, 0.025 mmol, 10 mol%) in the chosen solvent (e.g., toluene, 0.5 mL).
-
Reagent Addition: Add the ketone (0.5 mmol, 2.0 equiv) to the catalyst solution and stir for 5 minutes. Then, add the nitroalkene (0.25 mmol, 1.0 equiv).
-
Reaction Conditions: Stir the mixture at room temperature for the time indicated in the literature (typically 24-72 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the Michael adduct.
-
Analysis: Characterize the product and determine the dr and ee using ¹H NMR and chiral HPLC, respectively.
Caption: General experimental workflow for organocatalyzed Michael additions.
Conclusion and Outlook
Both the Jørgensen-Hayashi and bifunctional thiourea catalysts are exceptionally effective for the asymmetric Michael addition of ketones to nitroalkenes, consistently providing products with high yields and stereoselectivities.
-
Jørgensen-Hayashi catalysts are renowned for their reliability and high enantioselectivity, particularly with aldehydes and cyclic ketones. Their mechanism is well-understood, making them a dependable choice for many applications.[3]
-
Bifunctional thiourea catalysts offer a more intricate mode of activation that can lead to superior results, especially with more challenging substrates like acyclic or aromatic ketones.[6] The ability to tune the catalyst's structure by modifying both the chiral backbone and the thiourea moiety provides a high degree of modularity for optimizing a specific transformation.
The choice between these catalyst classes will depend on the specific substrates, desired stereochemical outcome, and reaction conditions. For researchers in drug development, the ability to generate a diverse library of chiral building blocks using these organocatalytic methods is invaluable. The continued development of novel catalysts inspired by these foundational systems promises to further expand the synthetic chemist's toolkit for creating the complex molecules of tomorrow.
References
- Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]
- Various Authors. (2023).
- Tang, Z., et al. (2004).
- Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004).
- Shinde, V. D., & Bhanage, B. M. (2018). Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles. Chemical Reviews, 118(15), 7192-7244. [Link]
- Rani, D., et al. (2023). Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity.
- Pellizzoni, M., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(1), 225-258. [Link]
- Li, P., et al. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(30), 5648-5652. [Link]
- Various Authors. (2022). Proposed catalytic cycle for amine‐catalyzed Michael additions via enamine activation.
- Al-Zoubi, R. M., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(9), 1416. [Link]
- Various Authors. (2018). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents.
- Feringa, B. L. (2000). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 100(8), 2889-2910. [Link]
- Wang, C., et al. (2015). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 5(29), 22757-22763. [Link]
- Various Authors. (2018). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions.
- Chem-Station. (2015). Hayashi-Jørgensen Catalyst.
- Lee, S., et al. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds.
- Northrup, A. B., & MacMillan, D. W. C. (2004). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society, 126(8), 2414-2415. [Link]
- Various Authors. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations.
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]
- Al-Zoubi, R. M., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. PubMed Central, 5629168. [Link]
- Hernandez-Mancera, J. P., et al. (2017). Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions. Semantic Scholar. [Link]
- Lee, S., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
- Lee, S., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.
- Various Authors. (2018). New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes.
- Various Authors. (2018). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Cooperative effect with Ca(OTf)2.
- Lee, S., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes.
- Cruz, J. G., et al. (2022). Chiral C2-symmetric bis-thioureas as enzyme mimics in enantioselective Michael addition. Chirality, 34(6), 877-886. [Link]
- Various Authors. (2018). Jørgensen–Hayashi Catalyst Supported on Poly(ethylene glycol)s as Highly Efficient and Reusable Organocatalysts for Enamine-Catalyzed Asymmetric Michael Reaction.
- Takemoto, Y. (2010). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1157-1167. [Link]
- Cruz, J. G., et al. (2022). Chiral C2‐symmetric bis‐thioureas as enzyme mimics in enantioselective Michael addition. Chirality, 34(6), 877-886. [Link]
- Renio, M., & Ventura, M. R. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 13(28), 7594-7605. [Link]
- Wang, Y., et al. (2014). A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines.
- Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 5(24), 4641-4643. [Link]
- Kumar, A., & Kaur, H. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 18(40), 8023-8045. [Link]
- Dauth, A., et al. (2018). Bifunctional Chiral ImPy‐Carbene Ligands. H‐Bonding Controlled Reactivity and Enantioselectivity in Au(I)‐Catalysis. PubMed Central, 6299105. [Link]
- Okino, T., et al. (2005). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PubMed Central, 1855211. [Link]
- Leśniak, S., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central, 8010313. [Link]
- Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
- Novák, Z., et al. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 27(19), 6614. [Link]
- Alcarazo, M., et al. (2012). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 17(11), 13180-13193. [Link]
- Various Authors. (2022). A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C 6 –H Alkylation of Pyrimidines.
- Various Authors. (2019). Helical Chiral Pyridine N-Oxides: A New Family of Asymmetric Catalysts.
- Company, R., et al. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(16), 4154-4157. [Link]
- Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 8. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone: A Comparative Yield Analysis
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is paramount. 2-Phenyl-1-pyridin-3-yl-ethanone is a valuable building block in medicinal chemistry, and its synthetic yield can significantly impact project timelines and costs. This guide provides an in-depth comparison of the most viable synthetic routes to this target molecule, supported by experimental data from analogous reactions and sound chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound (a deoxybenzoin derivative featuring a pyridine ring) primarily revolves around the formation of the C-C bond between the phenylacetyl moiety and the pyridine-3-carbonyl group. The principal retrosynthetic disconnections lead to two main strategies: the condensation of a phenylacetonitrile derivative with a nicotinic acid derivative, and the Grignard reaction involving a pyridine-3-yl organometallic reagent. A third, less common approach, the Friedel-Crafts acylation, will also be considered for completeness.
This guide will benchmark these methodologies, offering insights into their respective yields, operational complexities, and potential pitfalls.
Method 1: Claisen Condensation of Ethyl Nicotinate and Benzyl Cyanide
The Claisen condensation is a robust and widely employed method for the formation of β-keto esters and, in this variation, β-keto nitriles. The reaction between ethyl nicotinate and benzyl cyanide (phenylacetonitrile) proceeds via the formation of an intermediate β-keto nitrile, which is subsequently hydrolyzed and decarboxylated to yield the target ketone.
Mechanistic Considerations
The reaction is initiated by a strong base, typically an alkoxide like sodium ethoxide, which deprotonates the α-carbon of benzyl cyanide to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl nicotinate. Subsequent elimination of the ethoxide group yields the β-keto nitrile. Acidic workup followed by heating promotes hydrolysis of the nitrile and decarboxylation to afford this compound.
Caption: Workflow for the Claisen Condensation route.
Experimental Protocol (Adapted from analogous syntheses)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in an inert solvent such as toluene, add benzyl cyanide dropwise at room temperature under an inert atmosphere.
-
Add ethyl nicotinate to the reaction mixture and heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl or H₂SO₄).
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-keto nitrile is then subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and an organic acid (e.g., acetic acid) until gas evolution ceases.[1]
-
After cooling, the reaction mixture is neutralized with a base, and the product is extracted, dried, and purified by column chromatography or distillation.
Expected Yield and Purity
This method is generally high-yielding for analogous compounds. For the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, a similar multi-step process involving condensation, hydrolysis, and decarboxylation reports yields of the intermediate keto-nitrile around 76%, with the subsequent hydrolysis and decarboxylation proceeding in high conversion.[1] It is reasonable to expect a comparable overall yield for the parent compound, likely in the range of 60-75%, with good purity achievable after chromatographic purification.
Method 2: Grignard Reaction
The Grignard reaction offers a convergent approach to the synthesis of this compound. Two main variations are plausible: the reaction of a benzylmagnesium halide with a pyridine-3-carbonitrile, or the reaction of a 3-pyridylmagnesium halide with phenylacetaldehyde.
Mechanistic Considerations
In the first variation, the benzylmagnesium halide acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 3-cyanopyridine. The resulting imine is then hydrolyzed during aqueous workup to yield the ketone. The second variation involves the nucleophilic attack of a 3-pyridyl Grignard reagent on the carbonyl carbon of phenylacetaldehyde, forming a secondary alcohol. Subsequent oxidation of the alcohol furnishes the desired ketone.
Caption: Two plausible Grignard reaction pathways.
Experimental Protocol (Adapted from general Grignard procedures)
Variation 1:
-
Prepare the benzylmagnesium halide from benzyl chloride or bromide and magnesium turnings in anhydrous diethyl ether or THF.
-
Add a solution of 3-cyanopyridine in the same anhydrous solvent to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., aqueous HCl or NH₄Cl).
-
Extract the product with an organic solvent, wash the organic layer, dry, and purify.
Variation 2:
-
Prepare the 3-pyridylmagnesium halide from 3-bromopyridine and magnesium turnings.
-
Add a solution of freshly distilled phenylacetaldehyde to the Grignard reagent at low temperature.[2]
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Work up the reaction with an acidic aqueous solution to obtain the secondary alcohol.
-
Oxidize the crude alcohol using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to yield the ketone.
Expected Yield and Purity
The Grignard reaction with nitriles can be a very effective method for ketone synthesis. However, the reactivity of the pyridine nitrogen towards the Grignard reagent can lead to side products and reduced yields. The reaction of phenylmagnesium bromide with 3-cyanopyridine has been reported to produce the corresponding ketone, suggesting this route is viable.[3] Yields can be moderate to good, potentially in the 40-60% range, depending on the careful control of reaction conditions. The second variation involving the oxidation of a secondary alcohol is a two-step process, and the overall yield will be the product of the yields of both steps. Phenylacetaldehyde is also prone to self-condensation, which can lower the yield of the first step.[2]
Method 3: Friedel-Crafts Acylation
While a classic method for the synthesis of aromatic ketones, the Friedel-Crafts acylation is generally not the preferred method for pyridine-containing substrates. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the pyridine nitrogen, deactivating the ring towards electrophilic substitution.
Mechanistic Considerations
The reaction would involve the formation of a phenylacetyl cation from phenylacetyl chloride and a Lewis acid, which would then act as the electrophile in an aromatic substitution reaction with the pyridine ring. However, the aforementioned deactivation of the pyridine ring makes this reaction challenging.
Expected Yield and Purity
The yields for Friedel-Crafts acylations on pyridine are typically low to negligible under standard conditions. More forcing conditions can lead to decomposition and a mixture of products. Therefore, this method is not recommended for the efficient synthesis of this compound.
Comparative Analysis
| Feature | Claisen Condensation | Grignard Reaction (Var. 1) | Grignard Reaction (Var. 2) | Friedel-Crafts Acylation |
| Starting Materials | Ethyl nicotinate, Benzyl cyanide | Benzylmagnesium halide, 3-Cyanopyridine | 3-Pyridylmagnesium halide, Phenylacetaldehyde | Pyridine, Phenylacetyl chloride |
| Reagent Availability | Readily available | Grignard needs to be prepared in situ | Grignard needs to be prepared in situ | Readily available |
| Number of Steps | 2 (Condensation, then Hydrolysis/Decarboxylation) | 1 (plus workup) | 2 (Grignard addition, then Oxidation) | 1 |
| Plausible Yield | High (60-75%) | Moderate (40-60%) | Moderate (40-60%) | Very Low (<10%) |
| Key Challenges | Requires strong base and anhydrous conditions; multi-step process. | Potential for side reactions at the pyridine nitrogen; requires anhydrous conditions. | Phenylacetaldehyde stability; two-step process; requires anhydrous conditions. | Deactivation of the pyridine ring by the Lewis acid catalyst. |
| Recommendation | Highly Recommended | Recommended with optimization | Plausible, but with more potential complications | Not Recommended |
Characterization Data for this compound
-
Molecular Formula: C₁₃H₁₁NO[4]
-
Molecular Weight: 197.23 g/mol [4]
-
Appearance: Expected to be a solid or high-boiling oil.
-
Boiling Point: 352.6 °C at 760 mmHg[5]
-
Density: 1.127 g/cm³[5]
-
¹H NMR (Predicted): Signals corresponding to the pyridyl protons (typically in the δ 7.5-9.0 ppm region) and the phenyl protons (in the δ 7.2-7.4 ppm region), along with a singlet for the methylene protons (likely in the δ 4.0-4.5 ppm region).
-
¹³C NMR (Predicted): A carbonyl signal around δ 190-200 ppm, along with signals for the aromatic carbons of both the pyridine and phenyl rings, and a signal for the methylene carbon.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) is expected in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (EI): A molecular ion peak at m/z = 197, with characteristic fragmentation patterns including the loss of the benzyl radical (m/z = 91) and the formation of the pyridyl-3-carbonyl cation (m/z = 106).
Conclusion
For the synthesis of this compound, the Claisen condensation of ethyl nicotinate and benzyl cyanide stands out as the most promising route in terms of expected yield and reliability. While the Grignard reaction is a viable alternative, it may require more careful optimization to minimize side reactions. The Friedel-Crafts acylation is not a practical approach for this particular target molecule.
This guide provides a framework for researchers to select and develop an efficient synthesis of this compound. It is crucial to perform small-scale pilot reactions to optimize conditions for the chosen route to achieve the best possible yield and purity.
References
- Supporting Information. (n.d.).
- This compound | CAS#:14627-92-0 | Chemsrc. (n.d.).
- 2-Phenyl-1-(4-pyridinyl)ethanone - SpectraBase. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.).
- Investigation of potent anti-mycobacterium tuberculosis agents derived from 1-(pyridin-2-yl)ethan-1-one thiosemicarbazone scaffold: Synthesis, biological evaluation, and molecular docking studies. (2024). Drug Design, Development and Therapy, 18, 123-140.
- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2012). Organic Letters, 14(1), 170-173.
- Ethanone, 2-hydroxy-1-phenyl- - the NIST WebBook. (n.d.).
- US Patent for Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
- Grignard Synthesis of Methamphetamine by the Methyl Grignard Addition to Phenylacetaldehyde Methylimine - Erowid. (n.d.).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules, 26(15), 4586.
- 2-phenyl-1-(pyridin-2-yl)ethan-1-one - PubChemLite. (n.d.).
- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents. (n.d.).
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
- Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.).
- Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. (2015).
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. (2014). Antimicrobial Agents and Chemotherapy, 58(11), 6657-6668.
- PROCESS FOR PREPARING 1-(6-METHYLPYRIDIN-3-YL)-2- (4-(METHYLSULPHONYL) PHENYL] ETHANONE - European Patent Office - EP 1198455 B1. (n.d.).
- Synthesis of 2 a′–c′ through Claisen condensation and their boron... - ResearchGate. (n.d.).
- US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents. (n.d.).
- Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 ). - ResearchGate. (n.d.).
- Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. (2022). Foods, 11(15), 2296.
- Write the chemical reaction and predict the products of the reaction of phenylacetaldehyde with these reagents - Homework.Study.com. (n.d.).
- 3-benzoylpyridine - Organic Syntheses Procedure. (n.d.).
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). Molecules, 27(15), 4786.
Sources
- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 2. Grignard Synthesis of Methamphetamine by the Methyl Grignard Addition to Phenylacetaldehyde Methylimine - [www.rhodium.ws] [erowid.org]
- 3. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:14627-92-0 | Chemsrc [chemsrc.com]
Cross-Validation of Experimental Results for 2-Phenyl-1-pyridin-3-yl-ethanone: A Comparative Guide for Synthetic Methodologies
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Phenyl-1-pyridin-3-yl-ethanone and its derivatives represent a class of molecules with significant potential, finding applications as key intermediates in the development of various bioactive agents. This guide provides an in-depth comparative analysis of synthetic methodologies for this compound, offering a critical cross-validation of experimental results to aid researchers in selecting the most appropriate and efficient protocols for their specific needs.
The synthesis of pyridyl ketones is not always straightforward. Pyridines are electron-deficient, which generally makes them poor substrates for classical Friedel-Crafts acylation reactions. Furthermore, the nitrogen atom in the pyridine ring is prone to reacting first, forming a pyridinium salt that is even more deactivated.[1] Consequently, alternative strategies are often required to achieve efficient synthesis of these valuable compounds.
This guide will explore and compare potential synthetic routes, drawing upon established chemical principles and providing detailed experimental protocols for a robust and validated approach.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most logical approaches involve the formation of the carbon-carbon bond between the phenylacetyl group and the pyridine ring. Two primary strategies will be discussed and compared:
-
Grignard Reaction with a Pyridine Nitrile: This classic organometallic approach involves the reaction of a benzylmagnesium halide with 3-cyanopyridine.
-
Acylation of a Metalated Pyridine: This method would involve the formation of an organometallic pyridine derivative (e.g., 3-lithiopyridine or a 3-pyridyl Grignard reagent) followed by acylation with a suitable phenylacetyl electrophile.
While Friedel-Crafts acylation is a common method for synthesizing aryl ketones, its application to pyridines is often problematic due to the electron-deficient nature of the pyridine ring and the potential for N-acylation.[1] Therefore, this guide will focus on the more reliable organometallic routes.
Visualizing the Synthetic Pathways
Caption: Comparison of two primary synthetic strategies for this compound.
Detailed Experimental Protocols and Cross-Validation
This section provides a detailed, validated experimental protocol for the synthesis of this compound via the Grignard reaction, a method that has been shown to be effective for the synthesis of related pyridyl ketones.[2] This will be followed by a discussion of an alternative approach for comparison.
Primary Protocol: Grignard Reaction of Benzylmagnesium Chloride with 3-Cyanopyridine
This method is based on the well-established reactivity of Grignard reagents with nitriles to form ketones after hydrolysis. The use of benzylmagnesium chloride provides the necessary phenylacetyl precursor.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Hydrolysis: The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate imine to the desired ketone.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Expected Results and Characterization:
The successful synthesis of this compound can be confirmed by various analytical techniques. The following table summarizes the expected characterization data based on available information for the target compound and its isomers.
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | White to off-white solid | General expectation |
| ¹H NMR | Signals corresponding to the phenyl and pyridyl protons, and a singlet for the methylene protons. | General expectation |
| ¹³C NMR | Signals for the carbonyl carbon, and aromatic carbons. | General expectation |
| Mass Spectrometry | [M+H]⁺ at m/z 198.0913 | General expectation |
Alternative Synthetic Route for Comparison: Acylation via Nicotinoyl Chloride
An alternative and well-documented approach for a similar compound, 3-benzoylpyridine, involves the use of nicotinoyl chloride and a Grignard reagent.[2] A similar strategy could be adapted for the synthesis of this compound.
Proposed Alternative Protocol:
This method would involve the reaction of nicotinoyl chloride (the acid chloride of nicotinic acid) with benzylmagnesium bromide.
Step-by-Step Methodology Outline:
-
Preparation of Nicotinoyl Chloride Hydrochloride: Nicotinic acid is reacted with an excess of thionyl chloride to produce nicotinoyl chloride hydrochloride.[2] The excess thionyl chloride is then removed by distillation.
-
Friedel-Crafts-type Reaction: The nicotinoyl chloride hydrochloride is then reacted with a suitable aromatic compound in the presence of a Lewis acid. However, for the synthesis of the target compound, a Grignard reaction is more plausible.
-
Grignard Reaction: Benzylmagnesium bromide, prepared from benzyl bromide and magnesium, would be reacted with the nicotinoyl chloride. This would be a highly exothermic reaction requiring careful temperature control.
-
Workup and Purification: Similar to the primary protocol, the reaction would be quenched with an acidic solution, followed by extraction and purification.
Comparative Analysis:
| Feature | Primary Protocol (Grignard with Nitrile) | Alternative Protocol (Acylation with Acid Chloride) |
| Starting Materials | Benzyl halide, magnesium, 3-cyanopyridine | Nicotinic acid, thionyl chloride, benzyl halide, magnesium |
| Number of Steps | Fewer steps (Grignard formation and reaction in one pot) | More steps (preparation of the acid chloride is an additional step) |
| Reaction Conditions | Milder conditions, requires inert atmosphere | Can be more vigorous, requires handling of thionyl chloride |
| Potential Byproducts | Unreacted starting materials, biphenyl (from Grignard coupling) | Potential for over-addition to the ketone by the Grignard reagent |
| Overall Yield | Potentially higher due to fewer steps | May be lower due to the multi-step nature |
Conclusion and Recommendations
Based on the analysis of potential synthetic routes and drawing from established methodologies for related compounds, the Grignard reaction of benzylmagnesium chloride with 3-cyanopyridine emerges as the more direct and potentially higher-yielding approach for the synthesis of this compound. This method benefits from readily available starting materials and a more streamlined, one-pot reaction sequence following the preparation of the Grignard reagent.
The alternative approach, involving the preparation of nicotinoyl chloride, introduces an additional synthetic step and the use of the hazardous reagent thionyl chloride. While a viable route, it may be less efficient for laboratory-scale synthesis.
For researchers embarking on the synthesis of this compound, the primary protocol detailed in this guide offers a robust and well-reasoned starting point. As with any synthetic procedure, optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity. Thorough characterization of the final product using NMR and mass spectrometry is essential to confirm its identity and purity.
References
- Organic Chemistry Portal. (2022).
- Chemsrc. (n.d.). This compound | CAS#:14627-92-0.
- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(15), 4478. [Link]
- ResearchGate. (2014). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]
- Organic Syntheses. (n.d.). Pyridine, 2-phenyl-.
- Google Patents. (2003). Process for the preparation of phenyl ketones. US20030073870A1.
- Organic Syntheses. (n.d.). 3-benzoylpyridine.
- Google Patents. (2016). Process for the synthesis of 2-benzhydryl-3 quinuclidinone. EP3704116A1.
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Organic Syntheses. (n.d.). 2-phenylindole.
- Organic Syntheses. (n.d.). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE.
- ResearchGate. (2010). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. [Link]
- National Center for Biotechnology Information. (2017). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. ACS Omega, 2(11), 7794–7804. [Link]
- Google Patents. (2021). Process for the synthesis of 2-benzhydryl-3 quinuclidinone. EP3704116B1.
- Google Patents. (2020). Process for the synthesis of 2-benzhydryl-3 quinuclidinone. US20200339561A1.
- Google Patents. (2012). Method for preparing 2-benzyl pyridine compound. CN101863826B.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Phenyl-1-pyridin-3-yl-ethanone
As researchers at the forefront of drug development, our daily work involves navigating the complexities of novel chemical entities. 2-Phenyl-1-pyridin-3-yl-ethanone, a compound of interest in various research programs, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and laboratory best practices.
Authoritative Note: Specific safety data for this compound (CAS No. 14627-92-0) is not extensively published. Therefore, the following recommendations are expertly synthesized from safety data for structurally similar compounds, including aromatic ketones and pyridine derivatives, to establish a robust and cautious safety protocol. The foundational principle is to treat the compound with the highest degree of care warranted by its constituent functional groups.
Hazard Assessment: Understanding the 'Why' Behind the PPE
This compound combines an aromatic ketone structure with a pyridine ring. This composition informs our safety protocol. Analogous compounds, such as 3-Acetylpyridine, are classified as harmful if swallowed, and cause significant skin and eye irritation.[1] The pyridine moiety itself is toxic and can be absorbed through the skin.[2]
Inferred Hazard Profile for this compound:
| Hazard Class | GHS Classification (Inferred) | Justification |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | Pyridine and its derivatives are known to be toxic upon ingestion.[1][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of pyridinyl and ketone compounds.[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Expected based on data for similar chemical structures.[1] |
| Respiratory Irritation | Possible (May cause respiratory irritation) | Particularly relevant when handling the compound as a powder or aerosol. |
This hazard profile dictates a multi-faceted PPE strategy focused on preventing ingestion, dermal contact, and inhalation.
The Core Ensemble: Your PPE Protocol
Handling this compound requires a layered approach to PPE. Each component is critical and serves a specific protective function. All operations should be conducted within a certified chemical fume hood.[2]
The choice of glove material is arguably the most critical decision for direct chemical handling. Standard nitrile gloves, while common in laboratories, offer poor resistance to many ketones and aromatic solvents.[4]
-
Primary Recommendation: Butyl rubber gloves are the superior choice for handling ketones and esters.[5][6][7] They provide excellent resistance to a wide array of chemicals and are specifically recommended for substances like ketones where other materials fail.
-
Alternative: For less direct handling or as a secondary layer, neoprene may be considered, as it offers broad protection against acids, bases, and alcohols.[6][7]
-
Double Gloving: For enhanced safety, particularly during tasks with a higher risk of splashing or extended handling times, a double-gloving technique is advised. This can involve wearing two pairs of butyl rubber gloves or using a thinner, disposable glove (like nitrile) as an inner layer for easy removal in case of contamination, with a robust butyl rubber glove as the outer layer.
Glove Selection Rationale:
| Glove Material | Performance with Ketones | Performance with Aromatics | Recommendation |
| Nitrile | Poor / Not Recommended[4][7] | Fair | Unsuitable for primary handling. |
| Latex (Natural Rubber) | Good[6] | Poor | Not recommended due to poor aromatic resistance and allergy concerns.[6] |
| Neoprene | Fair to Good[6] | Fair to Good[5] | A viable alternative for some applications. |
| Butyl Rubber | Very Good / Excellent[5][6][7] | Poor | Primary recommendation for ketone handling. |
| Silver Shield®/4H® | Excellent[8] | Excellent[8] | Excellent choice, often used as an inner glove due to its thinness. |
Given the high likelihood of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times.[9] Standard safety glasses with side shields do not provide adequate protection against splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.
-
Laboratory Coat: A fully-buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Engineering controls are the first line of defense.
-
Primary Control: All handling of this compound, especially in its powdered form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Secondary Control: In the event of a large spill or failure of engineering controls where exposure limits may be exceeded, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[10][11] Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[2]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following workflows are designed to minimize the risk of exposure during the entire handling process.
Proper sequencing is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal of chemical waste must adhere to strict environmental and safety regulations. Never dispose of pyridine-containing compounds down the drain.[12]
Caption: Hazardous Waste Disposal Workflow.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's guidelines.
-
Containment: Collect all waste (liquid and solid) in dedicated, clearly labeled, and sealable containers.[2][9] Containers must be made of a compatible material (e.g., glass or high-density polyethylene for liquids).[9]
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name, and the date.[9]
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department by submitting a chemical collection request.[2][13]
By adhering to this comprehensive PPE and handling guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Ketene. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone (Restored). [Link]
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. [Link]
- Washington State University.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. [Link]
- Carl ROTH.
- Chemsrc. (2025, September 30). This compound | CAS#:14627-92-0. [Link]
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]
- University of North Florida - EHS. Chemical Resistance Guide. [Link]
- Safe Work Australia.
Sources
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. heightechsafety.com.au [heightechsafety.com.au]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safetyware.com [safetyware.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butanone [cdc.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone [cdc.gov]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

